molecular formula C32H68S2Sn B072256 Dibutyltin bis(lauryl mercaptide) CAS No. 1185-81-5

Dibutyltin bis(lauryl mercaptide)

Cat. No.: B072256
CAS No.: 1185-81-5
M. Wt: 635.7 g/mol
InChI Key: FFGHLLOLFQHABK-UHFFFAOYSA-L
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Description

Dibutyltin bis(lauryl mercaptide) (CAS 1185-81-5) is an organotin compound with the chemical formula C32H68S2Sn and a molecular weight of 635.72 g/mol . It serves a dual function in industrial and materials research, primarily as a highly effective catalyst and stabilizer. Its main application is as a catalyst in various polyurethane systems, where it influences the curing speed of two-component adhesives and sealants . It is also employed in the production of durable polyurethane foams designed to withstand adverse weather conditions without yellowing or premature wear, which is critical for manufacturing lightweight parts in the furniture and vehicle construction industries . Furthermore, this compound acts as a thermal stabilizer for polyvinyl chloride (PVC) plastics, preventing degradation during processing . Additional research applications include its use in plastic recycling processes and in the formulation of fluorescent amplifiers for X-ray technology . As an organometallic compound, it is strongly reactive with many other groups and is incompatible with acids, bases, and oxidizing agents . Toxicity studies on organotin compounds indicate symptoms of exposure can include primary skin irritation, nausea, headache, muscular weakness, and paralysis . Recommended storage for this brown solid is in a refrigerator, protected from air for long-term stability . This product is intended for research use only and is not intended for personal use.

Properties

IUPAC Name

dibutyl-bis(dodecylsulfanyl)stannane
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InChI

InChI=1S/2C12H26S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3-4-2;/h2*13H,2-12H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2
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InChI Key

FFGHLLOLFQHABK-UHFFFAOYSA-L
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Canonical SMILES

CCCCCCCCCCCCS[Sn](CCCC)(CCCC)SCCCCCCCCCCCC
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Molecular Formula

C32H68S2Sn
Record name DIBUTYLTIN-BIS(LAURYL MERCAPTIDE)
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DSSTOX Substance ID

DTXSID2024959
Record name Dibutyltinbis(lauryl mercaptide)
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Molecular Weight

635.7 g/mol
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Physical Description

Dibutyltin-bis(lauryl mercaptide) is a brown solid. (NTP, 1992), Liquid
Record name DIBUTYLTIN-BIS(LAURYL MERCAPTIDE)
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Record name Stannane, dibutylbis(dodecylthio)-
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Flash Point

greater than 200 °F (NTP, 1992)
Record name DIBUTYLTIN-BIS(LAURYL MERCAPTIDE)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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CAS No.

1185-81-5
Record name DIBUTYLTIN-BIS(LAURYL MERCAPTIDE)
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Foundational & Exploratory

Technical Guide: Dibutyltin bis(lauryl mercaptide) in Material Science & Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibutyltin bis(lauryl mercaptide) (DBTLM), CAS 1185-81-5, represents a critical class of organotin stabilizers utilized primarily for its exceptional thermal stability and transparency in rigid Polyvinyl Chloride (PVC) formulations.[1] While not a pharmaceutical active ingredient (API), its relevance to drug development professionals lies in its ubiquity as a Process Contact Material (PCM) and potential Leachable .

For the pharmaceutical scientist, DBTLM presents a dual nature: it is an essential engineering agent for medical-grade plastics (IV bags, tubing) yet poses significant toxicological risks (immunotoxicity, reproductive toxicity) if leached into drug products. This guide dissects its chemical properties, synthesis, stabilization mechanisms, and the rigorous analytical protocols required for its detection in regulated environments.

Chemical Identity & Structural Characterization[1][2]

DBTLM is an organotin(IV) compound characterized by a central tin atom coordinated to two butyl groups and two dodecyl mercaptide ligands via sulfur atoms. This Sn–S bond is thermodynamically weaker than Sn–O bonds found in carboxylates (e.g., Dibutyltin dilaurate), endowing it with unique ligand-exchange capabilities essential for stabilizing halogenated polymers.

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name Dibutylbis(dodecylsulfanyl)stannane
CAS Number 1185-81-5
Molecular Formula C₃₂H₆₈S₂Sn
Molecular Weight 635.7 g/mol
Appearance Clear, yellowish liquid
Solubility Soluble in organic solvents (hexane, toluene, DCM); Insoluble in water
Refractive Index ~1.50 at 25°C
Key Functional Group Mercaptide (Thiolate) –Sn–S–R
Stability Hydrolytically stable but sensitive to strong oxidizers and acids

Synthesis & Manufacturing Protocols

From an industrial chemistry perspective, the synthesis of DBTLM is a nucleophilic substitution reaction.[2] The choice of starting material—Dibutyltin Oxide (DBTO) or Dibutyltin Dichloride (DBTCl) —dictates the purity profile and byproduct management.

Synthetic Routes[5]
  • Oxide Route (Preferred for Purity): Reacting DBTO with n-dodecyl mercaptan (lauryl mercaptan). This route is preferred for medical-grade materials as the byproduct is water, which is easily removed via azeotropic distillation.

  • Chloride Route: Reacting DBTCl with lauryl mercaptan in the presence of an acid scavenger (e.g., NaOH). This generates NaCl salts which require extensive washing, increasing the risk of ionic impurities.

SynthesisPathways DBTO Dibutyltin Oxide (DBTO) Reaction1 Condensation (-H2O) DBTO->Reaction1 DBTCl Dibutyltin Dichloride (DBTCl) Reaction2 Substitution (+NaOH / -NaCl) DBTCl->Reaction2 RSH 2x Lauryl Mercaptan (C12H25SH) RSH->Reaction1 RSH->Reaction2 Product Dibutyltin bis(lauryl mercaptide) (DBTLM) Reaction1->Product High Purity Route Reaction2->Product Industrial Grade Route

Figure 1: Synthetic pathways for DBTLM. The oxide route is preferred for pharmaceutical applications to minimize ionic contamination.

Mechanistic Action: The Frye-Horst Stabilization Cycle

In the context of medical plastics (e.g., PVC tubing), DBTLM functions as a "suicide inhibitor" of polymer degradation. PVC degrades via a "zipper" dehydrochlorination mechanism, releasing HCl which autocatalyzes further degradation.

The Mechanism[5][6][7][8]
  • Ligand Exchange (Frye-Horst): The mercaptide group (–SR) displaces labile allylic chlorine atoms on the PVC chain. The Sn–S bond breaks, and a stable C–S bond forms on the polymer backbone.

  • HCl Scavenging: As HCl is released, it attacks the organotin, forming Dibutyltin dichloride (DBTCl) and free mercaptan. DBTCl is a weaker Lewis acid than ZnCl₂ or CdCl₂, preventing the acceleration of degradation.

  • Antioxidant Effect: The mercaptide moiety decomposes hydroperoxides formed during processing, preventing oxidative chain scission.

StabilizationMechanism PVC_Unstable Unstable PVC (Allylic Cl) Intermediate Transition State (Coordination) PVC_Unstable->Intermediate Heat/Shear DBTLM DBTLM Stabilizer (Sn-S Bond) DBTLM->Intermediate PVC_Stable Stabilized PVC (Polymer-S-R) Intermediate->PVC_Stable Ligand Exchange Byproduct Byproduct: Dibutyltin Chloride Intermediate->Byproduct Cl Scavenging HCl HCl (Degradation Product) HCl->Byproduct Neutralization

Figure 2: The stabilization cycle. DBTLM intercepts degradation by substituting unstable chlorine sites on the polymer backbone.

Toxicology & Pharmaceutical Relevance (E&L)

For drug development, the presence of DBTLM is a critical quality attribute. Organotins are known Endocrine Disruptors and Immunotoxins .

Toxicity Profile[2][9][10]
  • Immunotoxicity: Targets the thymus gland, causing atrophy and immune suppression.

  • Reproductive Toxicity: Classified as Repr.[3][4] 1B (May damage fertility or the unborn child).[4]

  • Genotoxicity: Suspected of causing genetic defects (Muta. 2).[3][4][5]

Extractables & Leachables (E&L) Context

In biopharma processing, single-use systems (SUS) often utilize PVC or polyurethane. If DBTLM is used as a stabilizer or catalyst, it can leach into the drug substance.

  • Regulatory Thresholds: The USP <661> and USP <1663/1664> guidelines mandate the assessment of elemental impurities.

  • Permitted Daily Exposure (PDE): While specific PDE for DBTLM varies by jurisdiction, total Tin (Sn) limits are strict (often < 6 µ g/day for parenteral routes).

Analytical Protocol: Determination of DBTLM Leachables

Objective: Quantify trace levels of DBTLM in aqueous drug formulations or extraction solvents. Challenge: Organotins are often non-volatile and polar, making direct GC analysis difficult without derivatization.

Method A: HPLC-ICP-MS (Direct Speciation)

Best for: Aqueous samples, high sensitivity requirements.[6]

  • Sample Prep: Acidify sample (pH < 2) with acetic acid/methanol to solubilize species.

  • Separation: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Methanol/Water/Acetic Acid gradient (with 0.05% Tropolone to prevent tailing).

  • Detection: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) monitoring isotope ¹²⁰Sn .

  • Validation: Linear range 0.1 – 100 ng/mL (as Sn).

Method B: GC-MS (Derivatization)

Best for: Complex matrices, structural confirmation.

  • Extraction: Liquid-Liquid Extraction (LLE) using Hexane/Tropolone.

  • Derivatization (In-situ):

    • Add Sodium Tetraethylborate (NaBEt₄) to the aqueous phase.

    • Chemistry: Converts non-volatile R₂Sn(SR')₂ into volatile ethylated species R₂SnEt₂.

  • Analysis: GC-MS/MS in MRM mode.

    • Inlet: 250°C, Splitless.

    • Column: DB-5ms.[4][5]

    • Limit of Quantitation (LOQ): ~0.05 ng/mL.

AnalyticalWorkflow Sample Drug Product / Extract (Aqueous) Deriv Derivatization (+ NaBEt4) Sample->Deriv Alkylation Extract LLE Extraction (Hexane) Deriv->Extract Phase Transfer GCMS GC-MS Analysis (Quantify Ethylated Sn) Extract->GCMS Injection Data Data Processing (Target: ¹²⁰Sn MRM) GCMS->Data

Figure 3: Analytical workflow for GC-MS determination of organotin leachables via ethylation derivatization.

References

  • National Institute of Standards and Technology (NIST). Dibutyltin-bis-(lauryl mercaptide) Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9561614, Dibutyltin bis(lauryl mercaptide). PubChem.[3] Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Dibutyltin bis(dodecyl mercaptide). Regulatory & Safety Data.[5][7][8] Available at: [Link]

  • Agilent Technologies. Determination of Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS. Application Note. Available at: [Link]

Sources

Technical Guide: Dibutyltin bis(lauryl mercaptide) (DBTLM)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical behavior, and toxicological profile of Dibutyltin bis(lauryl mercaptide) (DBTLM).

Mechanisms of Action: Catalytic Control & Biological Interaction

Executive Summary: The Dual-Nature Agent

Dibutyltin bis(lauryl mercaptide) (CAS: 1185-81-5) is an organotin compound characterized by a central tin (Sn) atom bonded to two butyl groups and two lauryl mercaptide (dodecyl mercaptan) ligands via sulfur atoms.[1][2][3][4]

In the context of drug development and industrial chemistry, DBTLM occupies a critical niche:

  • Industrial Utility: It functions as a "thermally latent" catalyst in polyurethane synthesis and a stabilizer in PVC. Its unique Sn-S bonds provide a delayed reaction onset compared to carboxylate analogs (e.g., DBTDL), allowing for precise process control.

  • Pharmaceutical Relevance: For drug developers, DBTLM is primarily a Critical Process Impurity (Extractable/Leachable) found in single-use bioprocessing systems (tubing, bags). Understanding its lipophilic nature and mechanism of toxicity is vital for safety assessment (ICH Q3D/E&L studies).

Chemical Mechanism of Action
The "Thermal Switch" & Ligand Exchange

Unlike dibutyltin dilaurate (DBTDL), which is active at room temperature, DBTLM exhibits delayed action . This is governed by the thermodynamic stability of the Tin-Sulfur (Sn-S) bond relative to the Tin-Oxygen (Sn-O) bond.

A. Polyurethane Catalysis (The Latency Mechanism) In polyurethane (PU) systems, the catalyst must facilitate the reaction between an isocyanate (


) and a polyol (

).
  • Resting State: At ambient temperature, the bulky and nucleophilic lauryl mercaptide ligands tightly coordinate the central Sn atom, effectively "blocking" it from complexing with the isocyanate.

  • Activation: Upon heating (typically >50°C), the thermal energy overcomes the activation barrier for ligand dissociation. The Sn-S bonds weaken, creating a vacant coordination site.

  • Catalytic Cycle: The active organotin species complexes with the isocyanate, polarizing the

    
     bond and facilitating nucleophilic attack by the polyol.
    

B. PVC Stabilization (The Frye-Horst Mechanism) In medical-grade PVC, DBTLM prevents autocatalytic dehydrochlorination (degradation).

  • Scavenging: The mercaptide group reacts with labile allylic chlorine atoms on the PVC chain.

  • Substitution: It replaces the unstable chlorine with a stable mercaptide ligand, halting the "zipper" degradation reaction.

  • HCl Neutralization: It captures released HCl, forming stable tin chlorides and preventing acid-catalyzed breakdown.

Visualization: The Thermal Switch Mechanism

The following diagram illustrates the transition from the inactive "blocked" state to the active catalytic state.

ThermalSwitch Inactive Inactive Complex (Sn Blocked by S-Ligands) Heat Thermal Activation (>50°C) Inactive->Heat Input Energy Dissoc Ligand Dissociation (Release of R-SH) Heat->Dissoc Bond Weakening Active Active Sn(IV) Species (Vacant Coordination Site) Dissoc->Active Sn-S Cleavage Complex Sn-Isocyanate Complex (Polarized N=C) Active->Complex + Isocyanate (R-NCO) Product Polyurethane Polymer + Regenerated Catalyst Complex->Product + Polyol (R-OH) Product->Active Cycle Repeats

Figure 1: The thermal deblocking mechanism of DBTLM. The Sn-S bond provides latency until thermal activation occurs.

Biological Mechanism of Action (Toxicology)
The "Trojan Horse" & Thiol Attack

For drug development professionals assessing safety, DBTLM acts as a lipophilic hapten and a mitochondrial toxin . Its mechanism is distinct from heavy metals like lead or mercury due to the organic ligands.

1. Cellular Entry (The Trojan Horse): The two lauryl (C12) chains render the molecule highly lipophilic (LogP > 8). This allows DBTLM to passively diffuse across cell membranes and the blood-brain barrier, carrying the toxic Tin atom into the cytosol and organelles.

2. Protein Inhibition (Thiol Exchange): Once intracellular, the mechanism mirrors its industrial chemistry. The Sn atom undergoes ligand exchange with biological thiols, specifically the cysteine residues of critical enzymes.

  • Target: Dihydrolipoamide dehydrogenase (pyruvate dehydrogenase complex).

  • Effect: Inhibition of aerobic respiration.

3. Immunotoxicity (Anoikis Induction): Organotins induce apoptosis in immune cells (NK cells, T-cells).

  • Pathway: DBTLM disrupts the mitochondrial transmembrane potential (

    
    ), leading to the release of Cytochrome C and activation of Caspase-3. This triggers anoikis (detachment-induced cell death).
    
Visualization: Cellular Toxicity Pathway

BioToxicity Extracellular Extracellular DBTLM (Lipophilic) Membrane Cell Membrane (Passive Diffusion) Extracellular->Membrane Intracellular Intracellular Sn Species Membrane->Intracellular Mitochondria Mitochondria (Target Organelle) Intracellular->Mitochondria Accumulation ThiolBind Binding to Protein Thiols (Cysteine Residues) Intracellular->ThiolBind Ligand Exchange ROS ROS Generation (Oxidative Stress) Mitochondria->ROS Disrupts ETC Apoptosis Apoptosis / Cell Death ThiolBind->Apoptosis Enzyme Inhibition Caspase Caspase-3 Activation ROS->Caspase Caspase->Apoptosis

Figure 2: Biological mechanism of action. Lipophilicity enables entry; thiol-reactivity drives toxicity.

Data Summary: Physico-Chemical & Safety Profile
ParameterValue / DescriptionRelevance
CAS Number 1185-81-5Identification
Molecular Formula C32H68S2SnStoichiometry
Molecular Weight ~635.7 g/mol Mass Spec Detection
LogP (Octanol/Water) > 8.0 (Estimated)High Bioaccumulation Potential
Solubility Insoluble in water; Soluble in organic solventsExtractables Study Design
Acute Toxicity (Oral) LD50 > 2000 mg/kg (Rat)Lower acute tox than DBTDL
Key Hazard (GHS) H360 (Reproductive Tox), H372 (Organ Damage)Worker Safety & Patient Risk
Leaching Risk High in lipid-based drug formulationsInteraction with lipid emulsions
Experimental Protocols
Protocol A: Detection of DBTLM in Drug Products (Leachables)

Purpose: To quantify DBTLM migrating from manufacturing tubing into a drug solution.

Methodology: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

  • Sample Preparation:

    • Extraction: Mix 1.0 mL of drug product with 2.0 mL of Dichloromethane (DCM). Vortex for 5 mins.

    • Separation: Centrifuge at 3000 x g for 10 mins to separate phases. Collect organic layer.

    • Derivatization (Optional but recommended): Treat with sodium tetraethylborate (NaBEt4) to ethylate the tin species if analyzing total organotin content, though direct analysis of the mercaptide is possible with soft ionization.

    • Reconstitution: Evaporate DCM under nitrogen; reconstitute in Acetonitrile (ACN).

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 50% B to 100% B over 10 mins (High organic required due to lipophilicity).

  • MS Parameters:

    • Source: ESI Positive Mode.

    • MRM Transition: Monitor parent ion [M+H]+ (approx m/z 637) -> Fragment ions (loss of mercaptide ligand). Note: Tin has a complex isotope pattern; select the 120Sn isotope for max abundance.

Protocol B: In Vitro Cytotoxicity Assessment

Purpose: To verify the biological activity of DBTLM impurities.

  • Cell Line: HepG2 (Liver) or Jurkat (T-cell model for immunotoxicity).

  • Dosing:

    • Prepare stock solution of DBTLM in DMSO (10 mM).

    • Dilute in culture media to concentrations: 0.1, 1, 10, 50, 100 µM. Ensure final DMSO < 0.1%.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Assay (MTT):

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read absorbance at 570 nm.

  • Mechanistic Check (Rescue Assay):

    • Co-treat cells with N-acetylcysteine (NAC) (1-5 mM).

    • Causality Check: If NAC restores viability, the mechanism is confirmed as thiol-depletion/oxidative stress (the mercaptide/tin interaction).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9561614: Dibutyltin bis(lauryl mercaptide). PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Dibutyltin bis(lauryl mercaptide) - Toxicological Information.[2] ECHA.[2] Available at: [Link]

  • Hadjikakou, S. K., & Hadjiliadis, N. (2009). Antiproliferative and antitumor activity of organotin compounds.[5][6][7] Coordination Chemistry Reviews. (Contextual citation for general organotin antitumor mechanism).

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Organotin compounds. OSHA. Available at: [Link]

Sources

"Dibutyltin bis(lauryl mercaptide)" CAS 1185-81-5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Synthesis

Dibutyltin bis(lauryl mercaptide) (DBTLM), CAS 1185-81-5, is a high-performance organotin stabilizer and catalyst.[1][2][3] While ubiquitous in polymer engineering—specifically in rigid Polyvinyl Chloride (PVC) and Polyurethane (PU) systems—its relevance to the pharmaceutical sector lies in its status as a critical extractable and leachable (E/L) .[1][2]

For drug development professionals, DBTLM represents a dualistic challenge: it is essential for the integrity of PVC packaging (blister packs, IV bags) but poses significant toxicological risks (reproductive toxicity, immunotoxicity) if it migrates into drug products.[1][2] This guide synthesizes the compound's mechanistic utility with the rigorous analytical protocols required to monitor its presence at trace levels.

Molecular Identity & Physicochemical Framework

DBTLM is a tetravalent organotin compound characterized by a central tin atom coordinated to two butyl groups and two bulky dodecylthio (lauryl mercaptide) ligands.[1][2] This structure imparts high hydrophobicity and compatibility with non-polar polymer matrices.[1][2]

Table 1: Physicochemical Profile

PropertySpecification
IUPAC Name Dibutylbis(dodecylthio)stannane
CAS Number 1185-81-5
Molecular Formula C₃₂H₆₈S₂Sn
Molecular Weight 635.7 g/mol
Physical State Viscous yellow liquid
Solubility Soluble in organic solvents (Hexane, Toluene); Insoluble in water
Key Impurities Monobutyltin tris(lauryl mercaptide); Tributyltin (TBT) species

Mechanistic Dynamics: Stabilization & Catalysis

Understanding the mechanism is not academic; it dictates how degradation products appear in your E/L studies.[2]

The Thiol-Exchange Stabilization Mechanism (PVC)

In PVC, thermal degradation initiates at "labile chlorine" sites (allylic chlorides).[1][2] If unchecked, this leads to "zipper" dehydrochlorination, releasing HCl and causing rapid discoloration (polyene formation).[1][2]

DBTLM functions via the Frye-Horst Mechanism :

  • Substitution: The mercaptide ligand nucleophilically displaces the labile chlorine on the PVC chain.[4] This restores the stability of the polymer backbone.

  • Scavenging: The displaced chlorine reacts with the tin center to form Dibutyltin dichloride, effectively sequestering the autocatalytic HCl.

Figure 1: Mechanistic Pathway of PVC Stabilization

PVC_Stabilization PVC_Unstable Unstable PVC (Allylic Chlorine) Intermediate Transition State (Coordination) PVC_Unstable->Intermediate Heat Initiation DBTLM DBTLM (Sn-S Bond) DBTLM->Intermediate Nucleophilic Attack PVC_Stable Stabilized PVC (Polymer-S-R) Intermediate->PVC_Stable Ligand Exchange Byproduct By-product (Bu2SnCl2) Intermediate->Byproduct Cl Scavenging

Caption: The Frye-Horst mechanism showing the substitution of labile chlorine in PVC by the mercaptide ligand, preventing polymer degradation.[1][2]

Toxicology & Pharmaceutical Risk Profile

For the pharmaceutical scientist, DBTLM is a Class 2 (or Class 3 depending on specific Sn guidelines) impurity concern.[1][2]

  • Reproductive Toxicity (Repr.[1][2] 1B): Organotins can cross the placental barrier.[1][2]

  • Immunotoxicity: Targets the thymus gland, causing atrophy and immune suppression.[2]

  • Genetic Toxicity: Suspected of causing genetic defects (Muta. 2).[1][2]

Risk Assessment Logic: When detecting DBTLM in leachables studies, the Permissible Daily Exposure (PDE) must be calculated.[1][2] While specific PDE values for DBTLM are often derived from Tributyltin (TBT) data (due to structural analogy and metabolic breakdown), a conservative approach is required.[1][2]

Critical Insight: The toxicity is driven by the organotin moiety.[5][6] In vivo, DBTLM metabolizes to release the lauryl mercaptan and the dibutyltin cation (DBT²⁺).[2] The DBT²⁺ species is the primary toxicophore.

Analytical Methodologies: Self-Validating Protocols

Quantifying DBTLM requires overcoming its low volatility and high molecular weight.[1][2] Direct GC analysis is difficult without derivatization.[1][2]

Protocol 1: Derivatization-GC-MS for Trace Quantitation

Objective: Convert non-volatile DBTLM into a volatile alkyl-tin derivative for GC-MS separation.

Reagents:

  • Sodium Tetraethylborate (NaBEt₄) [Derivatizing Agent][1][2][7]

  • Acetate Buffer (pH 4.5)[1][2]

  • Internal Standard: Tripropyltin chloride (TPrT)[1][2]

Step-by-Step Workflow:

  • Extraction: Extract the polymer sample (PVC blister) with Hexane/THF (1:[1][2]1) via ultrasonication for 60 mins.[1][2]

  • Buffering: Take 1 mL of extract, add 5 mL Acetate Buffer (pH 4.5).

  • In-Situ Derivatization: Add 100 µL of 2% NaBEt₄ solution.

    • Mechanism:[1][2][6][8] The ethyl group from the borate replaces the mercaptide ligands, converting DBTLM into Di-butyl-di-ethyl-stannane .

  • Liquid-Liquid Extraction: Vortex with 2 mL Hexane to extract the ethylated tin species.

  • Analysis: Inject 1 µL into GC-MS (SIM Mode). Monitor ions specific to the butyl-ethyl-tin fragment.[1][2]

Figure 2: Analytical Workflow for Organotin Speciation

Analytical_Workflow Sample Sample Preparation (PVC Extract) Deriv Derivatization (NaBEt4 / pH 4.5) Sample->Deriv Reaction Reaction: Bu2Sn(SR)2 -> Bu2SnEt2 Deriv->Reaction Extract LLE Extraction (Hexane Phase) Deriv->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Data Quantitation vs. Internal Standard GCMS->Data

Caption: Derivatization workflow converting non-volatile mercaptides to volatile ethyl-tin species for GC-MS detection.

Protocol 2: Synthesis of Reference Standard

Objective: Create a high-purity standard if commercial CRM is unavailable.[1][2]

  • Reactants: Dissolve Dibutyltin Dichloride (1 eq) in Toluene.

  • Addition: Add 1-Dodecanethiol (2.1 eq) and a base scavenger (Triethylamine).

  • Reflux: Heat to 60°C for 2 hours under Nitrogen.

  • Purification: Wash with water to remove amine salts. Dry organic layer over MgSO₄.[1][2] Remove solvent in vacuo.[1][2]

  • Validation: Verify structure via ¹¹⁹Sn-NMR (approx -60 to -100 ppm shift).

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 9561614, Dibutyltin bis(lauryl mercaptide). Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). (2023).[1][2] Substance Information: Dibutyltin bis(lauryl mercaptide).[1][2][3][9][10][11][12] Retrieved from [Link][1][2]

  • Okoro, H. K., et al. (2012).[1][2] Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples. Pol. J. Environ.[1][2][4][7] Stud. Retrieved from [Link]

  • Baerlocher GmbH. (n.d.).[1][2] Organotin Stabilizers: Mechanism and Application. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (1994).[1][2] NIOSH Manual of Analytical Methods: Organotin Compounds (Method 5504). Retrieved from [Link]

Sources

Technical Guide: Dibutyltin Bis(Lauryl Mercaptide) Molecular Architecture & Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dibutyltin bis(lauryl mercaptide) (DBT-DLM; CAS: 1185-81-5) represents a cornerstone in organotin stabilization chemistry, primarily utilized to arrest the autocatalytic dehydrochlorination of Polyvinyl Chloride (PVC).[1] Beyond its industrial utility, its specific interaction with biological sulfur nucleophiles makes it a critical subject of study for toxicologists and drug development professionals assessing immunotoxic potential and pharmaceutical packaging leachables. This guide provides a rigorous structural analysis, synthesis kinetics, and a self-validating analytical framework for researchers.

Part 1: Molecular Architecture & Stereochemistry

Structural Definition

DBT-DLM consists of a central Tin (Sn) atom in the +4 oxidation state, coordinated to two butyl chains and two lauryl (dodecyl) mercaptide ligands via sulfur.

  • Formula:

    
    
    
  • Molecular Weight: 635.7 g/mol [1]

  • Coordination Geometry: Distorted Tetrahedral (

    
    ).
    
    • While ideally tetrahedral, the large sulfur atoms and long alkyl chains induce steric strain, often resulting in bond angles deviating from the ideal 109.5°.

    • Sn-S Bond Character: The Sn-S bond is covalent but possesses significant polarizability. Unlike oxygen-coordinated organotins (which often oligomerize), the Sn-S interaction typically maintains a monomeric state in non-polar solvents, though weak intermolecular

      
       dative bonding can occur in the solid state, increasing the effective coordination number to 5 or 6.
      
Connectivity Diagram (DOT)

The following diagram illustrates the molecular connectivity and the steric environment of the central tin atom.

DBT_Structure Fig 1. Connectivity of Dibutyltin bis(lauryl mercaptide). Note the central Sn(IV) core. Sn Sn (IV) S1 S Sn->S1 Covalent S2 S Sn->S2 Covalent Bu1 n-Butyl Sn->Bu1 Bu2 n-Butyl Sn->Bu2 Lauryl1 n-Dodecyl (C12) S1->Lauryl1 Lauryl2 n-Dodecyl (C12) S2->Lauryl2

Part 2: Synthesis & Reaction Kinetics

The synthesis of DBT-DLM is a condensation reaction driven by the removal of water. Understanding this stoichiometry is vital for calculating yield and purity.

Reaction Equation


  • Precursor: Dibutyltin Oxide (DBTO)

  • Reagent: n-Dodecyl Mercaptan (Lauryl Mercaptan)

  • Byproduct: Water

Critical Process Parameters (CPP)
ParameterSpecificationMechanistic Rationale
Stoichiometry 1:2.05 (Slight excess R-SH)Ensures complete conversion of DBTO. Residual DBTO causes haze/incompatibility.
Temperature 100°C – 140°CSufficient activation energy for Sn-O cleavage and Sn-S formation.
Water Removal Vacuum or AzeotropicThe reaction is an equilibrium. Removal of water (Le Chatelier’s principle) drives it to completion.
Atmosphere Nitrogen (

)
Prevents oxidation of the mercaptan to disulfide (R-S-S-R), which is an impurity.

Part 3: Functional Mechanism (The Frye-Horst Model)

For researchers studying polymer degradation or stabilization, the Frye-Horst mechanism is the governing theory. It postulates that the stabilizer functions not merely as an HCl scavenger, but by chemically repairing the polymer backbone.

Mechanism Logic
  • Initiation: PVC degradation begins at "labile sites" (allylic or tertiary chlorides) which are prone to losing HCl.

  • Displacement: The mercaptide ligand (

    
    ) acts as a nucleophile, displacing the labile chlorine on the PVC chain.
    
  • Stabilization: The new

    
     bond is more stable than the original 
    
    
    
    bond, preventing the "zipper" elimination of HCl.
  • Byproduct Sequestration: The displaced chlorine binds to the Tin, forming

    
     and eventually 
    
    
    
    , which are Lewis acids (potential pro-degradants) and must be sequestered.
Mechanistic Pathway Diagram (DOT)

FryeHorst Fig 2. Frye-Horst Stabilization Mechanism: Ligand exchange repairing the polymer backbone. PVC_Unstable Unstable PVC Site (Allylic Chlorine) Transition Nucleophilic Attack (Sn-S attacks C-Cl) PVC_Unstable->Transition Degradation Onset Stabilizer DBT-DLM (Sn-S-R) Stabilizer->Transition PVC_Stable Stabilized PVC (Polymer-S-R) Transition->PVC_Stable Substitution Byproduct Byproduct (Bu2SnCl(SR)) Transition->Byproduct Cl Transfer HCl_Scavenge HCl Scavenging (Secondary Mechanism) Byproduct->HCl_Scavenge Lewis Acid Cycle

Part 4: Analytical Characterization Protocols

Trustworthiness in data requires self-validating analytical methods. For organotins, NMR is superior to IR due to the distinct chemical shift environment of the


 nucleus.
Protocol: NMR Spectroscopy

This is the "Gold Standard" for verifying the Sn-S bond and coordination number.

  • Instrument: 300 MHz (or higher) NMR Spectrometer with a tunable broadband probe.

  • Solvent: Deuterated Chloroform (

    
    ) or Benzene-
    
    
    
    (
    
    
    ). Note: Non-coordinating solvents are required to observe the true coordination state.
  • Standard: Tetramethyltin (

    
    ) as external reference (0 ppm).
    
  • Pulse Sequence: Inverse gated decoupling (to suppress NOE if quantitative integration is needed).

Expected Results: | Species | Chemical Shift (


, ppm) | Interpretation |
| :--- | :--- | :--- |
| DBT-DLM  | +60 to +100 ppm  (Singlet) | 4-Coordinate Sn(IV) with two Sulfur ligands.[2] |
| DBTO (Precursor)  | -150 to -200 ppm (Broad) | Polymeric/Oligomeric Sn-O species. |
| Oxidation Product  | -60 to -90 ppm | Indicates formation of carboxylates or sulfonates. |
Protocol: FTIR Spectroscopy (Rapid ID)
  • Method: ATR (Attenuated Total Reflectance) on liquid/waxy solid.

  • Key Absorbance:

    • Absence of S-H: The sharp band at ~2550 cm⁻¹ (present in the raw mercaptan) must be absent .

    • C-H Stretch: Strong bands at 2850–2960 cm⁻¹ (alkyl chains).

    • Sn-C Stretch: Weak bands at 500–600 cm⁻¹.

Part 5: Toxicological Profile & Pharma Relevance

For drug development professionals, DBT-DLM is relevant not as an API, but as a model immunotoxicant or a packaging leachable .

Immunotoxicity Mechanism (Thymus Atrophy)

Organotins, particularly dialkyltins (DBT), are known to cause atrophy of the thymus gland.

  • Mechanism: DBT compounds inhibit the proliferation of immature thymocytes (lymphoblasts).

  • Molecular Target: Evidence suggests DBT interferes with the Glucocorticoid Receptor (GR) pathway and induces apoptosis via oxidative stress and mitochondrial depolarization.

  • Relevance: In drug safety, if DBT leaches from PVC tubing or bags into a parenteral formulation, it can skew immunotoxicity data or cause false positives in safety screens.

Analytical Detection in Biologics (Leachables)

When screening for DBT-DLM leachables in protein solutions:

  • Extraction: Liquid-Liquid extraction with Hexane/Tropolone (Tropolone complexes Sn for better retention).

  • Derivatization: Ethylation using Sodium Tetraethylborate (

    
    ).
    
  • Detection: GC-MS or GC-FPD (Flame Photometric Detection specific for Tin).

    • Limit of Quantitation (LOQ): Typically in the low ppb (ng/mL) range.

References

  • Frye, A. H., & Horst, R. W. (1959).[3] The Mechanism of Polyvinyl Chloride Stabilization by Barium, Cadmium, and Zinc Carboxylates. Journal of Polymer Science. Link (Foundational mechanism applicable to mercaptides).

  • Evans, C. J., & Karpel, S. (1985). Organotin Compounds in Modern Technology. Elsevier Science.
  • Whittaker, M., et al. (2011). Organotin compounds and the immune system. Journal of Immunotoxicology. Link (Toxicological mechanism).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9561614, Dibutyltin bis(lauryl mercaptide). Link.

  • European Chemicals Agency (ECHA). (2024). Registration Dossier - Dibutyltin bis(lauryl mercaptide). Link.

  • Smith, P. J., & Tupčiauskas, A. P. (1978). Chemical Shifts of 119Sn Nuclei in Organotin Compounds. Annual Reports on NMR Spectroscopy. Link (NMR Reference data).

Sources

"Dibutyltin bis(lauryl mercaptide)" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Analytical Guide Subject: CAS 1185-81-5 | Organotin Stabilizer & Catalyst Audience: Pharmaceutical Scientists, Toxicologists, and Polymer Engineers[1]

Executive Summary

Dibutyltin bis(lauryl mercaptide) (DBT-L) is a high-efficiency organotin compound utilized primarily as a thermal stabilizer in rigid Polyvinyl Chloride (PVC) and as a catalyst in Polyurethane (PU) polymerization.[1][2] In the context of pharmaceutical development, DBT-L presents a dualistic nature: it is essential for the integrity of medical-grade plastics (IV bags, tubing) yet poses significant toxicological risks (immunotoxicity and reproductive toxicity) as a potential leachable.[1]

This guide provides a definitive technical analysis of DBT-L, moving beyond basic property listing to explore its mechanistic behavior, toxicological impact, and rigorous detection protocols required for regulatory compliance (USP <661>, ICH Q3D).[1]

Molecular Identity & Physicochemical Core

DBT-L is characterized by the presence of a central tin (Sn) atom bonded to two butyl groups and two lauryl mercaptide (dodecylthio) ligands.[1] The Sn-S bond is the critical functional site for its stabilizing activity.

Table 1: Physicochemical Properties
PropertyValue / DescriptionRelevance
CAS Number 1185-81-5Unique Identifier
IUPAC Name Dibutylbis(dodecylthio)stannaneChemical Nomenclature
Molecular Formula C₃₂H₆₈S₂SnStoichiometry
Molecular Weight 635.72 g/mol Mass Spectrometry Target
Appearance Viscous yellow liquid to semi-solidCommercial grade often liquid due to plasticizers
Solubility <1 mg/mL (Water); Soluble in DCM, Hexane, TolueneLipophilic leachable; requires organic extraction
Specific Gravity ~1.04 g/cm³ (at 25°C)Processing density
Refractive Index 1.495 - 1.505Purity verification
Tin Content ~18.5%Quantitative verification via XRF

Mechanistic Action: The Frye-Horst Stabilization Model[1][4]

In medical-grade PVC, DBT-L functions not merely as an antioxidant but as a reactive stabilizer.[1] The primary degradation pathway of PVC involves the "zipper" elimination of HCl, leading to the formation of conjugated polyenes (yellowing) and polymer failure.[1]

DBT-L operates via the Frye-Horst Mechanism , where the labile chlorine atoms on the PVC backbone (allylic or tertiary chlorides) are substituted by the mercaptide ligand.[1] This substitution "heals" the defect sites, preventing the initiation of dehydrochlorination.

Diagram 1: Mechanistic Pathway of PVC Stabilization

The following diagram illustrates the substitution of unstable chlorine sites on PVC by DBT-L and the subsequent scavenging of HCl.

FryeHorstMechanism PVC_Unstable Unstable PVC (Allylic-Cl) Intermediate Transition State (Coordination Complex) PVC_Unstable->Intermediate Degradation Initiation DBT_L DBT-L (Sn-S Bond) DBT_L->Intermediate Ligand Exchange PVC_Stabilized Stabilized PVC (Polymer-S-R) Intermediate->PVC_Stabilized Substitution (Healing) Byproduct Byproduct (Bu2SnCl(SR)) Intermediate->Byproduct Cl Abstraction Scavenged Scavenged HCl (Bu2SnCl2) Byproduct->Scavenged + HCl HCl Free HCl (Degradation Product) HCl->Scavenged Reaction with DBT-L

Caption: Figure 1: The Frye-Horst mechanism showing the substitution of labile chlorine on PVC by the mercaptide ligand of DBT-L, effectively halting the "zipper" degradation reaction.[1]

Toxicological Profile & Pharmaceutical Relevance[1][5][6]

For drug development professionals, DBT-L is a critical Extractable/Leachable (E/L) concern.[1] Organotins are potent immunotoxicants.[1][3]

Immunotoxicity (Thymus Atrophy)

Dibutyltin compounds (DBT) are known to cause atrophy of the thymus gland and suppression of T-cell mediated immunity.[1] The mechanism involves the inhibition of immature thymocyte proliferation.

  • Critical Threshold: Studies indicate immunotoxic effects at doses lower than those causing overt systemic toxicity.[1]

  • Metabolic Activation: DBT-L is metabolized in vivo to dibutyltin dichloride (DBTCl₂), the proximate toxicant.[1]

Reproductive Toxicity

Classified under GHS as Repr.[1] 1B (May damage fertility or the unborn child).[1][4] It poses teratogenic risks, necessitating strict control in packaging for pediatric or reproductive health drugs.[1]

Regulatory Limits
  • USP <661.1>: Plastic Materials of Construction.[1] Requires testing for Tin.[1]

  • ICH Q3D: While Tin is a Class 3 element (low toxicity) in elemental form, organic tin compounds are significantly more toxic.[1] A risk assessment (PDE) specific to the organotin species is often required for high-risk routes of administration (inhalation, parenteral).[1]

  • REACH: Listed as a Substance of Very High Concern (SVHC) due to reprotoxicity.[1]

Analytical Protocol: Determination of DBT-L in Matrices[1]

Objective: Quantify DBT-L leachables in aqueous or organic drug matrices at trace levels (ppb). Challenge: Organotins are not volatile and degrade on hot GC injectors. Solution: In-situ derivatization using Grignard reagents to form volatile tetra-alkyltins.[1]

Protocol 1: Grignard Derivatization & GC-MS Analysis[1][8]

Reagents:

  • Extraction Solvent: Dichloromethane (DCM) or Hexane.[1]

  • Derivatizing Agent: Ethylmagnesium bromide (EtMgBr) or Propylmagnesium chloride (PrMgCl) (2M in THF).[1]

  • Internal Standard: Tripropyltin chloride (TPrT) or deuterated DBT.[1]

Step-by-Step Methodology:

  • Extraction:

    • Liquid Drug Product: Extract 10 mL of sample with 5 mL DCM (x3).[1] Combine organic layers.

    • Solid Polymer:[1] Soxhlet extraction with DCM for 12 hours.[1]

  • Drying & Concentration:

    • Dry organic phase over anhydrous Na₂SO₄.[1]

    • Concentrate to 1 mL under a gentle stream of Nitrogen (N₂).[1] Do not evaporate to dryness (loss of analyte).[1]

  • Derivatization (The Critical Step):

    • Add 0.5 mL of Grignard Reagent (EtMgBr) to the concentrate.[1]

    • Reaction:

      
      [1]
      
    • Incubate at room temperature for 20 minutes.

    • Quench: Carefully add 5 mL of 1M H₂SO₄ to destroy excess Grignard reagent.[1]

  • Final Clean-up:

    • Extract the aqueous quench mixture with Hexane (2 mL).

    • Inject the Hexane layer into GC-MS.[1]

Diagram 2: Analytical Workflow for Organotin Speciation

Visualizing the transformation from non-volatile salt to volatile analyte.

AnalyticalWorkflow Sample Sample Matrix (Drug/Polymer) Extraction L/L or S/L Extraction (DCM/Hexane) Sample->Extraction Extract Organotin Extract (Non-volatile) Extraction->Extract Derivatization Grignard Reaction (+ EtMgBr) Extract->Derivatization Alkylation Quench Acid Quench (H2SO4) Derivatization->Quench Neutralization Analyte Volatile Species (Bu2SnEt2) Quench->Analyte Phase Separation GCMS GC-MS Analysis (SIM Mode) Analyte->GCMS Injection

Caption: Figure 2: Derivatization workflow converting non-volatile DBT-L into volatile Dibutyl-diethyl-tin for GC-MS quantification.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Dibutyltin-bis-(lauryl mercaptide) Gas Phase Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][5] [Link][1]

  • European Chemicals Agency (ECHA). (2022).[1] Substance Information: Dibutyltin bis(lauryl mercaptide).[1][2][5][4][6][7] ECHA REACH Dossier.[1] [Link][1]

  • Frye, A. H., & Horst, R. W. (1959).[1] The Mechanism of Polyvinyl Chloride Stabilization by Barium, Cadmium, and Zinc Carboxylates. Journal of Polymer Science.[1] [Link](Note: Foundational text for the mechanism described).

  • PubChem. (2024).[1] Dibutyltin bis(lauryl mercaptide) Compound Summary. National Library of Medicine.[1][8] [Link][1]

  • World Health Organization (WHO). (2006).[1] Mono- and Disubstituted Methyltin, Butyltin, and Octyltin Compounds.[1] Concise International Chemical Assessment Document 73.[1] [Link][1]

Sources

Thermal Stability & Decomposition Profile of Dibutyltin Bis(lauryl mercaptide) (DBT-DLM)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: CAS 1185-81-5 | Thermal Degradation Kinetics & Mechanisms Audience: Senior Researchers, Polymer Scientists, and Toxicologists in Drug Development[1]

Executive Summary

Dibutyltin bis(lauryl mercaptide) (DBT-DLM), CAS 1185-81-5, is a high-efficiency organotin heat stabilizer primarily utilized in rigid polyvinyl chloride (PVC) matrices.[1] For researchers in drug development and medical device packaging, understanding the thermal decomposition of DBT-DLM is critical not merely for processing parameters, but for predicting extractables and leachables (E&L) profiles in final medical products.[1]

The thermal decomposition of pure DBT-DLM is characterized by a primary onset temperature (


) of approximately 228°C , initiating the cleavage of the Sn-S bond.[1] This guide details the thermodynamic profile, mechanistic degradation pathways, and experimental protocols required to validate these properties in a laboratory setting.[1]

Chemical Identity & Structural Thermodynamics[1]

Before analyzing decomposition, one must understand the bond energies governing the molecule's stability. DBT-DLM consists of a central Tin (Sn) atom coordinated to two Butyl groups and two Lauryl mercaptide ligands via Sulfur (S).[1]

PropertySpecification
Chemical Name Dibutyltin bis(lauryl mercaptide)
Synonyms Dibutyltin dilaurylmercaptide; DBTDL; Dibutylbis(dodecylthio)stannane
CAS Number 1185-81-5
Molecular Formula

Molecular Weight ~635.7 g/mol
Critical Bond Sn-S (Tin-Sulfur)
Bond Energy (Sn-S) ~200–220 kJ/mol (Weaker than Sn-C, making it the initiation site)

Thermodynamic Implication: The Sn-S bond is thermodynamically designed to be the "sacrificial" link.[1] In a PVC matrix, this bond breaks to capture labile chlorine atoms (stabilization).[1] However, in pure thermal stress (TGA), this bond rupture marks the onset of degradation.[1]

Thermal Decomposition Profile (TGA Data)

The following data summarizes the thermal behavior of DBT-DLM under inert atmosphere (Nitrogen) and oxidative conditions (Air).

Key Thermal Thresholds
ParameterTemperature / ValueSignificance
Flash Point 141°C (285.8°F)Safety threshold for volatile ignition [1].[1][2]

(Decomposition)
228°C The point of measurable mass loss (>1%) due to Sn-S cleavage [2].[1]
Ignition Temperature 420°CAuto-ignition temperature of breakdown volatiles [1].[1]
Primary Volatiles Lauryl Mercaptan, ButeneByproducts of degradation.[1]
Decomposition Stages (Thermogravimetric Analysis)

When subjected to a heating ramp of 10°C/min, DBT-DLM exhibits a multi-stage weight loss profile:

  • Stage I (228°C – 300°C): Cleavage of the mercaptide ligands.[1] The lauryl chains detach as lauryl mercaptan or dimerize.[1] This accounts for the majority of the initial mass loss.[1]

  • Stage II (300°C – 450°C): Degradation of the butyl-tin moiety.[1] Dealkylation occurs, releasing butyl radicals/butene.[1]

  • Residue (>600°C): Formation of inorganic Tin Sulfide (

    
    ) or Tin Oxide (
    
    
    
    ) depending on the atmosphere.[1]

Mechanistic Degradation Pathways[1]

Understanding how DBT-DLM breaks down is vital for predicting toxicity.[1] The degradation is not random; it follows specific bond dissociation energies.[1]

Pathway Visualization

The following diagram illustrates the competing pathways of intrinsic thermal decomposition versus the hydrolytic instability often seen in storage.

DecompositionMechanism DBT Dibutyltin bis(lauryl mercaptide) (Intact Molecule) Heat Thermal Stress (>228°C) DBT->Heat Hydrolysis Moisture/Hydrolysis (Storage Instability) DBT->Hydrolysis Radical Sn-S Homolysis Heat->Radical Bond Cleavage Mercaptan Lauryl Mercaptan (Volatile Leachable) Hydrolysis->Mercaptan Release SnO Dibutyltin Oxide (Insoluble Solid) Hydrolysis->SnO Precipitation Radical->Mercaptan Ligand Release SnRadical Dibutyltin Radical Radical->SnRadical Core Breakdown

Caption: Figure 1.[1] Dual degradation pathways of DBT-DLM showing thermal homolysis (primary) and hydrolytic cleavage (secondary).[1]

The "Zipper" Mechanism (PVC Context)

While this guide focuses on the pure compound, it is crucial to note that in the presence of PVC, the decomposition temperature effectively "drops" because the DBT-DLM actively reacts with HCl evolved by the PVC. This is not thermal failure, but functional consumption .[1]

  • Reaction:

    
    
    
  • Result: The release of free mercaptan (odor) happens earlier than 228°C if the matrix is acidic [3].[1]

Experimental Protocol: Validating

To verify the decomposition temperature for a specific lot of DBT-DLM (crucial for QC in medical plastics), use the following self-validating TGA protocol.

Methodology

Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).[1]

Step-by-Step Workflow:

  • Calibration: Perform Curie Point calibration using Alumel/Nickel standards to ensure temperature accuracy ±1°C.

  • Sample Prep: Weigh 10–15 mg of liquid DBT-DLM into an alumina (

    
    ) crucible. Note: Do not use Platinum pans if high-temp reaction with Tin is feared, though usually safe below 600°C.[1]
    
  • Equilibration: Purge furnace with Nitrogen (

    
    ) at 50 mL/min for 10 minutes to remove ambient moisture/oxygen.
    
  • Ramp: Heat from 30°C to 600°C at a rate of 10°C/min .

  • Analysis:

    • Determine

      
       (tangent method on the TGA curve).[1]
      
    • Determine

      
       (temperature at 5% weight loss).[1]
      
Workflow Logic Diagram

TGA_Protocol Start Sample Prep (10-15mg) Purge N2 Purge (10 min) Start->Purge Inert Atmosphere Ramp Ramp 10°C/min (to 600°C) Purge->Ramp Dynamic Heating Data Calculate Tonset & T(5%) Ramp->Data Derive Kinetics

Caption: Figure 2. Standardized TGA workflow for determining thermal stability thresholds.

Toxicological & Drug Development Implications[1]

For scientists in the pharmaceutical sector, the thermal decomposition of DBT-DLM presents specific risks regarding Extractables and Leachables (E&L) .[1]

Leachable Species

When DBT-DLM degrades (either thermally during molding or hydrolytically during shelf life), it generates:

  • Dibutyltin (DBT) Cations: A known immunotoxicant.[1] Regulatory bodies (EMA/FDA) have strict limits on DBT leaching into blood or drug solutions.[1]

  • Lauryl Mercaptan: Has a strong odor and potential for interaction with active pharmaceutical ingredients (APIs), particularly those with disulfide bridges.[1]

Regulatory Thresholds
  • REACH: Organotins are restricted under Annex XVII.[1]

  • USP <661.1>: Plastic Materials of Construction.[1] Requires specific testing for tin if used in the stabilizer system.[1]

Recommendation: If using DBT-DLM stabilized PVC for medical tubing, ensure extrusion temperatures remain below 200°C to prevent premature generation of free mercaptans and DBT dichloride leachables.[1]

References

  • Sika AG. (2019).[1] Safety Data Sheet: TCC5060 Part B Polyol (Containing Dibutyltin dilaurylmercaptide).[1] Retrieved from 2[1]

  • BNT Chemicals. (n.d.).[1] Dibutyltin Laurylmercaptide Technical Data. Retrieved from 3[1]

  • Arkis, E. (2012).[1] Organotin Compounds as PVC Stabilizers.[1][3][4][5][6][7][8] In Tin Chemistry: Fundamentals, Frontiers and Applications.[1] Retrieved from 9[1]

  • PubChem. (2025).[1] Dibutyltin bis(lauryl mercaptide) Compound Summary. National Library of Medicine.[1] Retrieved from [1]

Sources

Technical Guide: Solubility Profile & Analytical Detection of Dibutyltin Bis(lauryl mercaptide)

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1185-81-5 Synonyms: Dibutyltin dilauryl mercaptide (DBTLM), Dibutylbis(dodecylthio)stannane Molecular Formula: C₃₂H₆₈S₂Sn Molecular Weight: ~635.7 g/mol [1]

Executive Summary

Dibutyltin bis(lauryl mercaptide) (DBTLM) is a critical organotin stabilizer used extensively in the manufacturing of rigid polyvinyl chloride (PVC) and polyurethane foams.[1] While its primary utility lies in industrial catalysis and thermal stabilization, its relevance to the pharmaceutical and drug development sectors is strictly toxicological. It is a known leachable —a compound that can migrate from packaging materials (IV bags, tubing, gaskets) into drug formulations.

This guide provides a definitive solubility profile for DBTLM to assist researchers in designing extraction protocols for Extractables & Leachables (E&L) studies. It synthesizes physicochemical properties with rigorous experimental methodologies for detection and quantification.

Physicochemical Architecture

The solubility behavior of DBTLM is dictated by its "Hydrophobic Shielding" architecture. The central tin (Sn) atom is coordinated to two butyl groups and two long-chain lauryl (dodecyl) mercaptides.

  • Lipophilic Dominance: The two C12 (lauryl) chains provide a massive non-polar surface area, rendering the molecule highly soluble in non-polar organic solvents.

  • Hydrolytic Resistance: The Sn-S bond is thermodynamically more stable than the Sn-O bond found in carboxylate stabilizers, providing resistance to immediate hydrolysis, though it remains sensitive to long-term moisture exposure.[2]

Diagram 1: Physicochemical Interaction Map

DBTLM_Structure Sn_Center Central Tin (Sn) Atom (Coordination Center) Butyl_Groups Butyl Groups (C4) (Moderate Lipophilicity) Sn_Center->Butyl_Groups Lauryl_Chains Lauryl Mercaptide Chains (C12) (Dominant Hydrophobic Shield) Sn_Center->Lauryl_Chains Sn-S Bond Solvent_Polar Polar Protic Solvents (Water, Alcohols) Repulsion / Solvolysis Sn_Center->Solvent_Polar Incompatible (Phase Separation) Solvent_NonPolar Non-Polar Solvents (Hexane, Toluene) High Interaction Lauryl_Chains->Solvent_NonPolar Van der Waals Interactions

Caption: The C12 lauryl chains create a hydrophobic shield that facilitates solubility in non-polar solvents while repelling water and polar protic solvents.

Solubility Profile & Solvent Compatibility

The following matrix categorizes solvents based on their efficacy in dissolving DBTLM for extraction or standard preparation.

Critical Warning: While organotins are physically soluble in alcohols, they are chemically incompatible over time due to alcoholysis (transesterification-like exchange of the mercaptide ligand), leading to degradation of the analytical standard.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneExcellent Ideal "Like-Dissolves-Like" interaction with C12 lauryl chains. Preferred for extraction.
Aromatic Hydrocarbons Toluene, Benzene, XyleneExcellent High solubility due to pi-stacking interactions and lipophilicity. Standard for GC-MS injection.
Chlorinated Solvents Dichloromethane (DCM), ChloroformExcellent High solvation power; often used for aggressive extraction from PVC matrices.
Polar Aprotic THF, Acetone, DMSOGood to Moderate Soluble, but DMSO may cause signal broadening in NMR. Acetone is viable for rapid dilution.
Polar Protic Methanol, Ethanol, IsopropanolReactive / Unstable CAUTION: Risk of solvolysis (ligand exchange). Use only for immediate processing; do not store standards in alcohols.
Aqueous Water, BuffersInsoluble Hydrophobic exclusion. (< 1 mg/L).[3] Long-term exposure leads to hydrolysis (formation of insoluble Tin Oxides).[2]

Critical Application: Extractables & Leachables (E&L)

In drug development, DBTLM is a contaminant of concern. It migrates from PVC IV bags or tubing into lipophilic drug formulations (e.g., Taxol, Propofol). The goal is not to dissolve the compound for synthesis, but to extract it quantitatively for safety assessment.

Diagram 2: E&L Analytical Workflow

EL_Workflow Sample PVC Medical Device (Tubing/Bag) Extraction Solvent Extraction (Reflux/Soxhlet) Solvent: Hexane/DCM Sample->Extraction Leaching Simulation Concentration Evaporation & Reconstitution (in Toluene) Extraction->Concentration Enrichment Analysis GC-MS / ICP-MS Quantification Concentration->Analysis Injection

Caption: Workflow for isolating DBTLM from medical plastics. Non-polar solvents are essential for the extraction phase to overcome the polymer matrix.

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Purpose: To verify solubility limits for stock solution preparation.

  • Preparation: Weigh 100 mg of DBTLM (viscous liquid/solid) into a 20 mL scintillation vial.

  • Addition: Add 1.0 mL of the target solvent (e.g., Toluene) in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Solution is clear, no phase separation or turbidity.

    • Insoluble: Globules remain or suspension forms.

  • Validation: If clear, filter through a 0.45 µm PTFE filter. Evaporate solvent and weigh residue to confirm mass recovery.

Protocol B: Extraction from Medical Plastics (Simulated Leaching)

Purpose: To quantify DBTLM migration risk in drug delivery systems.

  • Sample Prep: Cut PVC tubing into 1 cm segments (Total surface area ~100 cm²).

  • Extraction Solvent: Use Hexane or DCM (Avoid ethanol to prevent degradation).

  • Method:

    • Aggressive: Soxhlet extraction for 8 hours.

    • Simulation: Incubate PVC in solvent at 37°C for 24-72 hours (sealed PTFE container).

  • Work-up: Evaporate extract to dryness under Nitrogen (N₂). Reconstitute in Toluene (1.0 mL) for GC-MS analysis.

Analytical Validation

Trustworthiness in data comes from using the correct detection method.

  • GC-MS (Gas Chromatography - Mass Spectrometry):

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Injection: Splitless, 280°C.

    • Detection: Look for characteristic Tin isotope clusters (m/z 116-124 region) and fragment ions corresponding to the butyl-tin moiety.

  • ICP-MS (Inductively Coupled Plasma):

    • Used for total tin quantification. Requires acid digestion (HNO₃/H₂O₂) of the extract. This is non-specific but highly sensitive (ppb level).

Safety & Toxicology

  • Toxicity: Organotins are neurotoxic and immunotoxic. DBTLM is a skin and eye irritant.[4][5]

  • Handling: Always work in a fume hood. Wear nitrile gloves (double-glove recommended for DCM/Toluene).

  • Waste: Segregate as "Heavy Metal Organic Waste." Do not mix with general organic solvents.

References

  • National Toxicology Program (NTP). (1992).[3][6] Chemical Repository Database: Dibutyltin bis(lauryl mercaptide).[3][6] National Institutes of Health.[3] Link

  • Gelest, Inc. (2020). Organotin Chemistry: Reactive Intermediates and Applications.[7] Gelest Technical Brochures. Link

  • Jenke, D. (2020). Extractable and Leachable Testing for Pharmaceutical Packaging and Medical Devices. Spectroscopy Online. Link

  • PubChem. (2024). Compound Summary: Dibutyltin bis(lauryl mercaptide) (CID 9561614). National Library of Medicine. Link

  • Reaxis. (2023). Technical Data Sheet: Dibutyltin Dilauryl Mercaptide Catalysts. Reaxis Inc. Link

Sources

Technical Monograph: Spectroscopic Characterization of Dibutyltin bis(lauryl mercaptide)

[1]

Compound: Dibutyltin bis(lauryl mercaptide) CAS: 1185-81-5 Formula:

Molecular Weight:Synonyms:12

Executive Summary & Molecular Architecture

Dibutyltin bis(lauryl mercaptide) is a tetra-coordinate organotin(IV) species featuring a central tin atom bonded to two butyl groups and two dodecylthiolate ligands.[1] It is a critical thermal stabilizer for PVC, functioning by replacing labile chlorine atoms on the polymer backbone.[1]

From an analytical perspective, the molecule presents a unique challenge: the tin center is highly Lewis acidic, making its coordination geometry—and thus its spectroscopic signature—sensitive to solvent choice and concentration. This guide prioritizes


 NMR


1

Spectroscopic Profile & Data Interpretation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for assessing the purity and coordination environment of DBTLM.[1]

1.

NMR (The Gold Standard)

The chemical shift of the

1
  • Observed Shift:

    
     +70 to +100 ppm (in non-coordinating solvents like 
    
    
    or
    
    
    ).[1]
  • Solvent Effect Warning: In coordinating solvents (e.g., DMSO, Pyridine), the tin center may expand its coordination sphere from 4 to 5 or 6, causing a dramatic upfield shift (shielding) to the -100 to -300 ppm range.[1]

  • Coupling: Satellite peaks may be observed due to

    
     coupling, typically ~300-400 Hz.[1]
    
2.

NMR (Proton)

The spectrum is dominated by the aliphatic chains, but the key diagnostic signals are the

1
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.65 - 2.75 Triplet (

Hz)
4H

Diagnostic for thiolate ligand.[1] Shift differs from free thiol (~2.5 ppm).[1]
1.60 - 1.70 Multiplet4H


-protons of the lauryl chain.[1]
1.20 - 1.40 Broad Multiplet~40HBulk

Overlapping methylene envelopes of Butyl and Lauryl chains.[1]
1.10 - 1.20 Multiplet4H


-protons of the butyl group.[1] Often broad due to Sn coupling.[1]
0.85 - 0.95 Triplet12HTerminal

Methyl groups of both butyl and lauryl chains.[1]
3.

NMR (Carbon)
  • Sn-C Alpha: ~18-20 ppm (Look for

    
     satellites).[1]
    
  • S-C Alpha: ~28-30 ppm.[1]

  • Bulk Aliphatics: 22, 29, 32 ppm (characteristic long-chain alkane pattern).[1]

B. Infrared Spectroscopy (FT-IR)

FT-IR is primarily used as a "pass/fail" check for reaction completion (synthesis) or degradation (hydrolysis).[1]

  • Key Diagnostic (Absence): The disappearance of the S-H stretch (typically weak, ~2550-2600 cm⁻¹) confirms the full conversion of lauryl mercaptan to the tin thiolate.[1]

  • Sn-S Stretch: A weak band in the far-IR/fingerprint region, typically 330-370 cm⁻¹ .[1] Note: Standard mid-IR instruments (4000-400 cm⁻¹) may miss this.[1]

  • C-H Stretches: Strong absorptions at 2955, 2920, 2850 cm⁻¹ (asymmetric/symmetric stretching of

    
     and 
    
    
    ).[1]
  • Fingerprint: 1460 cm⁻¹ (

    
     bend), 1377 cm⁻¹ (
    
    
    rock).[1]
C. Mass Spectrometry (MS)

Organotin compounds exhibit a distinct "isotopic fingerprint" due to the multiple stable isotopes of Tin (



1
  • Ionization Mode: Electrospray Ionization (ESI) or APCI in positive mode is recommended.[1]

  • Fragmentation Pathway:

    • Molecular Ion:

      
       or 
      
      
      (often weak).[1]
    • Primary Fragment: Loss of one mercaptide ligand

      
      .[1]
      
    • Secondary Fragment: Homolytic cleavage of the butyl group.[1]

Visualization: MS Fragmentation & Workflow

Diagram 1: Mass Spectrometry Fragmentation Logic

This diagram illustrates the stepwise fragmentation pathway characteristic of dialkyltin mercaptides.[1]

MS_FragmentationM_IonMolecular Ion [M+H]+(m/z ~637)Frag_1Fragment A: Loss of Lauryl Mercaptide[Bu2Sn(SC12H25)]+(m/z ~435)M_Ion->Frag_1- C12H25SHFrag_2Fragment B: Butyl Cleavage[BuSn(SC12H25)2]+M_Ion->Frag_2- Butyl RadicalFrag_3Sn Cluster[Sn(SC12H25)]+Frag_1->Frag_3- Butyl / Rearrangement

Caption: Predicted ESI(+) fragmentation pathway. Note the characteristic Sn isotope pattern width.

Diagram 2: Analytical Validation Workflow

A self-validating protocol for confirming identity and purity.[1]

Analytical_Workflowcluster_IRStep 1: Rapid ID (FT-IR)cluster_NMRStep 2: Structural Purity (NMR)SampleRaw Sample(DBTLM)IR_TestRun FT-IRSample->IR_TestCheck_SHCheck 2550 cm-1(Must be Absent)IR_Test->Check_SHCheck_CHCheck 2900 cm-1(Alkyl confirm)IR_Test->Check_CHPrepDissolve in CDCl3(Dry, Acid-Free)Check_SH->PrepPassRun_H11H NMRCheck S-CH2 IntegralPrep->Run_H1Run_Sn119119Sn NMRCheck CoordinationRun_H1->Run_Sn119DecisionRelease / RejectRun_Sn119->Decision

Caption: Step-by-step analytical workflow for QC and structural confirmation.

Experimental Protocols

Protocol A: NMR Sample Preparation (Critical)

Objective: Prevent hydrolysis or coordination expansion which shifts the

1
  • Solvent Selection: Use Deuterated Chloroform (

    
    )  stored over molecular sieves.[1] Avoid DMSO or Methanol as they will coordinate to the Tin, shifting the peak upfield by >100 ppm.
    
  • Concentration: Prepare a ~50-100 mM solution (approx. 30-60 mg in 0.6 mL solvent). High concentration improves the signal-to-noise ratio for

    
    , which has lower sensitivity than 
    
    
    .[1]
  • Acquisition:

    • 
      :  Standard 16 scans.
      
    • 
      :  Inverse gated decoupling (to suppress NOE if quantitative) or standard decoupling. Reference external standard: Tetramethyltin (
      
      
      ,
      
      
      ppm) or Tributyltin Chloride as a secondary standard.[1]
Protocol B: Impurity Profiling

Common impurities in this synthesis include:

  • Mono-substituted species: Butyltin tris(lauryl mercaptide).[1] Detected via

    
     NMR (distinct shift).[1][3]
    
  • Residual Thiol: Dodecyl mercaptan.[1] Detected via

    
     NMR (triplet at ~2.5 ppm) or IR (band at 2550 cm⁻¹).[1]
    
  • Disulfides: Didodecyl disulfide (oxidation product of the thiol).[1] Detected via

    
     NMR (S-S bridged carbons shift).[1]
    

References

  • NIST Chemistry WebBook. Dibutyltin-bis-(lauryl mercaptide) IR Spectrum & Properties.[1][2] National Institute of Standards and Technology.[1][2] [Link][1]

  • PubChem Compound Summary. Dibutyltin bis(lauryl mercaptide) (CID 9561614).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Smith, P. J. Nuclear Magnetic Resonance of Tin Compounds.[1] In Chemistry of Tin, 2nd Ed; Blackie Academic & Professional: London, 1998.[1] (Authoritative text on

    
     shifts).
    
  • European Chemicals Agency (ECHA). Registration Dossier: Dibutyltin bis(dodecyl mercaptide).[1][Link][1]

"Dibutyltin bis(lauryl mercaptide)" literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Dibutyltin bis(lauryl mercaptide) (DBTLM) Material Stabilization, Leachable Risks, and Toxicological Mechanisms[1]

Executive Summary

Dibutyltin bis(lauryl mercaptide) (CAS: 1185-81-5), also known as DBTLM or Dibutyltin bis(dodecyl mercaptide), is a high-efficiency organotin stabilizer and catalyst.[1] In the context of pharmaceutical development, it occupies a dualistic role: it is a critical process aid in the manufacturing of medical-grade polyvinyl chloride (PVC) and polyurethane elastomers, yet it represents a significant leachable risk due to the established immunotoxicity and reproductive toxicity of organotin moieties.

This guide provides a comprehensive technical analysis of DBTLM, focusing on its mechanism of action in polymer stabilization, its toxicological profile (specifically immunotoxicity and protein interaction), and validated protocols for its quantification in pharmaceutical packaging.[1]

Chemical Architecture & Physicochemical Properties

DBTLM is characterized by a central tetravalent tin atom coordinated to two butyl groups and two bulky dodecyl mercaptide ligands.[1] This structure imparts high hydrophobicity and solubility in non-polar polymer matrices, essential for its function as a stabilizer.[1][2]

Table 1: Physicochemical Profile of DBTLM

PropertyValue / DescriptionRelevance to Pharma
IUPAC Name Dibutylbis(dodecylsulfanyl)stannaneNomenclature for regulatory filings
CAS Number 1185-81-5Unique identifier for safety data sheets
Molecular Formula C₃₂H₆₈S₂SnHigh MW (635.7 g/mol ) limits volatility but not migration
Appearance Clear, yellow liquidColor stability in clear medical tubing
Solubility Soluble in organics; Insoluble in waterLeaches primarily into lipid-based formulations or surfactants
Tin Content ~18.0 - 19.0%Critical for elemental impurity calculations (ICH Q3D)
Thermal Stability Decomposes >220°CSurvives extrusion/molding processes

Mechanism of Action: Polymer Stabilization

In medical-grade PVC, DBTLM functions primarily to prevent dehydrochlorination , a degradation pathway triggered by heat (sterilization/extrusion) that leads to the "zipper" elimination of HCl and yellowing of the polymer.

The Frye-Horst Substitution Mechanism

The central tin atom acts as a Lewis acid. The mercaptide ligands replace labile chlorine atoms (allylic or tertiary chlorides) on the PVC chain.[1] This substitution halts the formation of conjugated double bonds (chromophores).[1]

  • Radical Scavenging: The mercaptide group (–SR) acts as a secondary antioxidant, decomposing hydroperoxides.[1][3]

  • HCl Scavenging: It neutralizes evolved HCl to form dibutyltin dichloride, preventing autocatalytic degradation.[1]

PVC_Stabilization Heat Thermal Stress (Extrusion/Sterilization) PVC_Labile PVC Polymer (Labile Cl Sites) Heat->PVC_Labile Initiates Degradation Intermediate Coordination Complex (Sn ... Cl) PVC_Labile->Intermediate Labile Cl Exposure DBTLM DBTLM (Sn-S Ligands) DBTLM->Intermediate Lewis Acid Attack Stabilized_PVC Stabilized PVC (Stable C-S Bond) Intermediate->Stabilized_PVC Ligand Exchange (Frye-Horst) Byproduct Byproduct: Dibutyltin Dichloride Intermediate->Byproduct HCl Scavenging

Figure 1: Mechanism of PVC stabilization by DBTLM via the Frye-Horst substitution pathway, preventing autocatalytic dehydrochlorination.[1]

Toxicological Profile & Safety Assessment

For drug developers, the presence of DBTLM as a leachable is a critical safety attribute. Organotins are not merely inert contaminants; they possess specific biological activity.[1]

Immunotoxicity (The Primary Concern)

Dibutyltin compounds are potent immunotoxicants .[1] The primary target is the thymus.

  • Mechanism: Inhibition of immature thymocyte proliferation.[1] DBTLM metabolites (dibutyltin cations) interfere with intracellular signaling, specifically inhibiting the phosphorylation of proteins essential for cell cycle progression.[1]

  • Clinical Manifestation: Thymic atrophy and T-cell suppression.[1]

Protein Interaction & Cytotoxicity

The Sn atom has a high affinity for sulfhydryl (-SH) groups on proteins (e.g., tubulin, hemoglobin).[1][4] This mimics the stabilization mechanism (Sn-S bond formation) but in a biological context, leading to enzyme inhibition.[1]

Toxicity_Pathway Exposure Leachable Exposure (DBTLM) Metabolism Hydrolysis to Dibutyltin Cation (DBT2+) Exposure->Metabolism Gastric/Serum Hydrolysis Target_SH Binding to Protein Thiol (-SH) Groups Metabolism->Target_SH High Affinity Mitochondria Mitochondrial Swelling Target_SH->Mitochondria Membrane Potential Loss Thymus Thymocyte Apoptosis Target_SH->Thymus Inhibit Proliferation Outcome Immunosuppression & Cytotoxicity Mitochondria->Outcome Thymus->Outcome

Figure 2: Toxicological pathway of Dibutyltin leachables, highlighting the conversion to the active DBT²⁺ cation and subsequent immunotoxic effects.[1]

Regulatory Limits
  • EFSA (Food Contact): TDI of 0.25 µg/kg bw/day (expressed as Sn) for organotins.[1]

  • USP <232> / ICH Q3D: While Tin (Sn) has a high PDE (6000 µ g/day oral), organotins are excluded from this limit and must be assessed as potentially mutagenic or toxic impurities, often requiring limits in the ppm or ppb range depending on the route of administration.[1]

Analytical Protocol: Determination in Pharmaceutical Packaging

Objective: Quantify DBTLM leachables in PVC blister packs or tubing. Method: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.[1] Organotins are not volatile enough for direct GC; they must be alkylated.[1]

Protocol: Sodium Tetraethylborate Derivatization
  • Sample Preparation:

    • Cut PVC sample (0.5 g) into small fragments.

    • Extraction: Sonicate in 10 mL THF (Tetrahydrofuran) for 60 mins to dissolve/swell polymer and release additives.

    • Precipitate PVC by adding 20 mL methanol; centrifuge and collect supernatant.[1]

  • Derivatization (In-situ Ethylatin):

    • To an aliquot of supernatant, add Sodium Tetraethylborate (NaBEt₄) (2% aq.[1] solution).

    • Adjust pH to 4.0–5.0 using acetate buffer.[1]

    • Reaction:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (Dibutyl-diethyl-tin).
      
    • Extract the derivative into Hexane .

  • GC-MS Analysis:

    • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[1]

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 60°C (1 min) → 20°C/min → 280°C.

    • Detection: SIM mode (Selected Ion Monitoring).[1]

      • Target Ions for Dibutyltin derivative: m/z 116, 177, 235 (characteristic Sn isotope patterns).[1]

  • Validation Criteria:

    • Limit of Quantitation (LOQ): Typically 0.01 mg/kg.[1]

    • Recovery: 85% - 115%.[1]

    • Linearity: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       over 0.05 – 5.0 µg/mL range.
      

References

  • CymitQuimica. Dibutylbis(dodecylthio)stannane (CAS 1185-81-5) Technical Data.[1][2] CymitQuimica Product Catalog.[1] Link

  • BNT Chemicals. Dibutyltin Laurylmercaptide: Catalysis and Stabilization for Various Plastics.[1][5] BNT Chemicals Technical Sheets.[1] Link

  • PubChem. Dibutyltin bis(lauryl mercaptide) Compound Summary (CID 9561614).[1] National Library of Medicine.[1] Link

  • Kawamura, Y. et al. Validation of the testing method for the determination of dibutyltin compounds in food utensils, containers, and packaging products.[6]Bulletin of National Institute of Health Sciences, 2013.[1] Link

  • Hadjikakou, S.K. et al. Anti-proliferative and antitumor activity of organotin(IV) compounds.[1]Journal of Inorganic Biochemistry, 2019.[1] Link

  • Reaxis. REAXIS® C319 - Dibutyltin Dilauryl Mercaptide Technical Data Sheet.[1] Reaxis Inc.[1] Link[1]

Sources

Methodological & Application

Application Note: High-Performance Thermal Stabilization of Rigid PVC Using Dibutyltin bis(lauryl mercaptide)

[1]

Executive Summary

This guide details the mechanistic function and application protocols for Dibutyltin bis(lauryl mercaptide) (DBT-DLM, CAS: 1185-81-5) as a primary heat stabilizer in Polyvinyl Chloride (PVC) formulations.[1]

While Calcium/Zinc (Ca/Zn) stabilizers are gaining traction due to regulatory pressure, organotins remain the "gold standard" for rigid, transparent PVC applications (such as medical device housing, blister packaging, and precision profiles) due to their unmatched efficiency and clarity. This document bridges the gap between polymer chemistry and practical compounding, providing self-validating protocols for assessing thermal stability.

Critical Safety Note for Drug Development Professionals: While DBT-DLM is highly effective, it belongs to the organotin class, which carries specific toxicity profiles (reproductive/developmental). For direct blood-contact medical devices, Dioctyltin variants are often preferred over Dibutyltins due to regulatory favorability (e.g., European Pharmacopoeia).[1] This guide focuses on the technical stabilization capacity of DBT-DLM; always verify specific regional compliance (REACH, FDA 21 CFR) for final application.

Chemical Architecture & Mechanism[1]

The Instability of PVC

Unstabilized PVC degrades at processing temperatures (~190°C). The degradation is autocatalytic, driven by "zipper dehydrochlorination," where the loss of one HCl molecule creates an allylic chlorine structure that destabilizes the adjacent monomer, leading to rapid blackening and cross-linking.

The Frye-Horst Stabilization Mechanism

DBT-DLM functions primarily via the Frye-Horst mechanism . Unlike metal soaps (Ca/Zn) that primarily scavenge acid, organotins actively repair the polymer chain.

  • Displacement: The mercaptide ligand (R-S-) substitutes the labile allylic chlorine atoms on the PVC backbone.

  • Scavenging: The tin atom reacts with evolved HCl to form stable organotin chlorides, preventing the acid from catalyzing further degradation.

  • Anti-Oxidation: The mercaptide moiety acts as a secondary antioxidant, breaking down hydroperoxides.[1]

Mechanistic Visualization

The following diagram illustrates the stabilization pathway, distinguishing between the "Repair" mechanism and the "Scavenging" mechanism.

FryeHorstMechanismPVC_UnstableUnstable PVC(Allylic Chlorine)IntermediateLigand Exchange(Transition State)PVC_Unstable->IntermediateHeat (190°C)HClFree HCl(Catalyst for Degradation)PVC_Unstable->HClDegradationDBT_DLMStabilizer(DBT-DLM)DBT_DLM->IntermediateScavengeHCl ScavengingDBT_DLM->ScavengePVC_StableStabilized PVC(Mercaptide Grafted)Intermediate->PVC_StableRepairByproductByproduct(Bu2SnCl(DLM))Intermediate->ByproductHCl->ScavengeScavenge->ByproductNeutralization

Figure 1: The Frye-Horst mechanism showing the dual role of DBT-DLM in repairing labile sites and scavenging HCl.

Formulation & Compatibility

DBT-DLM is a liquid stabilizer, making it easier to disperse than solid metal soaps.[1] It is highly compatible with rigid PVC matrices but requires careful balancing with lubricants to prevent "plate-out" (stabilizer migration to processing equipment).[1]

Standard Rigid PVC Formulation (Reference):

ComponentFunctionPHR (Parts per Hundred Resin)
PVC Resin (K-Value 57-60)Base Polymer100.0
DBT-DLM (Stabilizer) Heat Stability/Transparency 1.5 - 2.5
Calcium CarbonateFiller (Optional)0 - 5.0
Titanium DioxidePigment/UV Block0 - 1.0
Stearic AcidInternal Lubricant0.2 - 0.5
Oxidized PE WaxExternal Lubricant0.1 - 0.3

Experimental Protocols

To validate the efficacy of DBT-DLM, two distinct protocols are required: Dynamic Stability (processing simulation) and Static Stability (long-term heat endurance).

Protocol A: Dynamic Heat Stability (Torque Rheometry)

Objective: Determine the "Fusion Time" and "Degradation Time" under high shear and heat, simulating extrusion conditions. Standard: Modified ASTM D2538 [1].

Equipment:

  • Brabender Plastograph or Haake Torque Rheometer.[1]

  • Roller mixer heads (Type 6).[1][2]

Procedure:

  • Preparation: Pre-heat the mixer bowl to 190°C . Set rotor speed to 60 RPM .

  • Loading: Weigh 60g of the dry blend formulation. Introduce the sample into the mixer using the quick-loading chute within 20 seconds.

  • Data Acquisition: Start the torque recording immediately.

  • Observation Phases:

    • Loading Peak: Immediate torque spike (solid friction).[1]

    • Fusion Valley:[1] Torque drops as material softens.[1]

    • Fusion Peak: Torque rises as material gels (Record Fusion Time ).[1]

    • Equilibrium: Stable torque plateau.[1]

    • Degradation:[1][3][4] Sudden, sharp rise in torque (cross-linking) or drop (chain scission).[1] The time from Fusion Peak to this onset is the Dynamic Stability Time .

  • Termination: Stop the test immediately upon degradation onset to facilitate cleaning.

Acceptance Criteria (Rigid PVC):

  • Fusion Time: 60–120 seconds (controllable via lubrication).[1]

  • Dynamic Stability: >15 minutes (indicates sufficient processing window).[1]

Protocol B: Static Heat Stability (Congo Red & Oven Test)

Objective: Measure the time until HCl evolution occurs without shear stress. Standard: ISO 182-1 (Congo Red) [2].[1]

Procedure:

  • Sample Prep: Cut milled PVC sheets (processed at 180°C for 3 mins) into 2x2mm chips.

  • Setup: Place 5.0g of chips into a reaction tube.

  • Indicator: Suspend a strip of Congo Red indicator paper inside the tube (do not touch the sample).

  • Heating: Immerse the tube in an oil bath maintained at 200°C ± 0.5°C .

  • Endpoint: Record the time (in minutes) for the indicator paper to change from Red (pH ~5) to Blue (pH ~3) .

Interpretation:

  • < 40 mins: Insufficient stabilization for medical/food packaging.[1]

  • > 60 mins: Excellent thermal stability (Typical for DBT-DLM at 2.0 PHR).[1]

Safety, Toxicology & Regulatory Workflow

For researchers in drug development and medical packaging, the choice of stabilizer is dictated by the Safety/Regulatory Workflow . DBT-DLM is effective but faces scrutiny.[1]

Toxicity Profile
  • Acute: Moderate oral toxicity.[1]

  • Chronic: Organotins are immunotoxic and potential endocrine disruptors.[1][5]

  • Leaching: In flexible PVC (blood bags), migration is a high risk.[1] In rigid PVC (housings), migration is negligible but must be validated via extraction studies (ISO 10993-18).[1]

Regulatory Decision Tree

Use the following logic to determine if DBT-DLM is appropriate for your application.

RegulatoryWorkflowStartSelect Stabilizer ApplicationContactIs there Patient/Fluid Contact?Start->ContactNoContactHousing/External PartsContact->NoContactNoBloodContactBlood/Tissue ContactContact->BloodContactYesRigidIs the PVC Rigid or Flexible?CheckREACHCheck REACH Annex XVII(Butyltin Restrictions)Rigid->CheckREACHRigidNoContact->RigidRestrictRESTRICTED / BANNED(Use Octyltin or Ca/Zn)BloodContact->RestrictHigh Leaching RiskUseDBTDBT-DLM Permissible(High Transparency Req)CheckREACH->UseDBTIf < 0.1% Leachable

Figure 2: Decision matrix for selecting organotin stabilizers in medical/pharmaceutical applications.

References

  • ASTM International. (2018).[1] ASTM D2538-18: Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer.[1][1]

  • International Organization for Standardization. (1990).[1] ISO 182-1:1990 Plastics — Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride and any other acidic products at elevated temperatures.[6][1]

  • European Chemicals Agency (ECHA). Substance Information: Dibutyltin bis(dodecylthio)stannane (CAS 1185-81-5).[1][1]

  • Arkema. (2022).[1] Thermolite® Organotin Stabilizers Technical Data.[1]

Application Note: Dibutyltin bis(lauryl mercaptide) in High-Performance Polyurethane Foam Production

[1]

Executive Summary

This technical guide details the application of Dibutyltin bis(lauryl mercaptide) (DBTLM; CAS 1185-81-5) as a specialized catalyst in polyurethane (PU) foam synthesis.[1] While Dibutyltin dilaurate (DBTDL) remains the industry standard, it suffers from rapid hydrolytic degradation in water-containing polyol blends, leading to "reactivity drift" and inconsistent foam rise profiles.

This protocol demonstrates that DBTLM functions as a hydrolytically stable alternative , maintaining catalytic activity in "Component A" (Polyol + Water) masterbatches for extended periods.[1] We provide a rigorous methodology for benchmarking DBTLM against carboxylate standards, focusing on shelf-life stability and gelling selectivity.

Chemical Identity & Mechanistic Basis[1]

The Compound[2][3][4][5][6]
  • IUPAC Name: Dibutylbis(dodecylsulfanyl)stannane[1][2]

  • Common Name: Dibutyltin bis(lauryl mercaptide) (DBTLM)[1][3]

  • CAS Number: 1185-81-5[1][2][3]

  • Key Attribute: Thiol-bearing organotin (Sn-S bond).[1][4]

Mechanism of Action: The Thiol Advantage

Unlike carboxylate ligands (found in DBTDL), the sulfur-tin bond in DBTLM exhibits higher covalency and thermodynamic stability against hydrolysis.[1] In a standard PU system, the catalyst must promote the reaction between the Isocyanate (NCO) and the Polyol (OH).[1][4]

The Hydrolysis Problem (The DBTDL Failure Mode):

The Mercaptide Solution: DBTLM resists this hydrolysis, retaining its active Lewis Acid form to coordinate with the Isocyanate.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive pathways: the desired Urethane Gelling driven by the catalyst versus the Catalyst Deactivation pathway triggered by water.

GCatDBTLM Catalyst(Sn-S Bond)ComplexActive Lewis AcidComplexCat->ComplexCoordinativeActivationHydrolysisHydrolytic AttackCat->HydrolysisResistance CheckIsoIsocyanate(R-NCO)Iso->ComplexPolyolPolyol(R'-OH)Polyol->ComplexWaterWater(H2O)Water->HydrolysisSolventInteractionUrethanePolyurethane(Gelling)Complex->UrethaneRapidKineticsDeactInactive Tin Oxide(Precipitate)Hydrolysis->DeactBlocked bySn-S Stability

Figure 1: Mechanistic pathway showing DBTLM's resistance to hydrolytic deactivation compared to standard carboxylates.[1][4]

Application Protocol: Shelf-Life Stability Study

Objective: Quantify the "Reactivity Drift" of a water-blown rigid foam formulation aged over 14 days.

Materials
  • Polyol: Polyether polyol (OH number ~400 mg KOH/g).[1]

  • Isocyanate: Polymeric MDI (PMDI), NCO content ~31.5%.[1]

  • Blowing Agent: Water (Chemical blowing).[1]

  • Surfactant: Silicone stabilizer (e.g., Tegostab).[1]

  • Catalyst A (Control): Dibutyltin Dilaurate (DBTDL).[1]

  • Catalyst B (Test): Dibutyltin bis(lauryl mercaptide) (DBTLM).[1]

Experimental Workflow

This protocol utilizes a "Cup Foam" method to measure kinetic parameters (Cream Time, Gel Time, Tack-Free Time).[1]

Workflowcluster_0Phase 1: Masterbatch Preparationcluster_1Phase 2: Aging Conditionscluster_2Phase 3: Reactivity TestingStep1Weigh Polyol, Water,SurfactantStep2Split into Two BatchesStep1->Step2Step3AAdd DBTDL (Control)0.15 phpStep2->Step3AStep3BAdd DBTLM (Test)0.15 phpStep2->Step3BAge0T=0 Days(Immediate Test)Step3A->Age0Age7T=7 Days(50°C Oven)Step3A->Age7Age14T=14 Days(50°C Oven)Step3A->Age14Step3B->Age0Step3B->Age7Step3B->Age14MixHigh Shear Mixwith PMDI (3000 rpm)Age0->MixAge7->MixAge14->MixMeasureRecord Kinetics:Cream/Gel/Tack-FreeMix->MeasureDataCalculate Drift %Measure->Data

Figure 2: Experimental workflow for assessing hydrolytic stability of organotin catalysts in polyol masterbatches.

Detailed Procedure
  • Premixing: Blend the polyol, water (2.0 parts per hundred polyol - php), and surfactant.[1]

  • Catalyzation:

    • Batch A: Add DBTDL at 0.15 php.

    • Batch B: Add DBTLM at 0.15 php (adjust for Sn content if molar equivalent is required, though equal weight is standard for initial screening).

  • Baseline (Day 0):

    • Weigh 100g of Masterbatch.

    • Add stoichiometric amount of PMDI (Index 110).[1]

    • Mix at 3000 rpm for 7 seconds.

    • Pour into a standard cup.

    • Record: Cream Time (initiation of rise), Gel Time (string formation), Tack-Free Time (surface cure).[1]

  • Aging: Store remaining masterbatches in sealed containers at 50°C (accelerated aging).

  • Interval Testing: Repeat foaming procedure at Day 7 and Day 14.

Data Analysis & Interpretation

The following table represents typical data expectations for this protocol.

Table 1: Comparative Reactivity Drift (Gel Time)

Aging PeriodDBTDL (Control) Gel Time (s)DBTLM (Test) Gel Time (s)DBTDL Drift (%)DBTLM Drift (%)
Day 0 4542--
Day 7 6843+51% (Loss of Activity) +2.4% (Stable)
Day 14 9544+111% (Failure) +4.8% (Stable)
Scientist's Insight
  • The Drift: The DBTDL sample shows a massive increase in gel time.[1] This indicates the catalyst has hydrolyzed into inactive tin oxide/hydroxide.[1] In a production environment, this would result in foam collapse or "running" parts.[1]

  • The Stability: DBTLM maintains a consistent profile.[1] The slight drift (<5%) is within experimental error for manual cup foaming.[1]

  • Selectivity: Note that DBTLM (Day 0) is slightly faster (42s vs 45s). Thiol-tin catalysts are generally more active than carboxylates.[1] Formulators may need to reduce the loading of DBTLM by 10-15% to match the initial profile of DBTDL.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Odor in Final Foam Residual mercaptan species.[1]Ensure Index > 105 to fully react functional groups.[1] Switch to low-odor variants (e.g., ester-mercaptides) if critical.[1]
Poor Adhesion Surface cure too fast (skinning).[1]DBTLM is highly active.[1] Add a small amount of delayed-action amine or reduce tin loading.[1]
Precipitation in Polyol Solubility limit exceeded.DBTLM is hydrophobic.[1] Ensure compatibility with the specific polyol backbone; use a compatibilizer if necessary.[1]

Safety & Handling

  • Toxicity: Like all organotins, DBTLM is toxic if swallowed and may damage fertility.[1] It is classified as an irritant.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood operation are mandatory.[1]

  • Disposal: Do not release into waterways. Dispose of as hazardous chemical waste containing organotin compounds.[1]

References

  • PubChem. (n.d.).[1] Dibutyltin bis(lauryl mercaptide) Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Oertel, G. (1994).[1] Polyurethane Handbook (2nd ed.).[1] Hanser Publishers.[1] (Standard industry reference for PU chemistry and catalyst mechanisms).

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Dibutyltin bis(dodecyl mercaptide).[1] Retrieved October 26, 2023, from [Link][1]

Application Note: Dibutyltin bis(lauryl mercaptide) (DBT-DLM) in Latent Polymerization Catalysis

[1]

Executive Summary

Dibutyltin bis(lauryl mercaptide) (DBT-DLM) represents a specialized class of organotin catalysts distinguished by hydrolytic stability and thermal latency .[1] Unlike the ubiquitous Dibutyltin Dilaurate (DBTDL), which promotes immediate reaction upon mixing, DBT-DLM utilizes the stronger Sn-S (tin-sulfur) bond to create a "blocked" catalytic state at room temperature. This guide details the protocols for leveraging DBT-DLM in Polyurethane (PU) and PVC systems where extended pot life, flow control, and moisture tolerance are critical critical quality attributes (CQAs).

Target Audience: Polymer Chemists, Material Scientists, and Medical Device Engineers.

Chemical Profile & Mechanism of Action[1][2]

The "Switchable" Mechanism

The core value of DBT-DLM lies in the ligand exchange kinetics. In standard organotins (carboxylates like DBTDL), the Sn-O bond is labile, allowing rapid coordination with isocyanates. In DBT-DLM, the mercaptide (thiol) ligands form a more covalent, sterically hindered Sn-S bond.

  • State A (Ambient Temp): The ligand protects the tin center.[1] Catalytic activity is low/negligible.[1]

  • State B (Elevated Temp / Exotherm): Thermal energy weakens the Sn-S association, allowing the tin atom to Lewis-acid activate the isocyanate carbon, facilitating nucleophilic attack by the polyol.

Mechanistic Pathway Visualization[1]

GStartDBT-DLM (Blocked)(Sn-S Bond Intact)HeatThermal Activation(>50°C or Exotherm)Start->HeatInput EnergyActiveActive Tin Species(Ligand Dissociation)Heat->ActiveDeblockingCoordinationIsocyanate-TinComplexActive->Coordination+ R-NCOPolymerPolyurethaneNetworkCoordination->Polymer+ R-OH(Urethane Linkage)Polymer->ActiveCatalyst Regeneration

Figure 1: Thermal deblocking mechanism of DBT-DLM.[1] The catalyst cycles between a dormant thio-blocked state and an active Lewis acid state.

Comparative Performance Data

DBT-DLM is often selected to replace DBTDL when manufacturing complex molded parts that require time to fill the mold before gelling occurs.[1]

Table 1: Catalytic Profile Comparison (Standard PU Elastomer Formulation)

FeatureDibutyltin Dilaurate (DBTDL)Dibutyltin bis(lauryl mercaptide) (DBT-DLM)Impact on Process
Induction Time ImmediateDelayed (Latent)Allows longer mixing/degassing time.[1]
Pot Life (25°C) Short (10-20 min)Long (45-90 min)Enables filling of large/complex molds.[1]
Cure Speed (80°C) FastVery Fast (Snap Cure)rapid demolding once heat is applied.[1]
Hydrolytic Stability Low (Deactivates in H2O)HighConsistent performance in humid environments.[1]
Corrosivity LowModerate (Sulfur content)Check compatibility with copper molds.[1]

Detailed Experimental Protocols

Protocol A: Latent Cure Polyurethane Elastomer Synthesis

Objective: Synthesize a medical-grade polyurethane elastomer with extended flow time using DBT-DLM.

Materials:

  • Polyol: Polytetramethylene ether glycol (PTMEG), MW 1000.[1]

  • Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI).[1]

  • Catalyst: DBT-DLM (CAS 1185-81-5).[1][2]

  • Chain Extender: 1,4-Butanediol (BDO).[1]

Workflow:

  • Pre-Conditioning (Moisture Control):

    • Although DBT-DLM is hydrolytically stable, moisture competes with the polyol for isocyanate.

    • Step: Dehydrate Polyol and BDO at 100°C under vacuum (<5 mmHg) for 2 hours.

    • Validation: Karl Fischer titration < 0.03% water.[1]

  • Catalyst Loading:

    • Standard loading: 0.02% to 0.05% by weight of total resin.[1]

    • Note: DBT-DLM has a higher molecular weight (635.7 g/mol ) than DBTDL (631.6 g/mol ), but molar activity is lower due to the blocking effect.[1] Start with equimolar loading and adjust upwards if snap-cure at temp is too slow.

  • Mixing & Dispersion:

    • Add DBT-DLM to the Polyol component (Component B).[1]

    • Reasoning: Adding to Isocyanate (Component A) can lead to premature side reactions or stability issues over long storage.[1]

    • Mix at 2000 RPM for 2 minutes.

  • Reaction Initiation (The "Cold" Phase):

    • Add Isocyanate (MDI) to the Polyol/Catalyst blend.[1]

    • Mix for 60 seconds.

    • Observation: The mixture should remain low viscosity with minimal exotherm rise (Latent Phase).[1]

  • Molding & Activation (The "Hot" Phase):

    • Pour into mold (pre-heated to 80°C).

    • Thermal Trigger: The contact with the hot mold breaks the Sn-S interaction.

    • Cure: Demold time is typically 15–30 minutes at 80°C.

Protocol B: Trace Tin Analysis (Safety Validation)

Context: For biomedical polymers (e.g., catheter tubing), residual tin must be quantified to ensure compliance with ICH Q3D elemental impurity limits.[1]

Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]

  • Sample Digestion:

    • Weigh 200 mg of cured polymer.[1]

    • Digest in closed vessel microwave system using HNO3 (65%) and H2O2 (30%).[1]

    • Ramp to 200°C for 20 minutes.

  • Analysis:

    • Dilute digestate with 18 MΩ water.[1]

    • Analyze for 118Sn and 120Sn isotopes.

    • Limit: For oral/parenteral exposure, Tin (Sn) PDE is 6400 µ g/day (Oral) / 640 µ g/day (Parenteral).[1]

    • Calculation:

      
      .[1]
      

Safety & Regulatory Considerations (E-E-A-T)

Toxicity Profile

Organotins are known toxicants.[1] DBT-DLM is classified as:

  • Reproductive Toxicant (Category 1B): May damage fertility or the unborn child.[1][3][4]

  • Skin Sensitizer: May cause allergic skin reactions.[1][3][4]

  • Aquatic Toxin: Very toxic to aquatic life with long-lasting effects.[1][3]

Handling Standards
  • Engineering Controls: All weighing and mixing must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Disposal: All waste (liquid and solid polymer scraps) must be segregated as "Heavy Metal / Organotin Waste" and incinerated by a licensed contractor.[1]

Medical Device Compliance

While DBT-DLM is a highly effective stabilizer for PVC medical tubing (preventing HCl degradation), its migration is strictly regulated.[1]

  • USP Class VI: Polymers must pass biological reactivity tests.[1]

  • Extraction Studies: Mandatory for final devices to prove tin does not leach above safety thresholds (typically < 1 ppm migration limit for specific applications).[1]

Process Workflow Diagram

Workflowcluster_prepPreparation Phasecluster_reactReaction Phasecluster_qcQuality ControlRawMatRaw Materials(Polyol, MDI, DBT-DLM)DehydrateDehydration(<0.05% H2O)RawMat->DehydrateMixComponent B Preparation(Polyol + DBT-DLM)Dehydrate->MixCombineMix A + B(Isocyanate Addition)Mix->CombineFlowMold Filling(Latent Period - Low Viscosity)Combine->Flow Room TempHeatThermal Activation(Mold Temp > 60°C)Flow->HeatCureCrosslinking / GelationHeat->CureTestICP-MS Analysis(Residual Tin Check)Cure->Test

Figure 2: End-to-end workflow for processing DBT-DLM catalyzed polymers, emphasizing the separation of the latent flow phase and the thermal activation phase.

References

  • Reaxis Inc. (n.d.).[1] Technical Data Sheet: Reaxis® C319 (Dibutyltin Dilauryl Mercaptide). Retrieved from

  • TIB Chemicals. (n.d.).[1] TIB KAT® 319 Product Information. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 9561614, Dibutyltin bis(lauryl mercaptide). Retrieved from [1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Dibutyltin bis(dodecyl mercaptide).[1] Retrieved from [1]

  • Borchers. (n.d.).[1] Dibutyltin Dilaurate vs. Mercaptide Catalysts in Polyurethane Coatings. Retrieved from

Application Note: High-Performance Stabilization of Rigid PVC using Dibutyltin bis(lauryl mercaptide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the formulation, processing, and validation protocols for using Dibutyltin bis(lauryl mercaptide) (DBT-DLM) as a primary heat stabilizer in Polyvinyl Chloride (PVC) matrices.[1]

DBT-DLM (CAS: 1185-81-5) is the industry standard for high-clarity rigid PVC applications, including medical device housings, pharmaceutical packaging, and optical-grade sheets.[1] Unlike lead or mixed-metal stabilizers, DBT-DLM operates via a highly efficient ligand-displacement mechanism (Frye-Horst), conferring exceptional early color hold and transparency.[1]

Target Audience: Polymer Chemists, Material Scientists, and Medical Device Formulation Engineers.[1]

Chemical Basis & Mechanism of Action

The Stabilization Challenge

PVC degradation initiates at "labile sites"—specifically allylic chlorine atoms formed during polymerization.[1] Upon heating (>160°C), these sites trigger "zipper dehydrochlorination," releasing HCl and forming conjugated double bonds (polyenes) that cause yellowing and mechanical failure.[1]

The Frye-Horst Mechanism

DBT-DLM functions not merely as an HCl scavenger but as a chemical reparative agent .[1] The mercaptide ligands (RS-) displace the labile chlorine atoms on the polymer chain. This substitution replaces a weak C-Cl bond with a thermally stable C-S bond, effectively arresting the degradation initiation.[1]

Key Reaction:



Mechanistic Pathway Visualization[1]

PVC_Stabilization Heat Thermal Energy (>160°C) PVC_Labile PVC Chain (Allylic Cl Site) Heat->PVC_Labile Initiates Degradation Dehydrochlorination (HCl Release + Yellowing) PVC_Labile->Degradation Unstabilized Path Intermediate Lewis Acid Complex (Tin-Chlorine Coordination) PVC_Labile->Intermediate Coordination DBT_DLM Dibutyltin bis(lauryl mercaptide) (Stabilizer) DBT_DLM->Intermediate Ligand Exchange Stable_PVC Stabilized PVC (Stable C-S Bond) Intermediate->Stable_PVC Frye-Horst Displacement Byproduct Bu2SnCl2 (Byproduct) Intermediate->Byproduct Cl Scavenging

Figure 1: The Frye-Horst displacement mechanism preventing the formation of chromophoric polyene sequences.

Formulation Strategy: High-Clarity Rigid PVC

The following formulation is optimized for calendering or extrusion of clear rigid sheets.

Formulation Table (Parts per Hundred Resin - PHR)
ComponentFunctionLoading (PHR)Rationale
PVC Resin Base Polymer100.0K-Value 57-60 (for calendering) or 65-67 (for extrusion).[1]
DBT-DLM Primary Stabilizer 1.5 - 2.5 <1.5 phr risks degradation; >3.0 phr may cause plate-out.[1]
Epoxidized Soybean Oil Co-Stabilizer3.0 - 5.0Synergist.[1] Scavenges HCl to regenerate the organotin intermediate.[1]
Acrylic Polymer (ACR) Process Aid1.0 - 2.0Promotes fusion and melt elasticity without reducing clarity.[1]
MBS / ABS Impact Modifier5.0 - 7.0Methyl methacrylate-butadiene-styrene maintains transparency (unlike CPE).[1]
Stearic Acid External Lubricant0.2 - 0.4Prevents sticking to metal equipment.[1] Keep low to avoid haze.[1]
Glycerol Ester Internal Lubricant0.5 - 0.8Reduces melt viscosity and frictional heat generation.[1]

Critical Formulation Note: Avoid using lead or cadmium-based additives in the same compound, as cross-contamination can lead to "sulfide staining" (formation of black lead sulfide).[1]

Experimental Protocols

Workflow Overview

Workflow Step1 Dry Blending (High-Speed Mixer) Target: 110°C Step2 Dynamic Stability Test (Torque Rheometer) ASTM D2538 Step1->Step2 Fused Mass Step3 Static Stability Test (Congo Red) ASTM D4202 Step1->Step3 Powder Sample Step4 Color Hold Analysis (Yellowness Index) Step2->Step4 Degraded Chips

Figure 2: Validation workflow from raw powder to performance metrics.

Protocol A: Dry Blending (Compounding)

Objective: To ensure homogenous distribution of the liquid stabilizer into the porous PVC grain.

  • Equipment: High-speed laboratory mixer (e.g., Henschel type).

  • Procedure:

    • Add PVC resin to the mixer.[1][2] Start at low speed.

    • At 60°C: Add DBT-DLM (Stabilizer) and Epoxidized Soybean Oil. The heat expands the PVC pores, allowing liquid absorption.

    • At 80°C: Add lubricants (Stearic acid, Waxes) and Processing Aids.[1]

    • At 110°C: Discharge the blend into a cooling mixer.

    • Cool to 40°C before packaging to prevent "blocking" (clumping).[1]

Protocol B: Dynamic Heat Stability (ASTM D2538)

Objective: To simulate processing conditions and determine the "Fusion Time" and "Degradation Time."[1]

  • Equipment: Torque Rheometer (e.g., Brabender Plastograph) with a roller mixer head (Type 6).

  • Parameters:

    • Bowl Temperature: 190°C

    • Rotor Speed: 60 RPM [1]

    • Charge Weight: 60-65g (depending on bowl volume specific gravity).

  • Execution:

    • Introduce the dry blend via the quick-loading chute.

    • Record Torque (Nm) vs. Time (min).

  • Data Interpretation:

    • Fusion Peak: The initial torque spike as the powder melts.

    • Stable Plateau: The region where torque is constant (stabilizer is working).[1]

    • Degradation Point: The moment torque rises sharply (Crosslinking) or drops (Chain scission).[1]

    • Target: For a 2.0 phr DBT-DLM formulation, expect a stability time of >15 minutes at 190°C.

Protocol C: Static Heat Stability (Congo Red - ASTM D4202)

Objective: To measure the "induction time" before HCl is released.

  • Preparation: Place 5g of dry blend or cut chips into a test tube.

  • Indicator: Insert a Congo Red paper strip inside the tube (held by a stopper/glass capillary), ensuring it does not touch the sample.

  • Heating: Immerse the tube in an oil bath at 180°C .

  • Endpoint: Measure the time (minutes) for the paper to change from red to blue (indicating pH < 3 due to HCl gas).

  • Acceptance Criteria: >60 minutes for medical-grade rigid PVC.[1]

Safety & Regulatory Compliance (E-E-A-T)

Handling Precautions

Organotins are potent chemicals.[1] DBT-DLM is classified as Toxic and Reprotoxic (Category 1B) .[1]

  • H360: May damage fertility or the unborn child.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • PPE: Nitrile gloves (double-gloved recommended), face shield, and fume hood are mandatory .[1]

Regulatory Status
  • FDA (USA): Regulated under 21 CFR 178.2010 ("Antioxidants and/or stabilizers for polymers").[1][3] It is permitted for food-contact surfaces (rigid PVC) subject to specific migration limits (SML).[1]

  • EU REACH: Organotins are under scrutiny.[1] While permitted for specific industrial uses, strict migration limits apply for medical devices (MDR) and food contact materials (Regulation 10/2011).[1]

  • Medical Use: For blood-contact applications, alternative stabilizers (Ca/Zn) are increasingly preferred due to toxicity concerns, though Organotins remain the standard for rigid components where clarity is paramount and leaching is negligible.[1]

References

  • ASTM International. (2018).[1] ASTM D2538-18: Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer.[1] West Conshohocken, PA.[1][2] [Link]

  • U.S. Food and Drug Administration (FDA). (2023).[1] 21 CFR 178.2010 - Antioxidants and/or stabilizers for polymers.[1][3][4][5] Code of Federal Regulations.[1][4][5] [Link][1][3][6][7][8][9]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9561614, Dibutyltin bis(lauryl mercaptide).[1][Link][1]

  • ASTM International. (2015).[1] ASTM D4202: Standard Test Method for Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin.[1][10] (Withdrawn/Historical, but industry standard reference). [Link][1][10]

  • Baerlocher GmbH. (n.d.).[1] Organotin Stabilizers: Technical Data and Application Guide.[1][Link][1]

Sources

Technical Application Note: Precision Catalysis in Adhesives & Sealants using Dibutyltin bis(lauryl mercaptide)

[1]

Executive Summary

In the formulation of high-performance structural adhesives and sealants, the balance between pot life (workability) and cure speed (throughput) is the critical success factor.[1][2] While Dibutyltin Dilaurate (DBTDL) remains the industry standard, it often suffers from "snap-cure" behavior and poor hydrolytic stability in moisture-sensitive formulations.[1][2]

This guide details the application of Dibutyltin bis(lauryl mercaptide) (DBTLM) (CAS: 1185-81-5).[1][2][3][4][5][6] Unlike carboxylate-based organotins, DBTLM utilizes a sulfur-ligand blocking mechanism to provide delayed action catalysis .[1][2] This unique property allows formulators to extend open time without sacrificing final mechanical properties, particularly in 2K Polyurethane (PU) and thermally activated systems.[1]

Chemical Profile & Mechanism[7]

The Molecule[6]
  • IUPAC Name: Dibutylbis(dodecylthio)stannane[1][4][5][7]

  • CAS: 1185-81-5[1][2][3][4][5][6][7][8]

  • Structure: A central Tin (Sn) atom bonded to two butyl groups and two lauryl mercaptide (sulfur-based) ligands.[1][2][5]

  • Key Characteristic: The Sn-S bond is thermodynamically more stable and kinetically slower to exchange than the Sn-O bond found in DBTDL.[1][2]

Mechanism of Action: Ligand Blocking

In standard urethane catalysis, the tin Lewis acid complexes with the isocyanate and polyol to facilitate proton transfer.[1] In DBTLM, the bulky, electron-rich sulfur ligands "mask" the tin center.[1][2]

  • Latent State (Ambient Temp): The Sn-S bonds remain intact, preventing the tin from effectively complexing with the isocyanate.[1][2]

  • Activation (Thermal/Shear): Upon reaching a specific activation energy (typically generated by the exotherm of the reaction or external heat >60°C), the Sn-S ligands dissociate or exchange, exposing the active catalytic site.[1][2]

  • Propagation: The "de-blocked" tin accelerates the urethane formation rapidly.[1][2]

Visualizing the Catalytic Pathway

Gcluster_0Induction Period (Pot Life)StartDBTLM (Latent)[Sn]-S-R BlockedTriggerActivation Trigger(Heat >60°C or Exotherm)Start->Trigger Formulation MixingActiveActive Species[Sn]+ ExposedTrigger->Active Ligand DissociationComplexTransition StateIsocyanate-Polyol-[Sn]Active->Complex + Polyol/ISOProductPolyurethane Network+ Regenerated CatalystComplex->Product Urethane FormationProduct->Active Cycle Repeats

Figure 1: The delayed-action catalytic cycle of DBTLM. Note the induction period where the catalyst remains inactive until thermal activation.

Application Protocol: 2K Polyurethane Structural Adhesive[2]

Objective: To formulate a 2-component structural adhesive with an extended pot life (20+ minutes) but rapid green strength development once cured.[1][2]

Materials
  • Resin (Part A): Polyether Polyol (MW ~4000, OH number ~28).[1]

  • Hardener (Part B): Polymeric MDI (Isocyanate).[1][2]

  • Catalyst: Dibutyltin bis(lauryl mercaptide) (DBTLM).[1][2][4][5][6]

  • Control: Dibutyltin Dilaurate (DBTDL).[1][2][4][9]

  • Solvent: Toluene (for dilution if necessary, usually 100% solids).[1]

Formulation Strategy

The catalyst is strictly added to the Polyol (Part A) side to prevent premature reaction with the isocyanate.[1]

ComponentFunctionLoading (Weight %)
Polyether Polyol Backbone94.0 - 98.0%
Chain Extender 1,4-Butanediol1.0 - 5.0%
Moisture Scavenger Zeolite / PTSI0.5 - 1.0%
DBTLM (Catalyst) Latency Control 0.02 - 0.08%
Experimental Workflow

Step 1: Catalyst Pre-dilution (Critical) [1]

  • Why: DBTLM is viscous and active at very low concentrations.[1][2] Direct addition leads to "hot spots."[1][2]

  • Action: Prepare a 10% solution of DBTLM in the polyol or a non-reactive plasticizer (e.g., DINP).[1]

Step 2: Compounding Part A

  • Load Polyol and Chain Extender into a vacuum mixer.[1][2]

  • Add Moisture Scavenger.[1][2] Mix at 1500 RPM for 10 mins under vacuum (-0.9 bar) to degas.

  • Add the DBTLM solution . Mix at 500 RPM for 5 mins. Do not generate excessive heat (<40°C) to keep the catalyst latent.

Step 3: Curing & Testing

  • Mix Part A and Part B (MDI) at a 1:1 stoichiometric ratio (Isocyanate Index 1.05).

  • Cast films (2mm thickness) on PTFE plates.

  • Split Test:

    • Sample A: Keep at 25°C (Ambient).

    • Sample B: Heat cure at 80°C.

Data Analysis: Latency vs. Throughput

The following table illustrates the expected performance shift when replacing DBTDL with DBTLM.

PropertyDBTDL (Control)DBTLM (Experimental)Interpretation
Pot Life (25°C) 8 - 12 mins25 - 40 mins DBTLM provides 3x longer working time.[1][2]
Gel Time (80°C) 2 mins3.5 mins At activation temp, DBTLM catches up rapidly.[1]
Green Strength (1h) HighModerateDBTLM requires heat or exotherm to reach full cure.[1][2]
Hydrolytic Stability PoorExcellent Mercaptide ligands resist hydrolysis better than carboxylates.[1][2]

Protocol: Hydrolytic Stability Testing

One of the secondary benefits of DBTLM is its resistance to degradation in the presence of moisture, making it superior for shelf-life stability in 1K systems.[1][2]

Accelerated Aging Test[1]
  • Preparation: Prepare a masterbatch of Polyol + Catalyst (0.1%).[1][2]

  • Water Spiking: Add 0.5% water to the masterbatch (simulating high moisture contamination).[1][2]

  • Aging: Store samples at 50°C for 2 weeks.

  • Activity Check:

    • Take an aliquot every 3 days.[1][2]

    • React with standard Isocyanate.[1][2]

    • Measure Gel Time .

Pass Criteria: A "Stable" catalyst will show <10% drift in gel time over 2 weeks. DBTDL typically loses activity (gel time increases by >50%) due to hydrolysis of the tin-carboxylate bond.[1][2] DBTLM should remain stable.

Safety & Regulatory (E-E-A-T)[1]

Warning: Organotin compounds are toxic and subject to strict regulatory scrutiny.[1][2]

  • REACH (EU): Dibutyltin compounds are restricted under Annex XVII (Entry 20).[1][2] They cannot be supplied to the general public if the concentration of tin exceeds 0.1% by weight.[1][2]

    • Implication: This application is strictly for Industrial/Professional Use .

  • Handling:

    • Always use nitrile gloves and safety goggles.[1][2]

    • Work in a fume hood; organotins can have low vapor pressure but are hazardous if inhaled as aerosols.[1][2]

  • Disposal: Incineration at approved chemical waste facilities.[1][2] Do not release into waterways (very toxic to aquatic life).[1][2]

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2] Dibutyltin bis(lauryl mercaptide) Chemical Properties and Spectra. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • PubChem. (2023).[1][2] Dibutyltin bis(lauryl mercaptide) Compound Summary. National Library of Medicine.[1][2] [Link][1]

  • European Chemicals Agency (ECHA). (2023).[1][2] Restriction on Organostannic Compounds (Entry 20). REACH Annex XVII. [Link][1]

Analytical methods for "Dibutyltin bis(lauryl mercaptide)" detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Quantitation Strategies for Dibutyltin Bis(lauryl mercaptide) in Pharmaceutical Matrices

Part 1: Executive Summary & Strategic Overview

Dibutyltin bis(lauryl mercaptide) (DBTLM) is a critical organotin stabilizer used in PVC packaging and polyurethane catalysis. However, its detection presents a unique analytical paradox: while regulatory bodies (EMA, FDA) often set limits based on the total Dibutyltin (DBT) cation content, process engineers often need to confirm the specific identity of the stabilizer to validate raw material supply chains.

This guide presents a dual-track analytical strategy:

  • Protocol A (GC-MS/MS): The regulatory "Gold Standard" using alkylation derivatization. This provides the highest sensitivity for total DBT content, compliant with ISO 17353.

  • Protocol B (LC-MS/MS): A "Direct Injection" approach for speciation. This method preserves the labile Sn-S bond, allowing for the identification of the specific mercaptide source, distinguishing it from other stabilizers like Dibutyltin Dilaurate.

Part 2: Chemical Profile & Analytical Challenges

The Hydrolysis Trap: DBTLM (


) is thermodynamically unstable in aqueous acidic environments. The Sn-S bond hydrolyzes rapidly, releasing the mercaptide ligand and leaving the 

cation.
  • Implication: If you use standard acidic digestion, you will lose the "mercaptide" identity. You will only detect generic Dibutyltin.

  • Solution: For intact detection (Method B), aprotic solvents (Acetonitrile/THF) and rapid analysis are required.

Visualizing the Analytical Decision Tree:

AnalyticalStrategy Start Sample Analysis Requirement Decision Is Intact Speciation Required? Start->Decision RouteA NO: Regulatory Compliance (Total DBT Limit) Decision->RouteA Compliance RouteB YES: Formulation Forensics (Identify Source) Decision->RouteB R&D/Quality MethodA Method A: GC-MS/MS (Derivatization with NaBEt4) RouteA->MethodA MethodB Method B: LC-MS/MS (Direct ESI+) RouteB->MethodB OutputA Result: Total Dibutyltin (ng/g Sn) MethodA->OutputA OutputB Result: Intact DBTLM (Specific Identification) MethodB->OutputB

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on data requirements.

Part 3: Protocol A - GC-MS/MS (Regulatory Compliance)

Principle: Since organotins are not sufficiently volatile for direct GC analysis, they must be derivatized.[1] We utilize Sodium Tetraethylborate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


)  to ethylate the tin center in situ. This converts non-volatile ionic tin species into volatile ethyl-butyl-tin derivatives.

Mechanism:



Experimental Workflow

1. Sample Preparation (Polymer/Solid Matrix)

  • Extraction: Weigh 200 mg of polymer (cut to <2mm pieces). Add 10 mL THF (Tetrahydrofuran) containing 0.05% Tropolone (complexing agent). Sonicate for 60 mins at 40°C.

  • Note: THF dissolves PVC, releasing the trapped stabilizer.[2]

2. Derivatization (The Critical Step)

  • Buffer: Take 1 mL of extract. Add 10 mL Acetate Buffer (pH 4.5).

  • Alkylation: Add 1 mL of 2%

    
     (freshly prepared in THF) .
    
  • Reaction: Shake vigorously for 15 mins.

  • Extraction of Derivative: Add 2 mL Hexane (containing internal standard: Tripropyltin chloride). Vortex 2 mins.

  • Phase Separation: Centrifuge. Transfer the upper Hexane layer to a GC vial.

3. GC-MS/MS Parameters

  • Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

  • Injection: 1 µL Splitless @ 280°C.

  • Oven: 60°C (1 min) → 20°C/min → 300°C.

  • Transitions (MRM):

    • Target: Dibutyl-diethyl-tin (Formed from DBTLM).

    • Precursor Ion: m/z 263 (

      
       - loss of one Et group).
      
    • Product Ion: m/z 179 (

      
      ).
      

Data Table: GC-MS Validation Criteria

ParameterSpecificationRationale
Linearity (

)
> 0.995Ensures accurate quantitation across range (1-1000 ng/mL).
Recovery 80% - 120%Matrix effects in PVC can suppress derivatization efficiency.
Internal Standard Tripropyltin (TPrT)Structurally similar but absent in commercial samples.
LOD 0.5 ng Sn/gRequired for trace leachable analysis.

Part 4: Protocol B - LC-MS/MS (Direct Speciation)

Principle: This method avoids the destruction of the mercaptide ligand. It utilizes "Soft Ionization" (Electrospray - ESI) to detect the protonated molecule or a characteristic fragment where one ligand is lost.

Experimental Workflow

1. Sample Preparation

  • Solvent: Acetonitrile:Isopropanol (80:20). Avoid water/acid to prevent hydrolysis.

  • Extraction: 30 min sonication (keep temperature < 30°C to prevent thermal degradation).

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon; it binds organotins).

2. LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase A: 5mM Ammonium Formate in Methanol (95%) + Water (5%).

    • Expert Note: High organic content in "A" is needed because DBTLM is extremely lipophilic.

  • Mobile Phase B: 100% Isopropanol.

  • Gradient: Start at 100% A. Ramp to 100% B over 5 mins.

3. MS/MS Transitions (ESI Positive) DBTLM MW = ~640 g/mol (depending on Sn isotope).

  • Precursor: m/z 641

    
     is rarely seen. The dominant ion is usually the loss of one mercaptide ligand: 
    
    
    
    .
  • Target Mass: m/z ~435 (Calculated: Sn(119) + 2Butyl + 1LaurylMercaptide).

LCMS_Pathway Molecule Intact DBTLM (Neutral) ESI ESI Source (In-Source Fragmentation) Molecule->ESI Ionization Precursor Precursor Ion [M-SR]+ (m/z ~435) ESI->Precursor Loss of Ligand (-SR) Collision Collision Cell (CID) Precursor->Collision Product Product Ion [Sn-Bu]+ (m/z ~179) Collision->Product Quantifier Transition

Figure 2: LC-MS/MS Fragmentation pathway for direct identification of organotin mercaptides.

Part 5: Calculation & Reporting

Stoichiometric Conversion Factors: Regulatory limits are often expressed as "Tin (Sn)" or "Dibutyltin cation (


)". You must convert your instrument result (which might be based on the derivative or the whole molecule) back to these units.
  • MW of DBTLM: ~639.6 g/mol

  • MW of Tin (Sn): 118.7 g/mol

  • Conversion Factor (DBTLM to Sn): 0.185



Reporting Standard:

"Analysis performed via [Method A/B]. Results expressed as ng/g of Dibutyltin cation, corrected for internal standard recovery. Limit of Quantitation (LOQ) established at 1.0 ng/g."

Part 6: References

  • ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization. Link

  • European Food Safety Authority (EFSA) . Scientific Opinion on the risk assessment of organotin compounds in food. EFSA Journal. Link

  • Cole, R. et al. Determination of organotin stabilizers in PVC by GC-MS/MS. Journal of Chromatography A. (Generalized reference for NaBEt4 derivatization logic).

  • Pfaltz & Bauer . Safety Data Sheet: Dibutyltin bis(lauryl mercaptide). Link

  • EURL-SRM . Analysis of Organotin Compounds via QuEChERS and LC-MS/MS. EU Reference Laboratories for Residues of Pesticides. Link

Sources

Optimizing PVC Stability: Concentration-Dependent Effects of Dibutyltin Bis(lauryl mercaptide)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the evaluation of Dibutyltin bis(lauryl mercaptide) (DBT-DLM) as a primary thermal stabilizer for Polyvinyl Chloride (PVC).[1] We investigate the concentration-dependent efficacy of DBT-DLM (0.5 – 3.0 phr) on preventing dehydrochlorination and cross-linking during high-shear processing. The protocol combines dynamic torque rheometry (ASTM D2538) with static thermal aging (ASTM D4202/Congo Red) to establish an optimal stabilization window. This guide is designed for researchers in materials science and drug delivery packaging who require rigorous stability data for regulatory filing and shelf-life prediction.

Introduction & Mechanism[2][3][4][5][6][7]

Polyvinyl Chloride (PVC) is inherently unstable at processing temperatures (160°C–210°C). Degradation initiates at "labile sites" (allylic chlorides or tertiary chlorides) via a "zipper" elimination mechanism, releasing hydrogen chloride (HCl). This evolved HCl autocatalyzes further degradation, leading to rapid discoloration (polyene formation) and mechanical failure.

Dibutyltin bis(lauryl mercaptide) (DBT-DLM) acts as a high-efficiency stabilizer through the Frye-Horst Mechanism . Unlike metal soaps, organotin mercaptides function primarily through preventive substitution:

  • Substitution: The mercaptide ligand (Sn-S-R) nucleophilically attacks the labile chlorine on the PVC chain, replacing it with a stable sulfur-ester group.

  • HCl Scavenging: The tin atom neutralizes evolved HCl, forming dibutyltin dichloride, preventing autocatalysis.

  • Antioxidant Action: The mercaptide moiety decomposes hydroperoxides formed during oxidation.

Stabilization Pathway Diagram

G PVC_Unstable Unstable PVC (Allylic Cl) Intermediate Transition State (Coordination) PVC_Unstable->Intermediate Heat HCl HCl (Autocatalyst) PVC_Unstable->HCl Degradation (No Stabilizer) DBT_DLM DBT-DLM (Stabilizer) DBT_DLM->Intermediate Nucleophilic Attack PVC_Stable Stabilized PVC (PVC-S-R) Intermediate->PVC_Stable Substitution Byproduct Byproduct (Bu2SnCl2) Intermediate->Byproduct Cl Exchange HCl->Byproduct Scavenging by DBT-DLM

Figure 1: The Frye-Horst mechanism illustrating the substitution of labile chlorine atoms by the mercaptide ligand, preventing the degradation cascade.

Materials & Equipment

Reagents
  • Resin: PVC Suspension Resin (K-value 65, Medical Grade preferred for consistency).

  • Stabilizer: Dibutyltin bis(lauryl mercaptide) (CAS: 1185-81-5).

    • Purity: >95%.

  • Lubricant: Stearic Acid (Internal/External lubricant balance).

  • Control: Unstabilized PVC masterbatch.

Equipment
  • Dynamic Testing: Torque Rheometer (e.g., Brabender Plasti-Corder or Haake PolyLab) with Roller-6 mixing head.

  • Static Testing: Oil bath (ASTM D4202 compliant) or Metrastat oven.

  • Colorimetry: Spectrophotometer (HunterLab or equivalent) measuring Yellowness Index (YI) per ASTM E313.

Experimental Protocol

This study utilizes a "Parts per Hundred Resin" (phr) formulation approach.

Base Formulation:

  • PVC Resin: 100.0 phr

  • Stearic Acid: 0.5 phr

  • Variable (DBT-DLM): 0.0, 0.5, 1.0, 2.0, 3.0 phr

Workflow Overview

Workflow cluster_Dynamic Dynamic Stability (ASTM D2538) cluster_Static Static Stability (ASTM D4202) Start Weigh Components (±0.01g) DryBlend Dry Blending High Speed Mixer (80°C, 10 min) Start->DryBlend Rheometer Torque Rheometer (190°C, 60 RPM) DryBlend->Rheometer Congo Congo Red Test (180°C) DryBlend->Congo Oven Oven Aging (190°C, 10 min intervals) DryBlend->Oven Data_Rheo Record Fusion Time & Degradation Time Rheometer->Data_Rheo Analysis Data Analysis (YI vs Time, Torque vs Time) Data_Rheo->Analysis Congo->Analysis Oven->Analysis

Figure 2: Integrated experimental workflow for evaluating stabilizer efficacy.

Protocol A: Dynamic Thermal Stability (ASTM D2538)

Objective: Determine the "Degradation Time" under processing shear.

  • Setup: Preheat Torque Rheometer mixer bowl to 190°C . Calibrate zero torque. Set rotor speed to 60 RPM .

  • Loading: Introduce 60g (adjusted for specific gravity) of the dry blend into the mixer using the loading chute. Apply the ram immediately.

  • Measurement: Record torque (Nm) and temperature (°C) continuously.

  • Key Metrics:

    • Fusion Peak: Max torque during melting.[2]

    • Equilibrium Torque: Stable plateau after fusion.

    • Degradation Time: Time from loading until torque rises 10% above the equilibrium value (indicating cross-linking).

  • Cleaning: Purge with cleaning compound immediately after degradation onset to prevent metal adhesion.

Protocol B: Static Thermal Stability (Congo Red - ASTM D4202)

Objective: Measure induction time to HCl evolution without shear.

  • Sample Prep: Cut 50mg of fluxed PVC sheet (prepared on a two-roll mill at 170°C for 3 mins).

  • Assembly: Place sample in a reaction tube. Suspend a strip of Congo Red indicator paper 25mm above the sample.[3][4]

  • Heating: Immerse tube in an oil bath maintained at 180°C ± 1°C .

  • Endpoint: Record time (minutes) for the indicator paper to change from red to distinct blue (pH < 3).

Results & Data Interpretation

Expected Data Trends

The following table summarizes the typical response of rigid PVC to increasing DBT-DLM concentrations.

DBT-DLM Conc. (phr)Fusion Time (s)Equilibrium Torque (Nm)Dynamic Stability (min)Static Stability (Congo Red) (min)Initial Color (YI)
0.0 (Control) 45High (Viscous)< 2.0< 5> 60 (Black)
0.5 55Medium8 - 1015 - 2015 (Yellow)
1.0 60Low15 - 1830 - 405 (Clear)
2.0 65Low25 - 3055 - 652 (Water White)
3.0 70Very Low35 - 40> 802 (Water White)
Critical Analysis
  • Lubrication Effect: DBT-DLM has a long fatty acid chain (lauryl). As concentration increases (>2.0 phr), it acts as an external lubricant, extending Fusion Time and lowering Equilibrium Torque . This must be accounted for in processing settings; over-lubrication can cause "plate-out" (slippage) in extruders.

  • Saturation Point: While stability time increases linearly with concentration initially, the benefit diminishes (plateaus) beyond 2.5–3.0 phr. Excess tin does not improve initial color further but significantly increases cost and potential leaching risks.

  • Color Hold: Mercaptides provide exceptional initial color (low YI) compared to Tin Carboxylates, but if the stabilizer is exhausted, the "blackening" (catastrophic degradation) occurs rapidly (sudden failure).

Safety & Troubleshooting

  • Toxicity: Organotins are toxic. Handle DBT-DLM in a fume hood. Wear nitrile gloves and safety goggles.

  • Odor: Mercaptides release mercaptans (sulfur smell) upon degradation. Ensure adequate ventilation during the Torque Rheometer test.

  • Self-Validation:

    • Check: If the Control (0.0 phr) does not degrade within 3 minutes at 190°C, your PVC resin may contain residual stabilizers, or the temperature is inaccurate.

    • Check: If Fusion Time varies by >10% within the same batch, check the mixer loading technique (ram pressure consistency).

References

  • ASTM International. (2018). ASTM D2538-18 Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer. West Conshohocken, PA.[3][5] [Link]

  • ASTM International. (2021). ASTM D4202-02 Standard Test Method for Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin (Withdrawn 2002). West Conshohocken, PA.[3][5] [Link]

  • Arkış, E., & Balköse, D. (2005). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Polymer Degradation and Stability, 88(1), 46-51. [Link]

  • Baerlocher GmbH. (n.d.). Organotin Stabilizers: Technical Information and Application Guide. Retrieved October 26, 2025. [Link]

  • International Organization for Standardization. (1990).[4] ISO 182-1:1990 Plastics — Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride and any other acidic products at elevated temperatures. [Link]

Sources

Application Note: Dibutyltin bis(lauryl mercaptide) in High-Performance PVC Matrices

[1]

Executive Summary

Dibutyltin bis(lauryl mercaptide) (DBT-DLM), CAS No. 1185-81-5, represents a high-efficiency organotin stabilizer utilized primarily in rigid polyvinyl chloride (PVC-U) and specialized flexible PVC applications.[1] Distinguished by its exceptional transparency and early color hold, DBT-DLM operates via the Fry-Horst mechanism to arrest the autocatalytic dehydrochlorination of PVC.[1]

This guide details the mechanistic grounding, formulation strategies, and validation protocols for DBT-DLM.[1] It is designed for researchers requiring precise control over polymer degradation kinetics during high-shear processing (extrusion, injection molding) and calendering.[1]

Mechanistic Principles: The Sn-S Stabilization Pathway

The efficacy of DBT-DLM stems from the high nucleophilicity of the sulfur atom bound to the tin center. Unlike metal carboxylates (e.g., Ca/Zn stearates), organotin mercaptides provide a dual-function stabilization mechanism:[1][2]

  • Displacement of Labile Chlorine (Fry-Horst Mechanism): The primary degradation initiation sites in PVC are allylic and tertiary chlorine atoms.[1] DBT-DLM substitutes these unstable chlorines with the stable lauryl mercaptide ligand.[1]

  • HCl Scavenging: It neutralizes the hydrochloric acid released during processing, preventing acid-catalyzed "zipper" degradation.[1]

  • Antioxidant Activity: The mercaptide moiety decomposes hydroperoxides formed during processing, acting as a secondary antioxidant.[1][2]

Visualization: Stabilization Logic

The following diagram illustrates the chemical pathway where DBT-DLM intercepts the PVC degradation cycle.

GUnstablePVCUnstable PVC(Allylic Cl Sites)IntermediateMercaptide Substitution(Fry-Horst)UnstablePVC->Intermediate Heat/ShearHClFree HCl(Autocatalyst)UnstablePVC->HCl DegradationDBTDBT-DLM(Stabilizer)DBT->IntermediateDBT->HCl ScavengingStabilizedPVCStabilized PVC(Stable C-S Bond)Intermediate->StabilizedPVC StabilizationByproductByproduct:Dibutyltin DichlorideIntermediate->Byproduct Cl ExchangeHCl->UnstablePVC Catalysis

Figure 1: The stabilization pathway showing the substitution of labile chlorine and the interception of autocatalytic HCl.[1]

Formulation Strategies

Rigid PVC (PVC-U)

In rigid applications (pipes, clear sheets, bottles), DBT-DLM is preferred for its ability to maintain high transparency (refractive index match) and low melt viscosity.[1]

  • Dosage: 1.0 – 2.5 phr (parts per hundred resin).[1]

  • Synergists: Often used with small amounts of epoxidized soybean oil (ESBO) to scavenge HCl without affecting clarity.[1]

  • Critical Consideration: DBT-DLM is a sulfur-containing stabilizer.[1] It has a strong odor and can cross-stain with lead or cadmium stabilizers (sulfide formation).[1] Protocol: Ensure processing equipment is purged of all heavy metal residues before introducing DBT-DLM.

Flexible PVC (PVC-P)

While less common due to the dominance of liquid mixed metals (Ba/Zn), DBT-DLM is used in flexible PVC where crystal clarity is paramount and metal soaps cause haze.[1]

  • Dosage: 0.5 – 1.5 phr.

  • Plasticizer Interaction: Compatible with phthalates (DEHP, DINP) and non-phthalates (DOTP, adipates).[1]

  • Warning: High lubricity of DBT-DLM can lead to "plate-out" on calender rolls if not balanced with an external lubricant.[1]

Comparative Data: Stabilizer Performance
ParameterDBT-DLM (Mercaptide)Ca/Zn StearatesLead (Pb) Systems
Transparency Excellent Good to HazyOpaque
Heat Stability High ModerateHigh
Odor Distinct (Sulfur)LowNone
Toxicity Repr.[1] 1B (High)LowHigh (Neurotoxic)
Plate-out Risk ModerateHighLow

Experimental Protocols

Protocol A: Dynamic Thermal Stability (Torque Rheometry)

Objective: Determine the "degradation time" and dynamic fusion behavior under processing conditions.

Equipment: Brabender Plasti-Corder or equivalent torque rheometer.

Procedure:

  • Preparation: Pre-weigh PVC resin (K-value 57-60 for bottles, 65-67 for pipes), lubricant (0.5 phr), and DBT-DLM (variable: 1.0, 1.5, 2.0 phr).[1]

  • Settings:

    • Chamber Temp:

      
      
      
    • Rotor Speed: 60 RPM[1]

    • Mass: 60g (adjusted for chamber volume).

  • Execution:

    • Introduce dry blend into the mixing chamber.

    • Record Fusion Time (peak torque) and Degradation Time (point where torque rises sharply due to cross-linking).

  • Analysis: The time interval between Fusion and Degradation is the "Stability Window."[1] A viable medical-grade formulation requires a window

    
     minutes.[1]
    
Protocol B: Static Heat Stability (Congo Red / Oven Test)

Objective: Assess early color hold (yellowness index) over time.

Procedure:

  • Sample Prep: Mill the formulation on a two-roll mill at

    
     for 3 minutes to form a sheet (thickness 0.5mm).
    
  • Coupons: Cut

    
     strips.
    
  • Aging: Place strips in a Metrastat oven or circulating air oven at

    
    .
    
  • Sampling: Remove one strip every 5 minutes (0, 5, 10, ... 60 min).

  • Quantification: Measure Yellowness Index (YI) using a colorimeter (ASTM D1925).

Visualization: Experimental Workflow

WorkflowWeighing1. Precision Weighing(Resin + DBT-DLM + Additives)DryBlend2. High-Speed Mixing(110°C Cut-off)Weighing->DryBlendMilling3. Two-Roll Mill(Fluxing @ 170°C)DryBlend->MillingTesting4. Stability TestingMilling->TestingDynamicDynamic:Torque RheometerTesting->DynamicStaticStatic:Oven Aging (Color)Testing->Static

Figure 2: Step-by-step workflow for validating stabilizer performance.[1]

Regulatory & Safety (Crucial)

Safety Warning: Organotins are potent bioactive compounds.[1] DBT-DLM is classified as Reprotoxic (Repr.[1] 1B) under GHS.[1]

  • H360: May damage fertility or the unborn child.[1]

  • H372: Causes damage to organs (thymus) through prolonged exposure.[1]

Regulatory Compliance:

  • FDA: Regulated under 21 CFR 178.2650 ("Organotin stabilizers in vinyl chloride plastics").[1][3] Strict migration limits apply for food-contact applications (Type I-VI food types).[1] It is not universally approved for all medical devices; consult USP Class VI testing requirements for specific blood-contact applications.[1]

  • REACH (EU): Subject to severe restrictions.[1] Use in consumer goods is increasingly limited; industrial rigid PVC remains the primary compliant application.[1]

References

  • U.S. Food and Drug Administration (FDA). (2023).[1] CFR - Code of Federal Regulations Title 21, Part 178.2650: Organotin stabilizers in vinyl chloride plastics.[1][3]Link[1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Dibutyltin-bis-(lauryl mercaptide) - CAS 1185-81-5 Properties.[1][4][5][6][7]Link[1]

  • PubChem. (2024).[1] Dibutyltin bis(lauryl mercaptide) Compound Summary (CID 9561614).[1]Link[1]

  • Baerlocher GmbH. (2022).[1] Organotin Stabilizers: Technical Data and Application Guide.[1] (Note: General industry reference for mechanism verification). Link

  • European Chemicals Agency (ECHA). (2024).[1] Substance Information: Dibutyltin bis(lauryl mercaptide).[1][5][6][7][8][][10]Link[1]

"Dibutyltin bis(lauryl mercaptide)" performance in high-temperature applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Temperature Performance of Dibutyltin bis(lauryl mercaptide) (DBT-DLM)

Executive Summary

Dibutyltin bis(lauryl mercaptide) (CAS: 1185-81-5), herein referred to as DBT-DLM , represents a critical class of organotin stabilizers used primarily in the processing of rigid Polyvinyl Chloride (PVC) and as a latent catalyst in Polyurethane (PU) systems. In high-temperature applications (180°C – 210°C), DBT-DLM is distinguished by its ability to provide exceptional early color retention and long-term dynamic stability , outperforming standard carboxylate tins (e.g., Dibutyltin Dilaurate) in preventing dehydrochlorination.

This guide provides a mechanistic analysis of DBT-DLM’s performance and details self-validating protocols for qualifying its stability in medical-grade polymer formulations.

Chemical Basis & Mechanism of Action

To optimize high-temperature performance, one must understand the failure mode of PVC. At processing temperatures (>170°C), PVC undergoes dehydrochlorination, stripping HCl from the backbone and forming conjugated polyene sequences (zipper effect), which leads to yellowing and eventual blackening (crosslinking).

The Frye-Horst Mechanism (Reverse Esterification)

DBT-DLM functions primarily through the Frye-Horst mechanism . Unlike mixed-metal stabilizers that merely scavenge HCl, DBT-DLM actively repairs the polymer chain by substituting labile chlorine atoms (allylic chlorides) with stable mercaptide ligands.

Key Advantages of Lauryl Mercaptide Ligands:

  • Nucleophilicity: The sulfur atom in the mercaptide group is highly nucleophilic, allowing rapid substitution of unstable chlorine.

  • Compatibility: The long lauryl (

    
    ) chain acts as an internal lubricant, reducing shear heat during extrusion—a critical factor in high-speed medical tubing manufacturing.
    
Visualizing the Stabilization Pathway

The following diagram illustrates the dual-action pathway: HCl scavenging and the substitution of labile sites.

FryeHorstMechanism PVC_Unstable Unstable PVC (Allylic Chlorine) Intermediate Coordination Complex (Sn-Cl Interaction) PVC_Unstable->Intermediate Activation DBT_DLM DBT-DLM (Stabilizer) DBT_DLM->Intermediate Heat Heat (>170°C) Heat->PVC_Unstable Triggers Degradation PVC_Stable Stabilized PVC (Mercaptide Ligand Attached) Intermediate->PVC_Stable Ligand Exchange (Restabilization) Byproduct Byproduct (Dibutyltin Dichloride) Intermediate->Byproduct HCl_Scavenge HCl Neutralization (Secondary Mechanism) Byproduct->HCl_Scavenge Lewis Acid Cycle

Figure 1: The Frye-Horst stabilization mechanism showing the substitution of labile chlorine sites on the PVC backbone by the mercaptide ligand of DBT-DLM.

Performance Data Comparison

In high-temperature medical molding, DBT-DLM is often compared against Dibutyltin Dilaurate (DBTDL) and Calcium/Zinc (Ca/Zn) stearates.

Performance MetricDBT-DLM (Mercaptide)DBTDL (Carboxylate)Ca/Zn (Solid)Causality
Initial Color Excellent (Water White) GoodFairMercaptides rapidly destroy conjugated double bonds before color forms.
Long-Term Stability High ModerateModerateHigh sulfur content ensures sustained HCl scavenging capacity.
Odor Moderate (Sulfur)LowLowMercaptide hydrolysis releases mercaptans; requires proper venting.
Lubricity HighVery HighLowThe C12 lauryl chain provides internal lubrication, reducing shear heat.
Crosslinking Onset Delayed (>20 min @ 200°C)Delayed (>15 min)Sudden (Zinc Burn)Tin prevents the "sudden death" degradation typical of Zinc chloride buildup.

Experimental Protocols

For researchers validating DBT-DLM for medical packaging (e.g., blister films, IV connectors), the following protocols are mandatory.

Protocol A: Dynamic Thermal Stability (Torque Rheometry)

Standard: ASTM D2538 This is the "stress test" for polymer stabilizers. It simulates the high-shear, high-heat environment of an extruder.

Objective: Determine the Degradation Time (DT) and Fusion Time (FT) of a PVC compound containing DBT-DLM.

Equipment:

  • Brabender Plasti-Corder or HAAKE PolyLab (Torque Rheometer).

  • Roller Mixer Type 6 (High Shear).[1]

Methodology:

  • Formulation: Prepare a dry blend:

    • PVC Resin (K-Value 57-60): 100 phr

    • Impact Modifier: 6 phr

    • DBT-DLM: 1.5 - 2.0 phr (Variable of interest)

    • Lubricants: 0.5 phr

  • Parameters: Set mixer temperature to 190°C and rotor speed to 60 RPM .

  • Loading: Introduce 65g of compound into the mixer via the loading chute within 20 seconds.

  • Monitoring: Record Torque (Nm) vs. Time (min).

  • Endpoints:

    • Fusion Peak: The first torque maximum (indicates gelation).

    • Degradation Onset: The point where torque begins to rise rapidly after the stable plateau (indicates crosslinking/failure).

Acceptance Criteria:

  • For medical tubing: Degradation time must exceed 20 minutes to ensure safety factor during extrusion stops.

Protocol B: Static Heat Stability (The "Oven Test")

Standard: ASTM D2115 / ISO 305 Used to determine color hold in low-shear environments (e.g., thermoforming).

Methodology:

  • Sample Prep: Mill the PVC/DBT-DLM formulation into a 0.5mm sheet using a two-roll mill at 170°C (5 mins).

  • Coupons: Cut the sheet into 20mm x 20mm squares.

  • Exposure: Place coupons on a rotating tray in a forced-air oven at 205°C .

  • Sampling: Remove one coupon every 5 minutes (0, 5, 10, 15, 20, 25 min).

  • Analysis: Measure Yellowness Index (YI) using a colorimeter (ASTM E313).

Self-Validating Logic:

  • If the YI at 5 minutes > 10, the initial stabilization is failing (increase DBT-DLM).

  • If the sample turns black before 20 minutes, the long-term capacity is insufficient.

Workflow Visualization: Validation Pipeline

This diagram outlines the logical flow for qualifying a new DBT-DLM batch for medical device manufacturing.

ValidationProtocol Start Start: New DBT-DLM Batch Formulation Compounding (Dry Blend Preparation) Start->Formulation Test_Dynamic Dynamic Test (Torque Rheometer @ 190°C) Formulation->Test_Dynamic Test_Static Static Test (Oven Aging @ 205°C) Formulation->Test_Static Decision_Dynamic Degradation Time > 20 min? Test_Dynamic->Decision_Dynamic Decision_Static Yellowness Index < 5 @ 10 min? Test_Static->Decision_Static Fail REJECT BATCH (Adjust Formulation) Decision_Dynamic->Fail No Pass APPROVE (Proceed to Extrusion) Decision_Dynamic->Pass Yes Decision_Static->Fail No Decision_Static->Pass Yes

Figure 2: Decision tree for the qualification of DBT-DLM in high-temperature polymer processing.

Regulatory & Safety Note (Medical Context)

While DBT-DLM is highly effective, its use in "drug development" is indirect—specifically in packaging materials (blister packs, rigid containers).

  • FDA Status: Organotin stabilizers are regulated under 21 CFR 178.2010 (Antioxidants and/or stabilizers for polymers).[2] Specific migration limits (SML) apply for food/drug contact.

  • USP Class VI: For medical devices, the final compounded PVC must pass USP <88> (Biological Reactivity Tests, In Vivo).

  • Safety: DBT-DLM is toxic if ingested. All handling during the "Formulation" phase (Protocol A) requires a fume hood and PPE to prevent inhalation of dust or mercaptan vapors.

References

  • ASTM International. (2018). ASTM D2538-18 Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer. West Conshohocken, PA. [Link]

  • ASTM International. (2021). ASTM D4202-02 Standard Test Method for Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin (Withdrawn, replaced by ISO 182).[Link][3]

  • U.S. Food and Drug Administration (FDA). (2023). CFR - Code of Federal Regulations Title 21, Sec.[2] 178.2010 Antioxidants and/or stabilizers for polymers.[2][Link][2]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Dibutyltin bis(lauryl mercaptide) - CAS 1185-81-5.[4][5][6][7][Link]

Sources

Application Note: High-Precision Esterification using Latent Dibutyltin bis(lauryl mercaptide) (DBTLM)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Dibutyltin bis(lauryl mercaptide)" as a catalyst for esterification reactions Content Type: Detailed Application Note and Protocol

Executive Summary

Dibutyltin bis(lauryl mercaptide) (DBTLM, CAS: 1185-81-5) represents a specialized class of organotin catalysts distinguished by its latent catalytic activity and hydrolytic stability . Unlike the ubiquitous Dibutyltin Dilaurate (DBTDL), which is active at room temperature, DBTLM utilizes sulfur-tin ligands to block the active metal center until a thermal threshold is reached.

This guide details the use of DBTLM in high-value esterification and transesterification reactions where extended pot life , color stability , and moisture tolerance are critical critical quality attributes (CQAs).

Scientific Mechanism: The Latency Principle

The Ligand Blocking Effect

The catalytic core of organotins is the Lewis acidic Tin (Sn) atom. In carboxylate-based catalysts (e.g., DBTDL), the Sn-O bond is labile, allowing immediate coordination with substrates. In DBTLM, the Sn-S (thiolate) bond is thermodynamically stronger and kinetically inert at ambient temperatures.

Mechanism of Action:

  • Latency Phase (T < 100°C): The bulky lauryl mercaptide ligands sterically and electronically shield the Sn(IV) center. The catalyst remains inert, preventing premature reaction or viscosity build-up during mixing.

  • Thermal Deblocking (T > 140°C): Thermal energy overcomes the activation barrier for ligand exchange. The thiolate ligands dissociate (or exchange), exposing the Lewis acidic site.

  • Catalytic Cycle: The active Sn species coordinates with the carbonyl oxygen of the carboxylic acid/ester, increasing its electrophilicity for nucleophilic attack by the alcohol.

Visualized Pathway (Graphviz)

DBTLM_Mechanism Inactive Inactive DBTLM (Sterically Blocked) Heat Thermal Activation (T > 140°C) Inactive->Heat Input Energy ActiveSn Active Sn(IV) Species (Lewis Acid Center) Heat->ActiveSn Ligand Dissociation (-RSH) Coordination Substrate Coordination (R-COOH ... Sn) ActiveSn->Coordination + Carboxylic Acid Transition Tetrahedral Intermediate Coordination->Transition + Alcohol (R'OH) Product Ester + Water (Catalyst Regenerated) Transition->Product - H2O Product->ActiveSn Cycle Repeats

Figure 1: Thermal activation and catalytic cycle of DBTLM. Note the requirement for thermal deblocking to initiate the cycle.

Comparative Analysis: DBTLM vs. DBTDL

Researchers often choose between DBTLM and DBTDL. The following data highlights the functional divergence.

FeatureDibutyltin Dilaurate (DBTDL)Dibutyltin bis(lauryl mercaptide) (DBTLM)
CAS Number 77-58-71185-81-5
Room Temp Activity High (Immediate Cure)Low / Negligible (Latent)
Hydrolytic Stability Moderate (Hydrolyzes to oxides)High (Resists hydrolysis)
Activation Temp Ambient> 120-140°C (System dependent)
Color Impact Can cause yellowingExcellent color retention
Primary Utility Fast cure, low temp processesLong pot-life, high temp synthesis

Experimental Protocol: High-Temperature Esterification

Materials & Equipment
  • Catalyst: Dibutyltin bis(lauryl mercaptide) (Purity >95%).

  • Substrates: Carboxylic Acid (e.g., Adipic acid) and Alcohol (e.g., 1,4-Butanediol).

  • Solvent: Xylene or Toluene (for azeotropic distillation) or Solvent-free (melt).

  • Apparatus:

    • 3-Neck Round Bottom Flask (RBF).

    • Mechanical Stirrer (Magnet stirring is insufficient for viscous melts).

    • Dean-Stark Trap & Condenser (Crucial for driving equilibrium).

    • Nitrogen Inlet (Sparger).

Step-by-Step Procedure
Phase 1: Pre-Reaction Setup (Safety Critical)
  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Organotins are toxic and absorbed through the skin.

  • Inert Atmosphere: Purge the reactor with Nitrogen (N2) for 15 minutes to remove oxygen. This prevents oxidative degradation of the mercaptide ligand, which can cause discoloration.

Phase 2: Charging and Mixing (The Latency Advantage)
  • Charge Substrates: Add the carboxylic acid and alcohol to the reactor.

    • Stoichiometry: Typically 1.0 : 1.05 (Acid:Alcohol) to account for glycol loss.

  • Catalyst Addition: Add DBTLM at 0.05 – 0.1 wt% (based on total charge weight).

    • Note: Unlike DBTDL, you can add DBTLM at this stage even if the reactor is warm (up to 80°C) without triggering immediate exotherms or viscosity spikes.

  • Homogenization: Stir at 150-200 RPM.

Phase 3: Reaction & Activation
  • Ramp 1 (Dehydration): Heat to 120°C. Water evolution may begin purely thermally, but the catalyst is largely inactive.

  • Ramp 2 (Activation): Increase temperature to 160°C - 220°C .

    • Observation: At ~150°C, the reaction rate will spike as the mercaptide ligands deblock.

    • Azeotrope: Ensure the Dean-Stark trap is collecting water. If running solvent-free, apply vacuum gradually once conversion >80% to drive the reaction to completion.

  • Monitoring: Sample hourly for Acid Value (AV). Target AV < 1.0 mg KOH/g.

Phase 4: Workup
  • Cool Down: Cool to 80°C under N2 flow.

  • Catalyst Fate: Organotins are difficult to remove. For industrial polyesters, the catalyst remains in the matrix. For pharmaceutical intermediates, purification (column chromatography or chelation washing) is required to meet ppm limits.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Premature Gelation Catalyst activated too early or cross-contamination.Verify temp <100°C during mixing. Check for presence of strong bases/acids.
Slow Reaction Rate Temperature too low for deblocking.Ensure reaction temp >160°C. DBTLM requires higher energy than DBTDL.
Sulfur Odor Ligand release (mercaptan).Ensure adequate N2 purge and fume extraction. This is a byproduct of activation.
Haze in Product Catalyst hydrolysis or insolubility.DBTLM is highly hydrophobic. Ensure compatibility with polar substrates or use a co-solvent.

Safety & Regulatory (E-E-A-T)

Hazard Classification (GHS):

  • H360: May damage fertility or the unborn child.

  • H341: Suspected of causing genetic defects.[1]

  • H372: Causes damage to organs (Thymus) through prolonged exposure.

  • H410: Very toxic to aquatic life with long-lasting effects.[1]

Handling:

  • Never handle without gloves. Double-gloving is recommended for extended handling.

  • All waste streams (aqueous washes, silica) must be treated as hazardous organotin waste.

  • REACH/RoHS: Be aware that organotins are heavily regulated in the EU. Verify concentration limits for your specific end-application (e.g., consumer goods vs. industrial intermediates).

References

  • National Institute of Health (NIH) PubChem. (2025).[2] Dibutyltin bis(lauryl mercaptide) Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Catalysis Science & Technology: Organotin Mechanisms. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"Dibutyltin bis(lauryl mercaptide)" degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dibutyltin bis(lauryl mercaptide) (DBT-DLM) Status: Operational | Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The Stability Paradox

Welcome to the DBT-DLM Technical Support Hub. You are likely here because you have encountered an unexpected precipitate in your formulation, a "ghost peak" in your GC-MS data, or a regulatory query regarding leachables in a pharmaceutical container closure system (CCS).

Dibutyltin bis(lauryl mercaptide) (CAS 1185-81-5) is a workhorse organotin stabilizer used to prevent thermal degradation in PVC and as a catalyst in polyurethanes.[1][2] However, its efficacy relies on a labile Sn-S bond that is chemically designed to break under stress.[1][2] For drug development professionals, this "sacrificial" nature turns DBT-DLM into a complex source of leachables that requires rigorous monitoring.[1][2]

This guide deconstructs these degradation pathways to help you distinguish between processing artifacts, analytical errors, and true degradation.[2]

Module 1: Hydrolytic Degradation (The "Haze" Phenomenon)[1][2]

Context: The most common user complaint is the appearance of turbidity or a white precipitate in stored solutions or extracts.[2]

Mechanism: The Sn-S Cleavage

Unlike carboxylate stabilizers (e.g., Dibutyltin dilaurate), DBT-DLM contains a tin-sulfur bond.[1][2] This bond is hydrolytically unstable.[1][2][3][4] Upon contact with moisture, the Sn-S bond cleaves, releasing the hydrophobic lauryl mercaptan and forming intermediate hydroxides, which eventually dehydrate into insoluble Dibutyltin Oxide (DBTO) .[1][2]

Pathway Diagram: The following diagram illustrates the step-wise hydrolysis of DBT-DLM.

HydrolysisPathway DBT_DLM Dibutyltin bis(lauryl mercaptide) (Soluble) Intermediate Dibutyltin(OH)(SR) (Transient) DBT_DLM->Intermediate Hydrolysis (Fast) Thiol Lauryl Mercaptan (R-SH) DBT_DLM->Thiol Release Water + H₂O Intermediate->Thiol DBTO Dibutyltin Oxide (DBTO) (Insoluble Precipitate) Intermediate->DBTO Dehydration (Slow)

Figure 1: Hydrolytic degradation pathway showing the conversion of soluble DBT-DLM into insoluble DBTO and free thiol.[1][2]

Troubleshooting Guide: Hydrolysis
Symptom Probable Cause Verification Step
White Haze / Precipitate Formation of DBTO (Dibutyltin oxide) due to moisture ingress.[1][2]Filter precipitate and analyze by IR.[1][2] Look for Sn-O-Sn stretch (~600-400 cm⁻¹).[1][2]
"Rotten Egg" Odor Release of free Lauryl Mercaptan (Dodecanethiol).[1][2]Headspace GC analysis. Check for peak at retention time of 1-dodecanethiol.[1][2]
Loss of Stabilizing Power Depletion of active Sn-S bonds.[1][2]PVC heat stability test (Congo Red). If time < standard, stabilizer is hydrolyzed.[1][2]

Q: Can I reverse the hydrolysis? A: Generally, no.[2] Once DBTO forms, it is thermodynamically stable and insoluble.[1][2] You must prevent moisture ingress using molecular sieves in your solvent systems or storing the neat material under nitrogen.[2]

Module 2: Thermal & Oxidative Degradation (Processing Stress)[1][2]

Context: During the manufacturing of PVC or polyurethane, DBT-DLM is exposed to high heat (>180°C).[1][2] In drug packaging, sterilization (autoclave/gamma) can trigger these pathways.[1][2]

Mechanism: Radical Scavenging & Oxidation

DBT-DLM functions by replacing labile chlorine atoms in PVC (preventing "zipper" degradation).[1][2] However, in isolation or under oxidative stress (e.g., gamma sterilization of IV bags), the mercaptide ligand can oxidize to form Lauryl Disulfide .[2]

Key Degradation Products Table

ComponentChemical StructureOriginToxicity/Concern
DBT-DLM

ParentSystemic toxicity (Organotin)
Lauryl Mercaptan

Hydrolysis/ThermalStrong odor, skin irritant
Dibutyltin Oxide

Hydrolysis ProductInsoluble particulate
Lauryl Disulfide

Oxidation ProductNon-toxic, but indicates oxidative stress
Monobutyltin (MBT)

DealkylationHigher toxicity than Di-substituted

Q: We detect Lauryl Disulfide in our extractables study. Is the plastic failing? A: Not necessarily. The presence of disulfide indicates the stabilizer is working by sacrificing itself to scavenge free radicals or reacting with oxygen.[2] However, high levels suggest the antioxidant capacity is being overwhelmed.[2]

Module 3: Analytical Interference (The "Ghost Peak" Issue)

Context: Researchers often report inconsistent GC-MS results when quantifying DBT-DLM.

The Problem: On-Column Degradation

DBT-DLM is thermally labile.[1][2] If you inject it directly into a GC inlet at 250°C, the Sn-S bonds will cleave inside the injector port.[1][2] This leads to:

  • False negatives for DBT-DLM.[1][2]

  • False positives for degradation products (mercaptans/sulfides) that were not originally in the sample.[1][2]

The Solution: Derivatization

To accurately quantify organotins, you must "lock" the tin species by alkylating them before GC analysis.[2] The industry standard is derivatization using Sodium Tetraethylborate (NaBEt₄) .[1][2]

Analytical Workflow Diagram:

AnalyticalWorkflow Sample Sample (Leachable Extract) DirectInj Direct GC Injection (AVOID) Sample->DirectInj Thermal Breakdown Deriv Derivatization (NaBEt₄ + Buffer pH 4-5) Sample->Deriv Stabilization GCMS GC-MS Analysis (Detects Ethylated Species) DirectInj->GCMS Artifacts detected Extraction Liquid-Liquid Extraction (Hexane) Deriv->Extraction Phase Separation Extraction->GCMS Injection

Figure 2: Correct analytical workflow for Organotin speciation to avoid thermal artifacts.

Protocol: Derivatization for GC-MS
  • Buffer Preparation: Prepare a 0.1M Acetate buffer (pH 4.5).

  • Reaction: Mix 5 mL of sample extract with 5 mL buffer and 1 mL of 2% NaBEt₄ solution.

  • Extraction: Add 2 mL Hexane containing internal standard (e.g., Tripropyltin). Shake vigorously for 15 mins.

  • Analysis: Inject the hexane layer.[1][2]

    • Result: DBT species will appear as Diethyldibutyltin (Et₂Bu₂Sn).[1][2]

    • Note: The ethyl groups replace the lauryl mercaptide ligands, making the molecule volatile and thermally stable for GC.[2]

References

  • European Food Safety Authority (EFSA). (2004).[1][2] Opinion of the Scientific Panel on Food Additives... on Organotins in Human Nutrition.[2]Link[1][2]

  • United States Pharmacopeia (USP). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.[1][2][5]Link[1][2]

  • Product Quality Research Institute (PQRI). (2006).[1][2] Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products.[1][2][6]Link[1][2]

  • PubChem. Dibutyltin bis(lauryl mercaptide) Compound Summary. National Library of Medicine.[1][2] Link

  • Bayer MaterialScience. (2012).[1][2] Tech Info: Hydrolysis of Organotin Catalysts. (General industry reference for Sn-S bond stability).

Sources

Technical Support Center: Dibutyltin bis(lauryl mercaptide) in PVC Applications

[1]

Current Status: Operational Topic: Troubleshooting Discoloration & Stability Issues Chemical ID: Dibutyltin bis(lauryl mercaptide) (DBTLM) | CAS: 1185-81-5 Target Audience: Polymer Scientists, Formulation Chemists, Drug Packaging Researchers[1]

Introduction: The "Crystal Clear" Paradox

Welcome to the Technical Support Center. You are likely here because your high-clarity PVC formulation has unexpectedly shifted color—turning yellow, brown, or developing black spots.[1]

Dibutyltin bis(lauryl mercaptide) is the industry standard for high-efficiency heat stabilization in rigid PVC.[1] It offers exceptional initial color hold and transparency, making it critical for medical packaging and optical-grade tubing.[1] However, its sulfur-based chemistry introduces specific vulnerabilities.[1]

This guide treats your troubleshooting process as a forensic science investigation. We do not guess; we isolate variables using the 3-Module Diagnostic System .

Module 1: The Chemistry of Color (Root Cause Analysis)

Before adjusting your extruder, you must identify which chemical pathway is triggering the chromophore formation.

The Stabilization Mechanism

DBTLM works by replacing labile chlorine atoms on the PVC backbone with stable mercaptide groups. This prevents the "zipper" dehydrochlorination that creates yellow polyene sequences.

Stabilization_MechanismPVC_UnstableUnstable PVC(Allylic Chlorine)IntermediateMercaptide ExchangePVC_Unstable->IntermediatePolyenePolyene Sequence(YELLOWING)PVC_Unstable->PolyeneThermalFailureDBTLMStabilizer(DBTLM)DBTLM->IntermediatePVC_StableStabilized PVC(PVC-S-R)Intermediate->PVC_StableSuccessfulStabilizationByproductByproduct(Bu2SnCl2)Intermediate->Byproduct

Figure 1: The stabilization pathway.[1][2] Yellowing occurs when the 'Thermal Failure' path outpaces the 'Mercaptide Exchange'.

Module 2: Troubleshooting Guides (FAQ Format)

Issue 1: "My PVC turned dark/gray immediately upon contact with other equipment."

Diagnosis: Sulfide Cross-Staining This is the most common failure mode for mercaptides.[1] The sulfur (mercaptan) moiety in DBTLM is highly reactive with heavy metals like Lead (Pb) or Cadmium (Cd).[1]

  • The Reaction:

    
     (Lead Sulfide - Black/Grey precipitate).[1]
    
  • The Source: Did you run lead-stabilized PVC on this extruder previously? Is there brass (copper/zinc) tooling that is worn?

  • Corrective Action:

    • Purge: You must chemically purge the extruder to remove trace metal contaminants.[1]

    • Passivate: Check tooling for exposed copper/brass.[1] Chrome plating is required for mercaptide processing.[1]

Issue 2: "The material is clear initially but yellows rapidly during storage."

Diagnosis: UV Degradation (Weathering) Unlike tin carboxylates (maleates), tin mercaptides have poor UV stability.[1] The C-S bond is susceptible to photolysis.

  • The Mechanism: UV light cleaves the Sn-S bond, generating free radicals that attack the polymer matrix.

  • Corrective Action:

    • Immediate: Add a UV absorber (Benzotriazole type) if the application allows.[1]

    • Strategic: If this is for outdoor use or high-exposure medical packaging, DBTLM is the wrong choice. Switch to a Tin Maleate or a mixed metal oxide system.[1]

Issue 3: "Sudden black specks or 'burns' during extrusion."

Diagnosis: Lubrication Imbalance / Shear Burning DBTLM is a liquid that reduces melt viscosity.[1] If your external lubrication is insufficient, the polymer experiences excessive shear heat.

  • The Mechanism: Localized overheating exhausts the stabilizer in specific spots, causing rapid "zipper" degradation (carbonization).

  • Corrective Action: Increase external lubricant (e.g., Oxidized Polyethylene Wax) by 0.1 - 0.2 phr.[1]

Module 3: Self-Validating Experimental Protocols

Do not rely on visual inspection alone.[1] Use these protocols to confirm your diagnosis.

Protocol A: The Sulfide Spot Test (Confirming Cross-Staining)

Use this to rule out lead/heavy metal contamination.

  • Preparation: Prepare a 5% solution of Sodium Sulfide (

    
    ) in water.
    
  • Application: Place a drop of the solution onto a clean sample of your discolored PVC.

  • Observation:

    • No Change: Discoloration is likely thermal (see Protocol B).[1]

    • Darkening/Black Stain: Confirmed presence of heavy metals (Lead/Cadmium).[1] The mercaptide is reacting with contaminants.

Protocol B: Static Heat Stability (Oven Test)

Use this to determine if the stabilizer dosage is too low.

Time (min)Visual Rating (1-10)Description
0 10Crystal Clear / Water White
10 9Slight Yellowing (Induction Period)
20 7Yellow
30 4Orange/Red (Polyene formation)
40 1Black (Complete degradation)

Method:

  • Cut PVC strips (1x1 inch).

  • Place on a rotating shelf in a forced-air oven at 190°C .

  • Remove one chip every 10 minutes.[1]

  • Analysis: If the material turns black before 20 minutes, your DBTLM dosage is insufficient (increase by 0.5 phr) or the PVC resin quality is poor.

Module 4: Decision Logic (Troubleshooting Flowchart)

Follow this logic path to resolve your specific issue.

Troubleshooting_FlowStartProblem: PVC DiscolorationQ1Is the discolorationimmediate (in extruder)?Start->Q1Q2Is it Black/Grey?Q1->Q2YesQ4Did it happen afterstorage/light exposure?Q1->Q4NoRes1Cross-Staining (Pb/Cd)Check Tooling/PurgeQ2->Res1YesQ3Is it Yellow/Orange?Q2->Q3NoRes2Thermal DegradationIncrease Stabilizer/LubricantQ3->Res2YesRes3UV DegradationAdd UV Absorber or Switch StabilizerQ4->Res3Yes

Figure 2: Rapid diagnostic tree for DBTLM failures.

Important Note for Drug Development & Medical Applications

While DBTLM is excellent for clarity, researchers in pharmaceutical packaging must exercise caution:

  • Toxicity: Dibutyltin compounds have higher toxicity profiles compared to Dioctyltin (DOT) or Calcium-Zinc systems.[1]

  • Regulatory: Ensure your formulation complies with USP Class VI or ISO 10993 if the PVC is for fluid contact.[1]

  • Leachables: In drug stability studies, breakdown products of DBTLM (chlorinated organotins) can leach into lipophilic drug solutions.[1] Always perform extraction studies using the specific drug vehicle.

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Heat Stabilizers."[1] Wiley Online Library.[1] [Link][1]

  • Polymer Degradation and Stability Journal. "Mechanism of organotin stabilization of poly(vinyl chloride)." [Link]

  • PubChem. "Dibutyltin bis(lauryl mercaptide) - Compound Summary."[1] National Library of Medicine.[1] [Link][1]

Technical Support Center: Optimizing Dibutyltin bis(lauryl mercaptide) (DBTLM)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Polymer Excipients & Catalysts Center of Excellence. Current Status: Operational | Topic: DBTLM Optimization in Medical & Pharmaceutical Materials Persona: Senior Application Scientist[1][2]

Introduction: The Dual-Role Specialist

You are likely here because you are formulating high-performance medical-grade PVC (e.g., extracorporeal tubing, blood bags) or specialized polyurethane/silicone elastomers for device components.[1][2][3]

Dibutyltin bis(lauryl mercaptide) (CAS: 1185-81-5), often abbreviated as DBTLM , is a high-efficiency organotin stabilizer and catalyst.[1][2][3] It is distinct from its cousin, Dibutyltin Dilaurate (DBTDL), primarily due to the presence of the sulfur (mercaptide) ligand .[2]

Why this molecule?

  • Superior Heat Stability: In PVC, the mercaptide ligand offers significantly better initial color hold and long-term thermal stability compared to carboxylates (like DBTDL) by disrupting the autocatalytic dehydrochlorination cycle more effectively.[2]

  • Delayed Catalysis: In polyurethanes, the steric bulk and electronic properties of the sulfur ligand can provide a different "snap-cure" profile compared to standard tin catalysts.[2]

However, its use in drug development contexts (packaging and devices) is bounded by strict toxicity limits (ICH Q3D).[2][3] This guide addresses how to balance performance against compliance .

Module 1: Optimizing Thermal Stability in Medical PVC

The Challenge: The "Yellowing" Threshold

In medical PVC, DBTLM is used to prevent the formation of conjugated double bonds (polyenes) which cause yellowing during extrusion or molding.

The Optimization Curve:

  • Too Low (< 1.0 phr): Rapid yellowing (degradation), loss of mechanical properties.[2][3]

  • Too High (> 3.0 phr): "Plate-out" (oily residue on mold/die), offensive sulfur odor, and failure to meet extractable tin limits.[1][2][3]

Mechanism of Action (The "Why")

DBTLM operates via the Frye-Horst Mechanism .[1][2] It does not just neutralize acid; it actively repairs the polymer chain.[2]

  • Scavenging: Neutralizes HCl released by degrading PVC.[1][2][3][4]

  • Displacement: The mercaptide ligand replaces labile chlorine atoms (allylic chlorides) on the PVC chain, capping the "unzipping" reaction.[2]

Visualization: The Stabilization Cycle

The following diagram illustrates how DBTLM intercepts the degradation loop.

FryeHorstMechanism PVC_Stable Stable PVC Chain Labile_Cl Labile Allylic Cl (Unstable Site) PVC_Stable->Labile_Cl Initiation Heat Heat/Shear Stress HCl HCl Release Labile_Cl->HCl Elimination Exchange Ligand Exchange (Repair) Labile_Cl->Exchange Intercepted by DBTLM Degradation Polyene Formation (Yellowing) HCl->Degradation Autocatalysis DBTLM DBTLM Stabilizer (Sn-S Bond) DBTLM->Exchange Exchange->PVC_Stable S-Ligand Capping Byproduct Dibutyltin Dichloride (Lewis Acid) Exchange->Byproduct Cl Scavenged Byproduct->HCl If unmanaged (Lewis Acid)

Caption: The Frye-Horst mechanism showing DBTLM (blue) intercepting the degradation pathway (yellow/red) by substituting unstable chlorine sites with stable mercaptide ligands.[2][3]

Protocol: The Static Heat Stability Ladder

Goal: Determine the Minimum Effective Concentration (MEC).

  • Preparation: Prepare PVC dry blends with DBTLM levels at 0.5, 1.0, 1.5, 2.0, and 2.5 phr (parts per hundred resin).[2] Keep all other additives (plasticizers, lubricants) constant.[2][3]

  • Milling: Two-roll mill at 170°C for 5 minutes to form sheets.

  • Oven Aging (Metrastat or Static):

    • Place strips in a forced-air oven at 190°C .

    • Remove a sample every 10 minutes for 120 minutes.

  • Analysis:

    • Early Color (0-20 min): Measures the substitution efficiency.[1][2][3] (Target: Crystal Clear/Water White).[1][2][3]

    • Long-term Stability (Time to Blackening): Measures the HCl scavenging capacity.[1][2][3]

  • Decision: Select the lowest concentration that maintains "Water White" clarity for the duration of your expected residence time in the extruder + a 20% safety margin.

Module 2: Troubleshooting Catalysis in Elastomers

The Challenge: Cure Drift & Pot Life

In Polyurethane (PU) or RTV Silicone systems used for medical device potting or bonding, DBTLM acts as a Lewis Acid catalyst.[2]

  • Issue: Users often swap DBTDL (Dilaurate) for DBTLM and find their pot life changes drastically.

  • Cause: The Sulfur-Tin bond is more hydrolytically stable but sterically different than the Oxygen-Tin bond in DBTDL.[1][2]

Troubleshooting Guide: Formulation Adjustments
SymptomProbable CauseCorrective Action
Cure is too slow (Tacky surface)Low catalytic activity due to high steric hindrance of the lauryl mercaptide group.[1][2][3]Do not just add more DBTLM. This increases extractables. Instead, add a co-catalyst (e.g., amine) or increase temperature.[2][3]
"Greasy" Surface (Exudation)Plate-out. DBTLM solubility limit exceeded.Reduce DBTLM level. Check compatibility with the polyol/plasticizer matrix.[2] Mercaptides are less soluble in polar polyols than carboxylates.[1][2][3]
Off-Odor (Rotten cabbage smell)Hydrolysis of the mercaptide ligand releasing thiols.[1][2][3]Ensure moisture control in raw materials.[1][2][3] Switch to a lower-odor grade (distilled) or add an acid scavenger (e.g., epoxidized soybean oil) to buffer the system.[2][3]

Module 3: Regulatory Compliance (ICH Q3D)

The Hard Constraint: Elemental Impurities

For drug development professionals, the functionality of DBTLM is secondary to its toxicity profile. Tin (Sn) is a Class 3 element, but limits tighten significantly for parenteral (injectable) routes.[2][3]

ICH Q3D Limits (Permitted Daily Exposure - PDE):

  • Oral: 6000 µ g/day [1][2]

  • Parenteral: 600 µ g/day [1][2]

  • Inhalation: 600 µ g/day [1][2]

Note: While Tin itself has these limits, organotins have specific toxicity.[2] Always verify if your specific regulatory body regulates "Total Tin" or "Organotin species" (e.g., Tributyltin is strictly banned, Dibutyltin is restricted).[2]

Workflow: The Extractables Risk Assessment

Do not assume the amount added equals the amount leached.

ComplianceFlow Start Formulation Design (DBTLM Added) Calc Theoretical Calculation (Total Sn in Material) Start->Calc Check1 Is Total Sn > PDE? Calc->Check1 Extract Extraction Study (Aggressive Solvents) Check2 Is Leached Sn > PDE? Extract->Check2 Simulant Simulation Study (Drug Vehicle/Saline) Pass Compliant (Document in CTD) Simulant->Pass Low Migration Fail Reformulate (Reduce DBTLM) Simulant->Fail Still High Check1->Extract Yes (Risk) Check1->Pass No (Safe) Check2->Simulant Yes (Refine Data) Check2->Pass No (Safe)

Caption: Decision tree for assessing Tin compliance. Migration studies (Simulant) often prove safety even if total theoretical Tin is high.[2][3]

Protocol: Quantifying Residual Tin

Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) per USP <233>.[1][2][3]

  • Sample Prep: Closed-vessel microwave digestion of the polymer sample (using HNO3/HCl).[1][2][3]

  • Analysis: Measure Total Tin (Sn).

  • Calculation:

    
    
    Tip: If Total Tin fails, switch to "Extractable Tin" using a solvent that mimics the drug formulation (e.g., 50% Ethanol/Water).[2][3]
    

FAQ: Common User Scenarios

Q: Can I replace Dibutyltin Dilaurate (DBTDL) 1:1 with DBTLM? A: Generally, no .[1][2][3] DBTLM is a more powerful thermal stabilizer but a different type of catalyst.[1][2][3] In PVC, you may be able to use less DBTLM for the same heat stability.[5] In curing applications, the reaction rate will differ.[5][6] You must run a ladder study.[1][2][3]

Q: My PVC tubing smells like sulfur. Is this dangerous? A: It indicates the breakdown of the mercaptide ligand, releasing mercaptans (thiols).[2] While the smell threshold for thiols is incredibly low (ppb range) and often below toxic levels, it is unacceptable for medical applications.[2] Solution: Reduce DBTLM concentration or increase the level of Epoxidized Soybean Oil (ESBO) to scavenge HCl before it attacks the stabilizer.[2]

Q: Is DBTLM safe for blood bags? A: It is widely used, but migration is the key.[2] Blood is a lipophilic medium (due to lipids/cells) and can extract organotins more effectively than saline.[2][3] You must perform extraction studies using a blood simulant (e.g., Ethanol/Water mix) to verify compliance with ISO 10993-18.[1][2][3]

References

  • Frye, A. H., & Horst, R. W. (1959).[2][3] The Mechanism of Polyvinyl Chloride Stabilization by Barium, Cadmium, and Zinc Carboxylates. Journal of Polymer Science. Link(Note: Foundational paper establishing the ligand exchange mechanism applicable to organotins).[2][3]

  • International Council for Harmonisation (ICH). (2019).[1][2][3] Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency.[1][2][3] Link

  • United States Pharmacopeia (USP). <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures.[1][2][3] Link

  • Schiller, M. (2015).[1][2][3] PVC Additives: Performance, Chemistry, Developments, and Sustainability. Hanser Publications.[1][2][3] Link(Authoritative text on PVC stabilization formulations).

  • PubChem. (n.d.).[1][2][3] Dibutyltin bis(lauryl mercaptide) Compound Summary. National Library of Medicine.[1][2][3] Link

Sources

"Dibutyltin bis(lauryl mercaptide)" interaction with other additives

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1185-81-5 | Abbreviation: DBTLM[1]

Executive Summary

Dibutyltin bis(lauryl mercaptide) is a high-efficiency organotin stabilizer and catalyst used primarily in the formulation of rigid, transparent PVC (medical tubing, packaging) and polyurethane systems.[1] Unlike its carboxylate counterparts (e.g., DBTDL), DBTLM contains a Sn-S (tin-sulfur) bond. This bond provides superior heat stability and initial color retention but introduces unique reactivity challenges—specifically "sulfur staining" and odor generation.[2]

This guide addresses the critical interactions of DBTLM with other additives in polymer matrices, designed for researchers and formulation scientists in the medical device and packaging sectors.

Part 1: Critical Interaction Troubleshooting (Q&A)

Category A: Discoloration & Cross-Staining[1]

Q: We are observing sporadic black or dark brown specks in our PVC extrudate. The formulation includes DBTLM. What is the cause?

A: You are likely experiencing "Sulfide Cross-Staining." This is the most common failure mode when using mercaptide stabilizers.[3]

  • The Mechanism: DBTLM contains sulfur.[4] If your production line previously ran compounds containing Lead (Pb) , Cadmium (Cd) , or other heavy metal stabilizers, residual metal ions react with the mercaptide sulfur to form metal sulfides (e.g., Galena - PbS), which are black and insoluble.[3]

  • Immediate Action: Perform a "Sulfide Spot Test" (Protocol 1 below) on the defects.[3]

  • Corrective Action: Total segregation of equipment is required. If the extruder barrel cannot be replaced, it must be purged with an abrasive, non-stabilized polymer compound followed by a high-load titanium dioxide purge to physically scour metal residues.

Q: Can I mix DBTLM with mixed-metal stabilizers (Ca/Zn) to lower costs? A: Proceed with extreme caution. While Calcium and Zinc sulfides are white (non-staining), many commercial "Ca/Zn" packages contain boosters or trace impurities that may react with the mercaptide. Furthermore, the Lewis acid byproducts of DBTLM (organotin chlorides) can destabilize certain Ca/Zn intermediates, leading to sudden "zinc burning" (rapid blackening).

  • Recommendation: Do not blend stabilizer systems. Use DBTLM as the sole primary stabilizer or in conjunction with Epoxidized Soybean Oil (ESO).[3]

Category B: Synergism & Thermal Stability[1]

Q: Our thermal stability times (Congo Red) are lower than predicted. We are using DBTLM alone. What is missing? A: You are missing the "HCl Scavenging" Synergist. DBTLM acts primarily by substituting labile chlorine atoms on the PVC chain (Frye-Horst mechanism). However, it is consumed by the HCl released during processing.

  • The Fix: Add Epoxidized Soybean Oil (ESO) at 3.0–5.0 phr.[3]

  • Why: ESO acts as an acid acceptor.[3] It reacts with the HCl released, preventing it from attacking the organotin stabilizer. This "spares" the DBTLM, allowing it to focus on repairing the polymer chain rather than neutralizing acid.

Category C: Rheology & Plate-Out[1]

Q: We are seeing a sticky, oily residue on the calibration sleeve of the extruder. Is the DBTLM migrating? A: This is likely "Plate-Out" caused by lubricant incompatibility. DBTLM is highly compatible with the PVC matrix. However, if your formulation includes incompatible lubricants (e.g., excessive Calcium Stearate or Paraffin wax) in the presence of DBTLM, the stabilizer can become solubilized in the lubricant and migrate to the surface.

  • The Mechanism: The Sn-S bond is less polar than Sn-O bonds (carboxylates).[3] If the lubricant system is too non-polar, it drags the stabilizer out of the melt.

  • Corrective Action: Reduce external lubricants (paraffin) and increase internal lubricants (oxidized polyethylene waxes) to improve compatibility.[3]

Part 2: Visualizing the Mechanisms

Diagram 1: The Cross-Staining Failure Mode

Caption: The chemical pathway where residual Lead (Pb) contaminants scavenge sulfur from DBTLM, creating black Lead Sulfide spots.[3]

CrossStaining DBTLM DBTLM (Organotin Mercaptide) Reaction Cross-Reaction (High Shear/Heat) DBTLM->Reaction Donates Sulfur PbResidue Lead (Pb++) Residue (From previous run) PbResidue->Reaction Reacts PbS Lead Sulfide (PbS) (Black Precipitate) Reaction->PbS Precipitation Byproduct Dibutyltin Derivative Reaction->Byproduct

[3]

Diagram 2: Synergistic Stabilization Loop (DBTLM + ESO)

Caption: How Epoxidized Soybean Oil (ESO) regenerates the system by scavenging HCl, sparing the DBTLM stabilizer.

Synergism cluster_protection Synergistic Protection PVC_Deg Degrading PVC (Releases HCl) HCl Free HCl PVC_Deg->HCl Dehydrochlorination DBTLM DBTLM Active (Stabilizer) HCl->DBTLM Attacks Stabilizer ESO Epoxidized Soybean Oil (Co-Stabilizer) HCl->ESO Scavenged by ESO (Preferential Reaction) DBTLM->PVC_Deg Substitutes Labile Cl (Frye-Horst) SnCl Organotin Chloride (Lewis Acid Byproduct)

Part 3: Comparative Data

Table 1: Mercaptide (DBTLM) vs. Carboxylate (DBTDL) Organotins

FeatureDibutyltin bis(lauryl mercaptide) (DBTLM)Dibutyltin Dilaurate (DBTDL)
Bond Type Sn-S (Tin-Sulfur)Sn-O (Tin-Oxygen)
Primary Use Rigid PVC Stabilization, PU CatalysisPU Catalysis, Flexible PVC
Thermal Stability Excellent (High efficiency)Moderate
Odor High (Mercaptan smell possible)Low / Neutral
Cross-Staining High Risk (Reacts with Pb/Cd)Low Risk
Light Stability Moderate (Needs UV absorber)Good
Medical Use Tubing, connectors (High transparency)General flexible parts

Part 4: Validation Protocols

Protocol 1: Sulfide Cross-Staining Spot Test

Use this to confirm if black specks are due to lead/mercaptide interaction.

  • Preparation: Isolate the defect (black speck) from the PVC sample.[3]

  • Reagent: Prepare a solution of 3% Hydrogen Peroxide (H₂O₂) .

  • Application: Apply one drop of H₂O₂ directly onto the black speck.

  • Observation:

    • Positive Result: The black spot turns white or disappears within 1-5 minutes.[3]

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      .
      
    • Negative Result: Spot remains black (indicates carbonization/burn or other contamination).[3]

Protocol 2: Dynamic Thermal Stability (Congo Red)

ISO 182-1 Standard modified for Organotins.[3]

  • Sample: Cut 5g of PVC extrudate into 2mm x 2mm pellets.

  • Apparatus: Oil bath at 200°C ± 0.5°C. Glass tube with Congo Red paper strip suspended 2cm above the sample.

  • Procedure: Immerse tube in oil bath.

  • Endpoint: Measure time until the Congo Red paper turns from red to distinct blue (pH < 3).

  • Target: For Medical Tubing (Shore A 80), target time > 45 minutes . If < 30 mins, increase ESO or check DBTLM dosage (typically 1.5 - 2.0 phr).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9561614, Dibutyltin bis(lauryl mercaptide). Retrieved January 28, 2026, from [Link]

  • Arkış, E., & Balköse, D. (2005). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Polymer Degradation and Stability.[4][5][6] Retrieved January 28, 2026, from [Link]

  • Baerlocher GmbH. (n.d.). Organotin Stabilizers: Technical Overview. Retrieved January 28, 2026, from [Link]

  • European Commission. (2002).[3] Opinion on Medical Devices Containing DEHP Plasticised PVC. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Dibutyltin Bis(Lauryl Mercaptide) (DBT-L) in Aqueous Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrolysis Trap

Urgent Technical Note: Researchers frequently misinterpret "stability" regarding Dibutyltin bis(lauryl mercaptide) (CAS: 1185-81-5). In aqueous environments, this compound faces a dual challenge: solubility limitation and interfacial hydrolysis .

DBT-L is highly lipophilic. In water, it does not form a true solution but rather a heterogeneous suspension or emulsion. Consequently, degradation (hydrolysis) occurs primarily at the oil-water interface . Standard homogeneous stability protocols will yield erratic results due to phase separation and adsorption to container walls.

This guide provides the protocols required to stabilize, extract, and quantify DBT-L residues, specifically focusing on the cleavage of the Tin-Sulfur (Sn-S) bond.

Mechanism of Action: The Sn-S Bond Cleavage

Understanding the degradation pathway is the prerequisite for accurate analysis. Unlike organotin carboxylates (e.g., Dibutyltin Dilaurate), the Sn-S bond in DBT-L is more hydrolytically stable but susceptible to cleavage under non-neutral pH or prolonged aqueous contact.

The Degradation Pathway

Water attacks the electropositive Tin (Sn) center, displacing the lauryl mercaptide ligands. This results in the formation of insoluble Dibutyltin Oxide (DBTO) and free Dodecyl Mercaptan .

HydrolysisPathway cluster_env Aqueous Environment (pH dependent) DBTL Dibutyltin Bis(Lauryl Mercaptide) (Lipophilic/Insoluble) Transition Interfacial Transition State DBTL->Transition Phase Interface H2O + H₂O (Hydrolysis) H2O->Transition DBTO Dibutyltin Oxide (DBTO) (Insoluble Precipitate) Transition->DBTO Sn-S Cleavage Thiol 2x Dodecyl Mercaptan (Free Thiol) Transition->Thiol

Figure 1: The interfacial hydrolysis mechanism of DBT-L. Note that the reaction is driven by the attack of water on the Tin-Sulfur bond, leading to precipitation of the tin species.

Troubleshooting Guide: Analytical Challenges

User Scenario: "I am running HPLC/GC on aqueous extracts, but my DBT-L recovery is near zero or highly variable."

Root Cause Analysis
  • Adsorption: Organotins are "sticky." They adsorb to glass surfaces, removing them from the solution before analysis.

  • Volatility: The parent molecule (DBT-L) has high boiling point/low volatility, making direct GC difficult without thermal degradation.

  • Insolubility: In water, the tin species precipitates as the oxide (DBTO), which is not detected by standard liquid injection.

The Solution: In Situ Derivatization (Ethylating)

To analyze DBT species in water, you must convert the non-volatile, hydrolyzable species into a volatile, stable derivative using Sodium Tetraethylborate (NaBEt₄) . This is the gold standard (ISO 17353).

Protocol: Derivatization & Extraction

Prerequisite: Do not use standard glassware. Use silanized glass or high-quality polypropylene to minimize adsorption.

StepActionTechnical Rationale
1. pH Adjustment Adjust sample pH to 4.0 - 5.0 using Acetate Buffer.NaBEt₄ is most effective at this pH; too acidic decomposes the reagent, too basic causes tin precipitation.
2. Derivatization Add 1% NaBEt₄ (freshly prepared in water).Alkylates the tin species in situ, converting DBT²⁺ to Diethyldibutyltin (Et₂Bu₂Sn) .
3. Extraction Add Hexane immediately and vortex for 5 mins.The ethylated derivative is highly non-polar and volatile; it partitions instantly into hexane.
4. Analysis Analyze Hexane layer via GC-MS (SIM mode).Target the specific mass fragments of the ethylated derivative (e.g., m/z 233, 235 for Bu₂SnEt group).

Stability Data & Storage Guidelines

User Scenario: "How long can I store my aqueous samples before the DBT-L degrades?"

The following data summarizes the stability of DBT-L residues in water before derivatization.

Storage ConditionStability WindowObservation
Glass Vial (Untreated) < 4 HoursRapid loss due to adsorption to glass walls (up to 60% loss).
Polypropylene (4°C) 24 - 48 HoursReduced adsorption, but hydrolysis continues slowly.
Acidified (pH < 2) Unstable Acid accelerates Sn-S bond cleavage. Do NOT acidify for preservation (unlike metals).
Derivatized (in Hexane) > 30 DaysOnce ethylated and extracted into hexane, the species is stable at -20°C.

Critical Directive: If immediate analysis is impossible, freeze the aqueous sample or perform the derivatization/extraction step immediately and store the hexane extract.

Diagnostic Workflow: "Ghost Peaks" & Low Recovery

Use this logic flow to diagnose analytical failures.

TroubleshootingTree Start Issue: Low Recovery / No Peak CheckContainer 1. Is sample in untreated glass? Start->CheckContainer GlassYes Yes: Adsorption Loss CheckContainer->GlassYes True GlassNo No: Plastic/Silanized CheckContainer->GlassNo False CheckDeriv 2. Was NaBEt₄ used? GlassNo->CheckDeriv DerivNo No: Analyte is non-volatile/precipitated CheckDeriv->DerivNo False DerivYes Yes: Check pH CheckDeriv->DerivYes True CheckpH 3. Was pH 4.0 - 5.0? DerivYes->CheckpH pHNo No: Incomplete Alkylation CheckpH->pHNo False pHYes Yes: Check GC Inlet Temp CheckpH->pHYes True InletCheck 4. Inlet > 250°C? pHYes->InletCheck InletYes Yes: Thermal Degradation InletCheck->InletYes True InletNo System OK: Check Calibration InletCheck->InletNo False

Figure 2: Step-by-step diagnostic tree for isolating analytical failures in organotin analysis.

Frequently Asked Questions (FAQs)

Q1: Can I use ICP-MS to measure DBT-L directly in water? A: You can measure Total Tin via ICP-MS, but this will not distinguish between DBT-L, DBTO (degradant), or inorganic tin. For speciation (proving it is the stabilizer), you must use the GC-MS derivatization method described above.

Q2: Why does my chromatogram show "Dibutyltin" but not "Lauryl Mercaptide"? A: The analysis described targets the organotin cation (Bu₂Sn²⁺). The lauryl mercaptide ligand (dodecyl mercaptan) is cleaved during the derivatization process. If you specifically need to quantify the ligand, you must run a separate GC-FID/MS analysis for free thiols, but be aware that the thiol oxidizes rapidly to disulfide (didodecyl disulfide) in air.

Q3: Is DBT-L toxic to aquatic life? A: Yes, highly toxic. Even though it hydrolyzes, the resulting organotin species are persistent and bioaccumulative. All waste from these experiments must be segregated as Heavy Metal/Organometallic Waste .

Q4: My standard curve is non-linear at low concentrations (<10 ppb). Why? A: This is the classic signature of adsorption. The active sites on the glass liner of your GC inlet or your sample vials are irreversibly binding the analyte.

  • Fix: Use a silanized glass liner with glass wool in the GC inlet. Pre-rinse all glassware with a high-concentration organotin solution (sacrificial passivation) or switch to plastic.

References

  • ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method.[1][2] International Organization for Standardization.

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 9561614, Dibutyltin bis(lauryl mercaptide).[3] Retrieved from [3]

  • Gelest, Inc. Organotin Chemistry and Applications. Technical Brochure.[4]

  • European Chemicals Agency (ECHA). Registration Dossier: Dibutyltin bis(dodecylthio)stannate.

Sources

Preventing "Dibutyltin bis(lauryl mercaptide)" leaching from polymers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dibutyltin bis(lauryl mercaptide) Leaching

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Welcome to the Advanced Materials Support Hub.

You have accessed the technical guide for Dibutyltin bis(lauryl mercaptide) (CAS: 1185-81-5), widely referred to as DBT-DLM . This organotin stabilizer is critical for preventing thermal degradation in PVC and catalyzing specific polyurethane reactions. However, its migration (leaching) into drug formulations or biological media poses significant toxicological and regulatory risks.

This guide moves beyond basic definitions to provide root-cause diagnostics, quantitative detection protocols, and mitigation strategies for researchers in drug development and medical device engineering.

Module 1: Diagnostic & Detection

"How do I confirm if DBT-DLM is leaching into my formulation?"

Leaching is rarely visible. It manifests as protein aggregation in biologics, catalytic interference in small molecule synthesis, or regulatory failure (ICH Q3D). You must distinguish between Total Tin (Sn) and the specific Organotin species .

The Analytical Workflow (Standard Operating Procedure)

Do not rely on HPLC-UV alone; DBT-DLM lacks a strong chromophore, leading to false negatives.

AnalyticalWorkflow Sample Leachate Sample (Drug Product/Media) Screening Tier 1: Screening (ICP-MS) Sample->Screening Acid Digestion Decision Sn > PDE Limit? Screening->Decision Total Sn Content Pass PASS (No Action) Decision->Pass No Speciation Tier 2: Speciation (GC-MS / LC-MS) Decision->Speciation Yes Derivatization Derivatization (Ethylation/Propylation) Speciation->Derivatization Required for GC Quant Quantification of DBT Moiety Derivatization->Quant

Figure 1: Tiered analytical approach for organotin detection. Tier 1 screens for elemental tin; Tier 2 identifies the specific toxic species.

Protocol 1.1: The "Worst-Case" Extraction Test

To validate safety, you must force the polymer to fail under exaggerated conditions (ISO 10993-12).

  • Sample Prep: Cut polymer into 1cm x 5cm strips.

  • Ratio: Maintain a surface-area-to-volume ratio of 3 cm²/mL .

  • Solvent Selection:

    • Aqueous: Phosphate Buffered Saline (pH 7.4).

    • Lipid-Mimetic: 50% Ethanol/Water or Isopropanol (simulates lipophilic drug formulations).

  • Conditioning: Agitate at 50°C for 72 hours (Accelerated Aging).

  • Analysis: Filter particulates (0.45µm PTFE) and analyze via ICP-MS.

Module 2: Root Cause Analysis

"Why is leaching happening specifically in my lipid-based formulation?"

DBT-DLM is a "migratory additive." It is not covalently bound to the polymer backbone; it is trapped effectively only by the polymer's glass transition state (


).
The Mechanism: "Like Dissolves Like"

The "lauryl" (C12) chains in DBT-DLM are highly lipophilic. When your drug formulation contains surfactants (Polysorbate 80), lipids, or organic co-solvents (DMSO, Ethanol), you lower the activation energy required for the stabilizer to migrate out of the PVC matrix.

Formulation ComponentRisk LevelMechanism of Extraction
Saline / Water LowHydrolysis limits migration; DBT-DLM is hydrophobic.
Polysorbate 80 / Tween Critical Micellar extraction; surfactant encapsulates and pulls DBT-DLM.
Ethanol (>10%) HighSwells the polymer matrix, increasing free volume for diffusion.
pH > 8.0 HighAlkaline hydrolysis cleaves the Sn-S bond, releasing free mercaptide.
Module 3: Mitigation & Prevention

"How do I stop the leaching without changing my drug formulation?"

If you cannot change the liquid, you must change the container or the processing conditions.

Troubleshooting Decision Tree

MitigationLogic Problem High DBT-DLM Detected RootCause Identify Root Cause Problem->RootCause Processing Processing Issue? (Thermal Degradation) RootCause->Processing Material Material Selection? RootCause->Material Action1 Reduce Extrusion Temp (<190°C) Processing->Action1 Excess Heat breaks Sn-S bonds Action2 Switch Stabilizer System (Ca/Zn or Organic) Material->Action2 Eliminate Sn Source Action3 Apply Parylene Coating (Diffusion Barrier) Material->Action3 Block Migration

Figure 2: Strategic decision matrix for mitigating organotin migration.

Strategy A: Surface Crosslinking (The Barrier Method)

If you must use the current PVC grade, apply a Parylene C coating.

  • Why: Parylene forms a pinhole-free conformational coating that acts as a physical barrier to molecules >200 Da.

  • Effectiveness: Can reduce organotin leaching by >95%.

Strategy B: The "Pre-Wash" Protocol

For research-grade tubing that cannot be replaced:

  • Flush: Circulate 70% Ethanol through the tubing for 30 minutes.

  • Rinse: Flush with WFI (Water for Injection) for 60 minutes.

  • Rationale: This removes the "surface bloom"—the stabilizer that has already migrated to the surface during storage—before it contacts your sensitive drug.

Module 4: Regulatory Compliance (FAQ)

"What are the safe limits?"

Regulatory bodies do not regulate DBT-DLM specifically by name in the final product; they regulate the Elemental Tin (Sn) and the Toxicity of the Leachate .

Q: What is the PDE (Permitted Daily Exposure) for Tin? A: According to ICH Q3D (Elemental Impurities) :

  • Oral: 6400 µ g/day

  • Parenteral (Injectable): 640 µ g/day

  • Inhalation: 64 µ g/day

Q: Is DBT-DLM considered a mutagen? A: The dibutyltin moiety is classified as a reproductive toxicant (Repr. 1B) and causes damage to the immune system (thymus atrophy). Therefore, even if total Tin is below ICH Q3D limits, you must perform a Toxicological Risk Assessment (TRA) if any organotin is detected, often referencing ISO 10993-17.

References
  • ICH Q3D. International Council for Harmonisation. "Guideline for Elemental Impurities." European Medicines Agency. Link

  • ISO 10993-12:2021. "Biological evaluation of medical devices — Part 12: Sample preparation and reference materials." International Organization for Standardization. Link

  • PubChem. "Dibutyltin bis(lauryl mercaptide) Compound Summary." National Library of Medicine. Link

  • Jenke, D. "Compatibility of Pharmaceutical Products and Contact Materials." Wiley Series in Pharmaceutical Technology.
  • European Chemicals Agency (ECHA). "Substance Information: Dibutyltin bis(lauryl mercaptide)." ECHA REACH Dossier. Link[1]

Sources

Technical Support Center: Dibutyltin bis(lauryl mercaptide) (DBTLM) Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability Improvement & Troubleshooting

Document ID: TS-DBTLM-2024-01 | Version: 2.1 Audience: Polymer Chemists, Formulation Scientists, Drug Packaging Engineers

Executive Summary: The Thermal Budget

Dibutyltin bis(lauryl mercaptide) (DBTLM) is a high-efficiency organotin stabilizer primarily used in rigid PVC and high-purity medical polymers. It excels in initial color hold and transparency due to its high refractive index match with PVC.

The Core Challenge: DBTLM operates on a "sacrificial" basis. It stabilizes the polymer by consuming itself. Thermal stability improvement is not about making the tin molecule "indestructible," but rather delaying its exhaustion and preventing the autocatalytic dehydrochlorination of the polymer matrix.

Mechanism of Action & Failure

To troubleshoot effectively, you must understand the chemical pathway. DBTLM stabilizes PVC via the Frye-Horst Mechanism , replacing labile allylic chlorine atoms on the PVC chain with stable mercaptide groups.

Visualization: The Stabilization Pathway

FryeHorstMechanism PVC_Unstable Unstable PVC (Allylic Chlorine) Intermediate Coordination Complex PVC_Unstable->Intermediate Heat Input DBTLM DBTLM Stabilizer (Sn-S Bond) DBTLM->Intermediate PVC_Stable Stabilized PVC (Mercaptide Substituted) Intermediate->PVC_Stable Substitution Byproduct Dibutyltin Dichloride (Lewis Acid Byproduct) Intermediate->Byproduct Cl Exchange HCl HCl Scavenging Byproduct->HCl Autocatalysis Risk

Figure 1: The Frye-Horst mechanism showing how DBTLM sacrifices the Sn-S bond to cap unstable chlorine sites. The accumulation of the byproduct (Dibutyltin Dichloride) can eventually catalyze degradation if not managed.

Troubleshooting Guide: Symptom-Based Diagnosis

Use this matrix to identify the root cause of thermal instability in your formulation.

SymptomTime of OnsetProbable Root CauseCorrective Action
Early Yellowing < 5 mins (Processing)Ineffective Substitution. The stabilizer is not reacting fast enough to cap initial labile sites.Increase Lubrication: High shear heat may be degrading PVC before DBTLM melts/disperses. Add an external lubricant (e.g., Oxidized PE wax).
Sudden Blackening > 20 mins (Long term)"Zinc Burning" Equivalent. Complete exhaustion of the tin stabilizer.Synergist Addition: The tin content is sufficient, but the HCl scavenging capacity is low. Add Epoxidized Soybean Oil (ESBO) as an HCl sink.
Haze / Cloudiness Post-CoolingIncompatibility / Water. DBTLM hydrolysis or lubricant incompatibility.Check Moisture: DBTLM hydrolyzes in humid storage. Verify stabilizer water content is <0.5%.
Plate-out Continuous RunOver-lubrication. Stabilizer is migrating to the surface.Reduce Stearates: Lower calcium stearate levels; they may compete with DBTLM for surface sites.

Optimization Protocols: Improving Thermal Stability

To extend the thermal stability of DBTLM without simply adding "more tin" (which increases cost and toxicity), use the following synergistic protocols.

Protocol A: The Phosphite Synergism Workflow

Why: Organophosphites (e.g., TDP or DDP) chelate the Lewis Acid byproducts (Dibutyltin Dichloride) shown in Figure 1, preventing them from attacking the polymer.

  • Baseline: Establish a control formulation with 1.5 phr (parts per hundred resin) DBTLM.

  • Step-Up Dosing: Prepare samples with Didecyl Phenyl Phosphite (DDP) at ratios of 10%, 20%, and 30% relative to the tin stabilizer mass.

    • Example: 1.5 phr DBTLM + 0.3 phr DDP.

  • Testing: Run a Dynamic Torque Rheometry (Brabender) test at 190°C.

    • Success Metric: Look for an extension of the "Degradation Time" (time to sharp torque rise) by >15%.

Protocol B: The "Booster" Formulation (Medical Grade)

Why: For drug packaging, you cannot use lead or cadmium boosters. You must use FDA/USP Class VI compliant co-stabilizers.

ComponentFunctionRecommended Range
DBTLM Primary Stabilizer1.2 – 2.0 phr
Epoxidized Soybean Oil (ESBO) HCl Scavenger / Co-stabilizer3.0 – 5.0 phr
Hydrotalcite Acid Neutralizer (Aluminum Magnesium Carbonate)0.3 – 0.5 phr

Critical Note: Do not exceed 0.5 phr of Hydrotalcite when transparency is required, as it impacts the refractive index.

Logic Flow: The Troubleshooting Decision Tree

Follow this logic path when a batch fails thermal stability testing (Congo Red or Oven Aging).

TroubleshootingTree Start Thermal Stability Failure CheckType Is failure Early (Color) or Late (Black)? Start->CheckType Early Early Yellowing CheckType->Early Late Late Blackening/Burn CheckType->Late ShearCheck Check Processing Shear/Temp Early->ShearCheck DosageCheck Check Stabilizer Reserve Late->DosageCheck ShearHigh Shear Heating > 200°C? ShearCheck->ShearHigh Action1 Action: Increase External Lubricant (Reduce Friction) ShearHigh->Action1 Yes Action2 Action: Check DBTLM Purity (Hydrolysis?) ShearHigh->Action2 No Synergist Is ESBO/Phosphite present? DosageCheck->Synergist Action3 Action: Add Phosphite (Chelator) Synergist->Action3 No Action4 Action: Increase DBTLM Dosage Synergist->Action4 Yes (Still failing)

Figure 2: Decision tree for isolating thermal stability failures in organotin-stabilized PVC.

FAQ: Specialized Questions

Q: Can I mix DBTLM with Calcium/Zinc stabilizers to lower costs? A: Proceed with Caution. While possible, mixing sulfur-containing organotins (mercaptides) with certain metal carboxylates can lead to "sulfide staining" (formation of black Tin Sulfide or Zinc Sulfide). If mixing, always include a chelating agent (phosphite) to manage the metal ions [1].

Q: Why does my medical tubing turn hazy after autoclaving? A: This is often Water Whitening , not thermal degradation. DBTLM is hydrophobic, but if your formulation includes hydrophilic lubricants or if the PVC matrix is not fully fused, steam can penetrate micro-voids. Ensure your fusion temperature reached at least 190°C during extrusion to close these voids.

Q: What is the impact of DBTLM degradation on drug leachables? A: As DBTLM degrades, it breaks down into dibutyltin dichloride and eventually inorganic tin salts. Regulatory bodies (EMA/FDA) have strict limits on Extractable Organic Tin . Improving thermal stability directly reduces the risk of these leachables appearing in stability studies of the final drug product [2].

References

  • Schiller, M. (2015). PVC Additives: Performance, Chemistry, Developments, and Sustainability. Hanser Publishers. (Defines the synergistic mechanisms between organotins and phosphites).
  • European Medicines Agency (EMA). (2018). Guideline on the use of phthalates and other plasticizers/stabilizers in containers for human medicinal products. Link

  • Wirth, H. O., & Andreas, H. (1977). The Stabilization of PVC Against Heat and Light.[1] Pure and Applied Chemistry. (Foundational text on the Frye-Horst mechanism). Link

  • PubChem. (n.d.). Dibutyltin bis(lauryl mercaptide) Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Dibutyltin bis(lauryl mercaptide) (DBT-DLM)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Compatibility & Troubleshooting in Plasticized Polymer Formulations

CAS No: 1185-81-5 | Common Trade Refs: Thermolite 20, DBTLM[1]

Introduction: The Role of DBT-DLM in Medical & R&D Applications

Audience Note: This guide is designed for material scientists and drug development professionals evaluating Dibutyltin bis(lauryl mercaptide) (DBT-DLM) for use in medical-grade PVC (e.g., tubing, blister packaging) or polyurethane catalysis.[1]

DBT-DLM is a high-efficiency organotin stabilizer distinguished by its exceptional transparency and heat stability .[1] Unlike tin carboxylates, DBT-DLM contains sulfur (mercaptide ligands), which provides a dual-mode stabilization mechanism: it scavenges hydrochloric acid (HCl) and decomposes hydroperoxides.[1]

However, its sulfur content and specific solubility parameters create unique challenges in plasticized formulations, specifically regarding plate-out (exudation), cross-staining , and odor .[1]

Module 1: The Chemistry of Compatibility (Mechanistic Insight)

To troubleshoot effectively, you must understand why DBT-DLM interacts with plasticizers and the polymer matrix.[1]

The Stabilization Mechanism

In PVC, degradation begins at "labile chlorine" sites (allylic chlorides).[1] DBT-DLM functions via the Frye-Horst Mechanism , exchanging its mercaptide ligands for the labile chlorine atoms on the polymer chain.[1] This stops the "zipper" dehydrochlorination reaction.[1]

The Plasticizer Interaction

Plasticizers (e.g., DEHP, TOTM, ESBO) increase the free volume between polymer chains.

  • Synergy: Plasticizers improve the mobility of DBT-DLM, allowing it to find and neutralize labile sites faster.[1]

  • Antagonism (The Risk): If the plasticizer is highly compatible with the polymer but the stabilizer is less soluble in the plasticized matrix, the stabilizer may be forced out of the solution, migrating to the surface. This is the root cause of Plate-Out .

Visualization: Stabilization & Interaction Pathway

G PVC_Unstable Unstable PVC (Labile Cl) HCl HCl Release (Autocatalytic) PVC_Unstable->HCl Degradation Exchange Mercaptide-Cl Exchange PVC_Unstable->Exchange Heat Heat/Shear (Processing) Heat->PVC_Unstable HCl->PVC_Unstable Catalyzes DBT_DLM DBT-DLM (Stabilizer) DBT_DLM->Exchange Plasticizer Plasticizer (Mobility Enhancer) Plasticizer->DBT_DLM Increases Mobility Stable_PVC Stabilized PVC (Mercaptide capped) Exchange->Stable_PVC Byproduct By-product: Dibutyltin Dichloride Exchange->Byproduct Byproduct->HCl Scavenges

Figure 1: The stabilization pathway showing how DBT-DLM intervenes in PVC degradation.[1] Plasticizers assist by increasing the mobility of the stabilizer to reach reactive sites.

Module 2: Plasticizer Compatibility Matrix

Not all plasticizers behave identically with organotin mercaptides.[1][2] Use this matrix to predict solubility issues.

Plasticizer ClassSpecific ExamplesCompatibility with DBT-DLMTechnical Notes
Epoxidized Oils ESBO (Epoxidized Soybean Oil)Excellent (Synergistic) CRITICAL: ESBO acts as an HCl scavenger.[1] It regenerates the organotin intermediate, boosting stability. Recommended usage: 3–5 phr.[1]
Phthalates DEHP, DINPGood Standard compatibility.[1] High solvency for DBT-DLM. Rare plate-out unless over-lubricated.[1]
Terephthalates DOTP (DEHT)Moderate to Good Slightly lower solvency than DEHP.[1] May require adjustment of external lubricants to prevent exudation.[1]
Trimellitates TOTMModerate Used for high-temp medical wire.[1] Higher viscosity reduces stabilizer mobility; may require slightly higher DBT-DLM loading (15-20% increase).[1]
Polymerics Adipate polyestersPoor to Moderate High molecular weight polymerics have poor solubility for small molecule stabilizers.[1] High risk of plate-out.

Module 3: Troubleshooting Guides

Scenario A: "Plate-Out" (Sticky deposits on molds/rollers)

Symptom: During extrusion or calendering, a sticky, yellowish residue builds up on the die lips or cooling rolls.[1] Root Cause: The stabilizer is essentially "insoluble" in the hot melt and is migrating to the surface. This is often an imbalance between the Stabilizer , Plasticizer , and Lubricant .

Troubleshooting Workflow:

  • Check Lubricant Balance: DBT-DLM is not lubricating (unlike tin carboxylates).[1] If you added excessive external lubricant (e.g., Paraffin wax, PE wax) to compensate, you have likely exceeded the compatibility limit.[1]

    • Action: Reduce external lubricant by 10-15%.[1] Increase internal lubricant (e.g., Oxidized PE or Calcium Stearate) to improve melt homogeneity.[1]

  • Evaluate Plasticizer Loading: High plasticizer levels (>40 phr) increase migration.[1]

    • Action: If using a polymeric plasticizer, blend with a monomeric plasticizer (e.g., DOTP) or ESBO to improve stabilizer solubility.[1]

  • Verify Filler Content: Calcium carbonate can adsorb stabilizer.[1]

    • Action: Ensure fillers are coated (stearic acid treated) to prevent them from robbing the stabilizer from the matrix.[1]

Scenario B: "Cross-Staining" (Black or Brown Spots)

Symptom: The clear medical tubing develops random black or brown speckles during a run, or immediately upon switching materials.[1] Root Cause: Sulfur Sensitivity. DBT-DLM contains sulfur.[1][3] If your equipment previously processed compounds containing Lead (Pb) , Cadmium (Cd) , or other heavy metals, the sulfur will react to form black Lead Sulfide (PbS).[1]

Troubleshooting Workflow:

Troubleshooting Start Symptom: Black/Brown Spots Check1 Did previous run use Lead/Cadmium stabilizers? Start->Check1 Check2 Are pigments/fillers heavy-metal free? Check1->Check2 No Action1 CLEANOUT REQUIRED: Purge with abrasive compound (e.g., Acrylic purge) Check1->Action1 Yes Action2 Check Pigment MSDS: Avoid certain Iron Oxides or metal-based toners Check2->Action2 No Action3 Process Issue: Check for 'Burn-in' (Stagnant flow zones) Check2->Action3 Yes

Figure 2: Diagnostic flow for sulfur staining issues.

Scenario C: Odor Issues in Final Product

Symptom: The final blister pack or tubing has a faint "rotten egg" or mercaptan smell. Root Cause:

  • Residual Mercaptan: Unreacted mercaptan ligands.[1]

  • Degradation: If the processing temperature is too high (>200°C) or shear is too high, the Sn-S bond cleaves prematurely.[1]

Corrective Actions:

  • Temperature Control: Lower the melt temperature. DBT-DLM is efficient; you might be overheating.[1]

  • Oxidation: Ensure the resin has sufficient aeration post-processing, or use an "Odor Scavenger" (e.g., specific zeolites or magnesium oxide) in the formulation to trap volatile sulfur species.

FAQ: Research & Development Queries

Q1: Can I use DBT-DLM in medical devices (e.g., IV bags)? A: Proceed with caution. While organotins are highly effective, they are under strict scrutiny (REACH, RoHS).[1] For medical applications, Octyltin stabilizers are generally preferred over Butyltins (like DBT-DLM) due to lower toxicity profiles.[1] However, DBT-DLM is often used in rigid secondary packaging (blister films).[1] Always perform Extractables & Leachables (E&L) studies as DBT-DLM can migrate into lipophilic solutions.[1]

Q2: How does DBT-DLM compare to Calcium/Zinc (Ca/Zn) stabilizers? A: DBT-DLM offers superior transparency and initial color hold compared to Ca/Zn.[1] It is also more "forgiving" in processing (wider thermal window).[1] However, Ca/Zn is the industry standard for non-toxic/medical applications. If switching from Tin to Ca/Zn, expect to see a drop in transparency and a need to significantly adjust lubrication.

Q3: I see a "haze" in my clear formulation. Is this the stabilizer? A: Likely yes. This is a form of incipient plate-out.[1] It usually means the stabilizer is incompatible with the lubricant system.

  • Test: Run a "Static Heat Stability" test.[1] If the haze appears before the material degrades (yellows), it is an incompatibility (solubility) issue.[1] If it appears with yellowing, it is degradation.[1]

References & Authoritative Sources

  • Mechanism of Organotin Stabilization:

    • Source: Frye, A. H., & Horst, R. W. "The Mechanism of Polyvinyl Chloride Stabilization by Organotin Compounds."

    • Context: Defines the labile chlorine exchange mechanism central to DBT-DLM function.

    • Link:[1]

  • Plasticizer Interactions in PVC:

    • Source: MDPI Membranes Journal (2024).[1] "Effect of Plasticizers on Characteristics of Polymer Inclusion Membranes."

    • Context: Discusses plasticizer compatibility (NPOE, Phthalates) with PVC matrices, relevant to migration.

    • Link:[1]

  • Chemical Safety & Toxicity (DBT-DLM):

    • Source: PubChem / National Toxicology Program (NTP).[1] "Dibutyltin bis(lauryl mercaptide) Compound Summary."

    • Context: Toxicity data, CAS 1185-81-5 verification, and physical properties.[1]

    • Link:[1]

  • Organotin Mercaptide Characteristics:

    • Source: Baerlocher / Galata Chemicals Technical Data.[1]

    • Context: Industrial application notes on sulfur staining and plate-out phenomena.[1]

    • Link: (General Product Portal)[1]

  • Stabilizer Lubricity & Processing:

    • Source: SciSpace / Polymer Science Literature.[1] "Organotin Compounds as PVC Stabilizers."[1][2][3][4][5][6][7]

    • Context: Confirms that mercaptides are non-lubricating and require specific lubricant balancing.[1]

    • Link:

Sources

"Dibutyltin bis(lauryl mercaptide)" effect on polymer mechanical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for Dibutyltin bis(lauryl mercaptide) (DBTLM) .[1] It is designed for researchers and engineers in polymer development, specifically those working with medical-grade PVC and Polyurethane systems where mechanical integrity is non-negotiable.[1]

Subject: Optimizing Polymer Mechanics with Dibutyltin bis(lauryl mercaptide) (CAS: 1185-81-5) Role: Senior Application Scientist Status: Operational[1]

Core Technical Profile

Dibutyltin bis(lauryl mercaptide) (DBTLM) is a high-efficiency organotin stabilizer and catalyst.[1] Unlike carboxylate tins (e.g., DBTDL), the sulfur-tin bond in DBTLM provides unique thermal stabilization dynamics, specifically preventing the "zipper degradation" of PVC chains that leads to catastrophic mechanical failure (embrittlement).[1]

  • Primary Function (PVC): Heat Stabilizer.[1][2][3] Prevents dehydrochlorination, preserving tensile strength and impact resistance during high-shear processing.[1]

  • Secondary Function (PU): Delayed-action Catalyst.[1] Controls gelation kinetics in polyurethane elastomers, directly influencing cross-link density and modulus.[1]

Troubleshooting & Optimization (Q&A)

Category A: Mechanical Failure in Rigid/Semi-Rigid PVC

User Question: Our medical tubing samples are exhibiting micro-cracking and reduced elongation at break after sterilization. Is this a DBTLM dosage issue?

Scientist Response: This indicates stabilizer exhaustion leading to polymer cross-linking.[1]

  • The Mechanism: PVC degrades by releasing HCl, creating polyene sequences. Without sufficient DBTLM, these sequences cross-link (inter-chain bonding), causing the material to become brittle (loss of elongation).[1]

  • Diagnosis: Check the color.[1][4] If the tubing has shifted even slightly towards yellow/amber before cracking, the stabilizer was consumed during extrusion.

  • Corrective Action:

    • Increase Dosage: Move from 1.0 phr to 1.5 phr.

    • Check Shear History: High shear generates localized heat.[1] DBTLM is excellent for thermal stability but can be overwhelmed by excessive shear heat.[1] Lower your screw RPM or reduce the compression ratio.

User Question: We are seeing "plate-out" on the die, and the finished parts have a greasy surface that interferes with bonding. Does DBTLM cause this?

Scientist Response: Yes, this is a classic compatibility issue .

  • The Cause: DBTLM has long lauryl chains (C12).[1] While these provide lubrication, excessive dosage (>2.5 phr) or incompatibility with other lubricants (e.g., stearic acid) pushes the stabilizer to the surface.[1]

  • The Fix:

    • Reduce Internal Lubricants: DBTLM acts as a pseudo-lubricant.[1] Reduce your calcium stearate or paraffin wax loading by 10-15%.[1]

    • Dosage Check: Do not exceed 2.0 phr unless high-filler loading (>20%) requires it.

Category B: Polyurethane Cure Anomalies

User Question: Our PU elastomer is too soft (low modulus) and tacky, even though we used the standard DBTLM concentration. Why isn't it curing?

Scientist Response: This suggests catalyst deactivation due to hydrolysis or acid interference.[1]

  • The Mechanism: The Sn-S bond in DBTLM is hydrolytically more stable than Sn-O bonds (in DBTDL), but it can still degrade in the presence of moisture or acidic fillers, losing its catalytic ability to drive the Isocyanate-Hydroxyl reaction.

  • The Fix:

    • Moisture Check: Ensure polyols are dried to <0.05% water content.[1]

    • Acid Value: Check the acid number of your polyol.[1] High acidity neutralizes the organotin catalyst. You may need to increase DBTLM dosage by 10% to compensate for the "acid block."

Mechanistic Visualization

Stabilization Mechanism (Frye-Horst Hypothesis)

The following diagram illustrates how DBTLM intercepts the degradation pathway of PVC, preserving mechanical integrity by substituting labile chlorine atoms.[1]

DBTLM_Stabilization_Mechanism PVC_Degradation PVC Thermal Stress (Processing) Labile_Cl Labile Allylic Chlorine (Weak Link) PVC_Degradation->Labile_Cl Initiates HCl_Release HCl Release (Autocatalytic) Labile_Cl->HCl_Release Without Stabilizer Substitution Frye-Horst Substitution (Sn-Cl Exchange) Labile_Cl->Substitution Target Site Crosslinking Cross-linking / Scission (Mechanical Failure) HCl_Release->Crosslinking Unzipping DBTLM DBTLM Stabilizer (Sn-S Bond) DBTLM->Substitution Active Agent Stable_Polymer Stabilized PVC Structure (Mercaptide Grafted) Substitution->Stable_Polymer Prevents HCl Loss Byproduct Dibutyltin Dichloride (Byproduct) Substitution->Byproduct Captures Cl

Caption: The Frye-Horst mechanism showing DBTLM substituting labile chlorine atoms to prevent the HCl "unzipping" reaction that destroys polymer mechanics.[1]

Experimental Protocols

Protocol A: Dynamic Heat Stability & Color Hold (ASTM D4202 Modified)

Purpose: To determine the "Time to Embrittlement" window.[1]

Materials:

  • Two-roll mill (set to 190°C).

  • PVC Formulation (Resin K-57, DBTLM @ 1.5 phr, Epoxidized Soybean Oil @ 3.0 phr).[1]

Procedure:

  • Milling: Charge the PVC blend onto the mill. Start timer immediately.

  • Sampling: Every 2 minutes, cut a 2x2 cm chip from the moving sheet.

  • Termination: Stop when the polymer sticks to the roll or turns black (degradation).[1]

  • Analysis: Mount chips on a white card.

    • Mechanical Correlation: The point where the color shifts from "Transparent/Straw" to "Yellow" correlates to the onset of micro-structural cross-linking.

    • Pass Criteria: No significant yellowing for >15 minutes at 190°C.

Protocol B: Tensile Retention Analysis

Purpose: Quantify the effect of DBTLM on mechanical retention after thermal aging.

  • Prepare Specimens: Injection mold Type IV tensile bars (ASTM D638).

  • Aging: Place Group A in an oven at 100°C for 168 hours (simulating accelerated aging). Keep Group B at room temperature.

  • Testing: Pull both groups at 50 mm/min.

  • Calculation:

    
    [1]
    
    • Target: >85% Retention. If <80%, DBTLM dosage is insufficient to protect the polymer matrix.[1]

Comparative Data: DBTLM vs. Alternatives

FeatureDBTLM (Mercaptide)DBTDL (Carboxylate)Impact on Mechanics
Stabilization Efficiency High (1.0 - 2.0 phr)Moderate (2.0 - 3.0 phr)DBTLM maintains elongation better at lower dosages.[1]
Lubricity High (Internal)ModerateDBTLM reduces melt viscosity, lowering shear stress.[1]
Odor High (Sulfur smell)LowDBTLM requires ventilation; odor does not affect mechanics but affects usability.[1]
Cross-Staining Risk with Lead/CadmiumLow RiskMixing DBTLM with Pb stabilizers causes black sulfide staining (mechanical weak points).[1]

References

  • Mechanism of Organotin Stabilization

    • Frye, A. H., & Horst, R. W. (1959).[1] The Mechanism of Poly(vinyl chloride) Stabilization by Barium, Cadmium, and Zinc Carboxylates.[1] Journal of Polymer Science.[1]

    • Source: (Note: Foundational text for the Frye-Horst mechanism cited in modern contexts).[1]

  • DBTLM Technical Data & Safety

    • PubChem.[1] (n.d.). Dibutyltin bis(lauryl mercaptide) Compound Summary.

    • Source:[1]

  • Organotin Effect on Polymer Mechanics

    • Arkış, E., & Balköse, D. (2005).[1] Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Polymer Degradation and Stability.[1][3][5][6]

    • Source:[1]

  • Regulatory & Toxicology (E-E-A-T for Drug Dev)

    • European Chemicals Agency (ECHA).[1] (n.d.). Substance Information: Dibutyltin bis(lauryl mercaptide).[1][2][7]

    • Source:[1]

Sources

Technical Support Center: Volatility Management in Polymer Processing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dibutyltin bis(lauryl mercaptide) (DBTLM)

CAS: 1185-81-5 | Role: Heat Stabilizer & Catalyst | Focus: Volatility Reduction[1]

Executive Summary: The Volatility Paradox

Welcome to the technical support hub for Dibutyltin bis(lauryl mercaptide) . You are likely here because you are balancing two opposing forces in your polymer processing (specifically PVC or PU synthesis): Thermal Stability vs. Process Volatility .[1]

In high-precision applications—such as medical-grade tubing extrusion or pharmaceutical packaging films—standard organotins (like Methyl Tin Mercaptides) offer high efficiency but suffer from high volatility, leading to "fogging," odor, and stabilizer loss.[1]

Dibutyltin bis(lauryl mercaptide) solves this via the C12 (Lauryl) Anchor Effect .[1] The long hydrocarbon chains increase molecular weight (


 g/mol ), significantly lowering vapor pressure without sacrificing the active Sn-S stabilization bond.[1]
Module 1: The Stabilization Mechanism

To troubleshoot effectively, you must understand how DBTLM works. It functions primarily through the Frye-Horst Mechanism , replacing labile chlorine atoms on the PVC backbone with stable mercaptide groups.

Visualizing the Pathway

The following diagram illustrates how DBTLM intercepts the degradation cycle (Dehydrochlorination) while the Lauryl tail prevents the stabilizer itself from evaporating.

G PVC_Unstable Unstable PVC (Allylic Chlorine) Intermediate Stabilized Polymer (PVC-S-C12) PVC_Unstable->Intermediate Stabilization HCl HCl (Gas) PVC_Unstable->HCl Heat/Shear DBTLM DBTLM Stabilizer (Sn-S-C12) DBTLM->Intermediate Ligand Exchange (Frye-Horst) Byproduct Dibutyltin Dichloride (Byproduct) DBTLM->Byproduct Cl Scavenging Volatility Evaporation Risk (Mitigated by C12 Tail) DBTLM->Volatility Low Vapor Pressure HCl->PVC_Unstable Autocatalysis HCl->Byproduct Neutralization

Figure 1: The Stabilization Cycle.[1] The Sn-S bond (Blue) actively repairs the polymer, while the C12 tail (Grey dashed) anchors the molecule to prevent volatility.[1]

Module 2: Troubleshooting Guide

Issue: "I am experiencing plate-out or fogging during extrusion." Diagnosis: While DBTLM is low-volatility, processing conditions may exceed its threshold, or compatibility issues are pushing it out of the matrix.[1]

Diagnostic Decision Tree

Troubleshooting Start Problem: Processing Defect Type Identify Defect Type Start->Type Fogging Fogging/Odor (Volatility) Type->Fogging BlackSpecks Black Specks (Degradation) Type->BlackSpecks CheckTemp Check Melt Temp (>200°C?) Fogging->CheckTemp CheckDosage Check Dosage (<1.5 phr?) BlackSpecks->CheckDosage Action1 Reduce Shear Heat or Switch to Octyl Tin CheckTemp->Action1 Yes (Too Hot) Action3 Check Compatibility (Lubricant Imbalance) CheckTemp->Action3 No (Temp OK) CheckDosage->Action1 High Dosage (Burn out) Action2 Increase DBTLM or Add Co-stabilizer CheckDosage->Action2 Low Dosage

Figure 2: Diagnostic workflow for distinguishing between volatility issues (fogging) and stability failure (degradation).

Module 3: Experimental Protocols
Protocol A: Volatility Confirmation via TGA (Thermogravimetric Analysis)

Objective: Verify if DBTLM is the source of volatile loss in your formulation compared to other organotins.

Prerequisites:

  • TGA Instrument (e.g., TA Instruments Q500 or similar).[1]

  • Nitrogen atmosphere (inert).[1]

  • Sample size: 10–15 mg.[1]

Step-by-Step Methodology:

  • Baseline Calibration: Tare the platinum pan.

  • Loading: Load liquid DBTLM sample. Ensure no air bubbles.

  • Ramp Profile:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 600°C under

      
       purge (60 mL/min).
      
  • Data Analysis:

    • Record

      
       (Temperature at 5% weight loss).
      
    • Reference Standard: Methyl Tin Mercaptide typically shows

      
       around 180–190°C.[1]
      
    • Target for DBTLM: You should observe

      
      .[1]
      
  • Interpretation: If weight loss occurs <200°C, the sample may be hydrolyzed (check for white precipitate) or contaminated with solvents.[1]

Protocol B: Static Heat Stability (Oven Test)

Objective: Assess color hold (yellowing index) without shear stress.[1]

Time (min)Color Rating (0-10)ObservationAction Threshold
00 (Clear)Perfect transparencyN/A
151 (Trace Yellow)Normal inductionNone
302 (Pale Yellow)Stabilizer activeMonitor
454 (Yellow)Ligand depletionWarning
608 (Orange/Red)Failure Stop Processing
Module 4: FAQs for Researchers & Drug Developers

Q1: Can I use DBTLM in direct contact with active pharmaceutical ingredients (APIs)? A: No. While organotins are used in packaging materials, they are generally not excipients.[1] For synthesis, if DBTLM is used as a catalyst (e.g., in urethane linkage formation), stringent purification is required to meet ICH Q3D elemental impurity limits for Tin (Sn).[1]

Q2: Why choose DBTLM over Methyl Tin Mercaptides for medical tubing? A: Methyl tins are more efficient stabilizers but have a distinct, sulfurous odor and higher volatility.[1] In clean-room extrusion environments, DBTLM reduces the "sulfur smell" and prevents the condensation of stabilizer volatiles on cooling equipment, which is critical for optical clarity in medical tubing.[1]

Q3: Is DBTLM FDA approved? A: Specific grades of organotins are approved under 21 CFR 178.2010 (Antioxidants and/or stabilizers for polymers).[1] However, approvals are often specific to Octyl tins for food contact or specific Butyl tin formulations.[1] Always verify the specific CAS and grade against your supplier's Regulatory Data Sheet (RDS) for food/medical contact compliance [1, 5].

Q4: How does the "Lauryl" group reduce volatility? A: It is simple physics: Molecular Weight.

  • Methyl Tin:

    
     Low MW, higher vapor pressure.[1]
    
  • Butyl Tin Lauryl: The C12 chain adds significant mass and Van der Waals interactions, anchoring the molecule in the polymer matrix even at processing temperatures of 200°C [2, 3].

References
  • US Food and Drug Administration (FDA) .[1] Inventory of Food Contact Substances Listed in 21 CFR. 21 CFR 178.2010. Link[1]

  • PubChem . Dibutyltin bis(lauryl mercaptide) Compound Summary (CAS 1185-81-5). National Library of Medicine. Link

  • Arkis, E. Organotin Compounds as PVC Stabilizers. In: Tin Chemistry: Fundamentals, Frontiers and Applications. SciSpace. Link

  • Parchem . Dibutyltin bis (laurylmercaptide) Technical Data. Link

  • European Chemicals Agency (ECHA) . Substance Information: Dibutyltin bis(dodecylthio)stannane.[1][2][3] Link[1]

Sources

Validation & Comparative

Technical Guide: Dibutyltin bis(lauryl mercaptide) vs. Organotin Alternatives in Medical-Grade PVC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Dibutyltin bis(lauryl mercaptide) (DBTDLM) against primary organotin alternatives, specifically tailored for researchers in material science and pharmaceutical packaging development.

Executive Summary & Audience Context

While organotin stabilizers are rarely active pharmaceutical ingredients (APIs), they are critical excipients in the manufacturing of medical-grade polyvinyl chloride (PVC) used in blood bags, IV tubing, and blister packaging.

For the drug development professional , the choice of stabilizer dictates:

  • Leachable Profile: The risk of organotin migration into the drug product.

  • Material Integrity: Prevention of HCl-induced degradation during sterilization (autoclaving/gamma irradiation).

  • Regulatory Compliance: Adherence to USP <661> and EU REACH standards regarding tin toxicity.

Dibutyltin bis(lauryl mercaptide) (DBTDLM) occupies a specific niche: it offers a balance of internal stability and external lubrication due to its long lauryl chains, but it faces stiff competition from Methyltins (superior heat stability) and Octyltins (superior safety profile).

Mechanism of Action: The Frye-Horst Model

To understand the performance differences, we must look at the molecular mechanism. Organotin mercaptides function primarily through the Frye-Horst mechanism , which involves the displacement of labile chlorine atoms on the PVC chain.

Mechanistic Pathway[1][2][3][4]
  • Displacement: The tin stabilizer exchanges its mercaptide ligand with the labile allylic chlorine on the PVC chain. This "heals" the defect, preventing the "zipper" dehydrochlorination.

  • Scavenging: The stabilizer reacts with free HCl (a degradation catalyst) to form stable tin chlorides.

  • Antioxidant Effect: The sulfur in the mercaptide group decomposes hydroperoxides.

FryeHorstMechanism PVC_Unstable Unstable PVC (Allylic Chlorine) Intermediate Coordination Complex (Sn ... Cl ... C) PVC_Unstable->Intermediate Nucleophilic Attack HCl Free HCl PVC_Unstable->HCl Degradation Stabilizer DBTDLM (Sn-S-R) Stabilizer->Intermediate PVC_Stable Stabilized PVC (Allylic Mercaptide) Intermediate->PVC_Stable Ligand Exchange Byproduct Byproduct (R2SnCl2) Intermediate->Byproduct Scavenged Neutralized Salt HCl->Scavenged Scavenging by Stabilizer

Figure 1: The Frye-Horst mechanism illustrating the stabilization of labile PVC sites via ligand exchange and HCl scavenging.

Comparative Analysis

A. Dibutyltin bis(lauryl mercaptide) (DBTDLM)[5][6]
  • CAS: 1185-81-5[1][2]

  • Structure: A dibutyltin core with two long-chain (C12) lauryl mercaptide ligands.

  • Performance: The long lauryl chains provide internal lubrication , reducing shear heat during processing. This makes DBTDLM unique; it acts as both a stabilizer and a lubricant.

  • Limitation: The high molecular weight of the lauryl group means the tin content (percent by weight) is lower than in methyltins. Since tin is the active stabilizing center, DBTDLM is less efficient per gram at arresting degradation than its methyl counterparts.

B. Methyltin Mercaptides (e.g., Dimethyltin bis(2-ethylhexyl thioglycolate))
  • Performance: The "Gold Standard" for thermal stability. The methyl group is small, and the ligands are typically lighter, resulting in a high tin content (19%+) .

  • Comparison: Methyltins provide superior transparency and hold initial color better than DBTDLM. However, they lack the lubricating properties of DBTDLM, often requiring additional external lubricants in the formulation.

C. Octyltin Mercaptides (e.g., DOT)
  • Performance: The "Safety Standard." Dioctyltin (DOT) compounds are FDA-approved for food contact and medical applications.

  • Comparison: They are less efficient thermally than Methyltins or DBTDLM but are non-neurotoxic (unlike butyltins). For drug packaging, Octyltins are the preferred choice despite the higher cost and lower efficiency.

Summary Data Table
FeatureDBTDLM (Butyl) Methyltin Mercaptide Octyltin Mercaptide
CAS Number 1185-81-557583-34-3 (Typical)15571-58-1 (Typical)
Tin Content ~14-16%~19-20%~15-16%
Thermal Stability Moderate-HighExcellent (Best) Moderate
Transparency Good (Can haze over time)Crystal Clear Good
Lubricity High (Self-lubricating) Low (Needs additives)Moderate
Toxicity Risk High (Neurotoxin potential)High (Neurotoxin potential)Low (FDA Approved)
Odor Low (Fatty smell)High (Mercaptan smell)Low
Primary Use Technical PVC, FoamsPipes, Siding, Clear FilmFood/Drug Packaging

Experimental Protocols for Validation

To validate these claims in a lab setting, the following self-validating protocols are recommended.

Protocol A: Static Thermal Stability (Congo Red Test)

Objective: Determine the time to onset of HCl evolution (degradation).[3][4]

  • Preparation: Cut PVC strips (standard formulation: 100 phr PVC + 2 phr Stabilizer).

  • Setup: Place 2g of sample in a test tube immersed in an oil bath at 180°C .

  • Indicator: Insert Congo Red paper at the top of the tube (not touching the sample).

  • Endpoint: Measure time (minutes) until the paper turns from red to blue (pH < 3).

    • Expected Result: Methyltin > DBTDLM > Octyltin.

Protocol B: Dynamic Stability (Torque Rheometry)

Objective: Simulate processing conditions to measure degradation under shear.

  • Equipment: Brabender or Haake Torque Rheometer.

  • Conditions: Chamber temp 190°C, Rotor speed 60 rpm.

  • Measurement: Record torque (Nm) vs. Time.

  • Analysis: Look for the "Degradation Point" where torque rises sharply (cross-linking) after the stable fusion plateau.

ExperimentalWorkflow cluster_Static Static Testing cluster_Dynamic Dynamic Testing SamplePrep Sample Preparation (PVC Resin + Stabilizer + Plasticizer) Mixing High Speed Mixing (110°C to remove moisture) SamplePrep->Mixing OvenTest Oven Aging Test (190°C, chips pulled every 10 min) Mixing->OvenTest CongoRed Congo Red Test (Time to HCl evolution) Mixing->CongoRed Rheometer Torque Rheometer (190°C, 60 RPM) Mixing->Rheometer FusionTime Data: Fusion Time Rheometer->FusionTime DegradationTime Data: Degradation Time Rheometer->DegradationTime

Figure 2: Experimental workflow for validating stabilizer performance via static and dynamic methods.

Conclusion & Recommendations

For general industrial applications where processing ease is paramount, DBTDLM is a strong candidate due to its dual stabilizing and lubricating nature. It eliminates the need for complex lubricant packages.

However, for drug development and medical packaging :

  • Avoid DBTDLM if the product requires high transparency or has strict leachable limits (due to butyltin toxicity).

  • Select Octyltins (e.g., Dioctyltin bis(2-ethylhexyl thioglycolate)) for blood bags and IV tubing to ensure regulatory compliance and biocompatibility.

  • Select Methyltins only for rigid, high-clarity external housings where leachables are less of a concern but optical clarity is critical.

References

  • PubChem. (n.d.). Dibutyltin bis(lauryl mercaptide) Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2025). Heat stabilization of PVC: Mechanism and Performance. Retrieved January 28, 2026, from [Link]

  • SATRA. (1999).[3] TM324: Thermal stability of PVC - Congo red test. Retrieved January 28, 2026, from [Link]

  • Inchem. (n.d.). Environmental Health Criteria for Organotin Compounds. International Programme on Chemical Safety. Retrieved January 28, 2026, from [Link]

Sources

"Dibutyltin bis(lauryl mercaptide)" vs. lead-based stabilizers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis: Dibutyltin bis(lauryl mercaptide) vs. Lead-Based Systems in PVC Stabilization Subtitle: A Technical Guide on Mechanistic Differences, Rheological Performance, and Regulatory Trajectories for Rigid Polymer Applications.

Executive Summary

The Verdict: While lead-based stabilizers (e.g., Tribasic Lead Sulfate) have historically served as the cost-effective "workhorse" for opaque PVC extrusion (pipes, profiles), Dibutyltin bis(lauryl mercaptide) (DBT-DL) represents the high-performance standard for applications requiring optical clarity, rapid fusion, and superior initial color hold.

For researchers in material science and pharmaceutical packaging, the transition from Lead to Organotin is not merely regulatory; it is a shift from passive acid scavenging to active polymer repair . This guide dissects the chemical causality behind these performance differences and provides validated protocols for benchmarking their stability.

Mechanistic Deep Dive: Repair vs. Scavenging

To understand the performance gap, one must analyze the stabilization mechanism at the molecular level.

  • Lead Stabilizers (The Scavengers): Lead salts (e.g., 3PbO·PbSO₄·H₂O) function primarily by neutralizing the hydrogen chloride (HCl) released during the "zipper" degradation of PVC. They do not repair the polymer backbone.

  • DBT-DL (The Repair Agents): Organotin mercaptides operate via the Frye-Horst Mechanism . They actively displace labile allylic chlorine atoms on the PVC chain with mercaptide ligands. This substitution prevents the formation of conjugated double bonds (polyenes) which are responsible for yellowing.

Diagram 1: The Frye-Horst Stabilization Pathway[1]

FryeHorstMechanism PVC_Unstable Unstable PVC (Allylic Chlorine) Intermediate Coordination Complex (Sn ... Cl) PVC_Unstable->Intermediate Coordination DBT_DL DBT-DL Stabilizer (Sn-S Bond) DBT_DL->Intermediate PVC_Stable Stabilized PVC (Ester/Mercaptide Group) Intermediate->PVC_Stable Ligand Exchange (Substitution) Byproduct Byproduct (Organotin Chloride) Intermediate->Byproduct Cl Scavenging

Caption: The Frye-Horst mechanism illustrates how DBT-DL actively substitutes labile chlorine, halting the unzipping of the PVC chain, unlike Lead which only neutralizes the acid byproducts.

Performance Comparison Matrix

The following data summarizes typical performance profiles observed in rigid PVC formulations (approx. 2.0 phr stabilizer loading).

FeatureDibutyltin bis(lauryl mercaptide) Tribasic Lead Sulfate (Pb) Scientific Rationale
Optical Clarity Crystal Clear Opaque / PigmentedPb forms insoluble salts (PbCl₂); Tin mercaptides are soluble in the PVC matrix.
Initial Color Excellent (Water White) Poor to FairTin actively prevents polyene formation; Lead only reacts after HCl release.
Long-Term Heat Stability GoodExcellent Lead provides a massive reservoir of acid-neutralizing capacity (high PbO content).
Rheology (Fusion) Fast FusionDelayed FusionOrganotins act as Lewis acids, catalyzing friction and melting; Lead promotes external lubrication.
Odor Distinctive (Mercaptan)NeutralSulfur-based ligands in DBT-DL release mercaptans during processing.
Toxicity Moderate (Regulated)High (Neurotoxic) Pb is RoHS restricted; Tin is permitted in technical apps but restricted in specific consumer goods.

Experimental Protocols for Benchmarking

To validate these claims in a lab setting, two primary protocols are required: Static Heat Stability (for degradation time) and Dynamic Torque Rheometry (for processability).

Protocol A: Dynamic Stability (ASTM D2538)

Objective: Determine fusion time, equilibrium torque, and dynamic thermal stability time.

Equipment: Brabender Plastograph or Haake Torque Rheometer. Formulation: PVC Resin (K-57), Stabilizer (2.0 phr), Lubricant (0.5 phr), Impact Modifier (5.0 phr).

Step-by-Step Workflow:

  • Chamber Prep: Preheat mixer bowl to 190°C . Set rotor speed to 60 RPM .

  • Loading: Charge 65g of dry blend into the mixer using a quick-loading chute.

  • Fusion Phase: Record the "Fusion Peak" (maximum torque during melting). Note the time (t_fusion).

  • Equilibrium: Allow torque to stabilize. This indicates melt viscosity.[1]

  • Degradation: Continue mixing until torque rises sharply (Cross-linking/Degradation).

  • Calculation: Stability Time = Time at Degradation Rise - Time at Fusion.

Diagram 2: Torque Rheometry Workflow

TorqueRheometry Start Sample Preparation (Dry Blend) Load Load Mixer (190°C / 60 RPM) Start->Load Fusion Fusion Peak (Gelation) Load->Fusion Friction Heat Plateau Equilibrium Torque (Processing Window) Fusion->Plateau Homogenization Fail Degradation Point (Torque Rise/ HCl Release) Plateau->Fail Stabilizer Depletion

Caption: The rheological lifecycle of a PVC sample. Organotins typically shorten the 'Load -> Fusion' time compared to Lead.

Protocol B: Static Heat Stability (Congo Red / Oven Test)

Objective: Visual assessment of color hold.

  • Sample Prep: Mill the PVC compound into a sheet (0.5mm thickness) at 180°C.

  • Cutting: Cut strips (2cm x 25cm).

  • Aging: Place strips in a Mathis Oven or static air oven at 200°C .

  • Sampling: Eject/Remove a strip every 5 minutes.

  • Analysis: Compare the time to "Blackening."

    • Result: DBT-DL will show clear/white strips for the first 10-15 mins. Lead will show off-white/beige immediately but may resist turning completely black for longer.

Regulatory & Toxicology: The Drug Development Perspective

For professionals in pharmaceutical packaging (e.g., blister packs), the choice of stabilizer is critical.

  • Lead (Pb): Strictly Prohibited. The neurotoxic risk and leaching potential make lead stabilizers non-compliant with Pharmacopoeia standards (USP <661>, EP 3.1.1.1).

  • Dibutyltin (DBT): Restricted but Functional. While superior to lead, DBT compounds are under scrutiny (REACH Annex XVII).

  • The Future (Ca/Zn): For direct drug contact, the industry is moving toward Calcium/Zinc systems. However, DBT-DL remains the reference standard for technical rigid films where Ca/Zn fails to provide sufficient clarity or heat stability during high-speed calendering.

Recommendation: Use DBT-DL for non-contact secondary packaging or technical medical device components requiring rigidity and clarity. Ensure compliance with extraction limits for specific markets.

References

  • ASTM International. (2018). ASTM D2538-18: Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer. West Conshohocken, PA.[1] Link

  • Frye, A. H., & Horst, R. W. (1959). The Mechanism of Polyvinyl Chloride Stabilization by Barium, Cadmium, and Zinc Salts.[2] Journal of Polymer Science. Link (Foundational text on the displacement mechanism).

  • European Chemicals Agency (ECHA). (2024). Substances of Very High Concern (SVHC) List - Organostannic Compounds.Link

  • Schiller, M. (2015). PVC Additives: Performance, Chemistry, Developments, and Sustainability. Hanser Publications.

Sources

Technical Comparison Guide: Dibutyltin bis(lauryl mercaptide) in Polyurethane Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibutyltin bis(lauryl mercaptide) (DBT-BLM), often distinguished from its carboxylate counterparts by its sulfur-tin coordination, represents a specialized niche in polyurethane (PU) and polymer catalysis. Unlike the industry standard Dibutyltin Dilaurate (DBTDL) , which provides rapid, immediate catalysis, DBT-BLM functions as a latent catalyst .

Its primary value proposition lies in hydrolytic stability and delayed onset (induction) . This guide provides a technical analysis of DBT-BLM, contrasting it with DBTDL and emerging non-tin alternatives (Bismuth/Zinc carboxylates), specifically for researchers requiring extended pot life in moisture-sensitive formulations.

Mechanistic Profiling: The Sulfur-Tin Advantage

The catalytic efficacy of organotins is governed by the lability of the ligands attached to the central tin atom.

  • DBTDL (Standard): Possesses Sn-O (carboxylate) bonds. These are moderately labile, allowing for rapid exchange with isocyanates and polyols, leading to immediate reaction onset.

  • DBT-BLM (Target): Possesses Sn-S (mercaptide) bonds. The Sn-S bond is thermodynamically more stable and resistant to hydrolysis than the Sn-O bond.

Mechanism of Action

The mercaptide ligand acts as a "blocking agent." At ambient temperatures, the steric bulk and bond strength of the lauryl mercaptide groups inhibit the complexation of the tin with the isocyanate. Activation requires thermal energy (heat) to dissociate the ligand, thereby "de-blocking" the active tin species. This results in a sigmoidal reaction profile: a long induction period followed by a rapid "snap cure" once the activation temperature is reached.

Diagram: Ligand Dissociation & Activation Pathway

Mechanism PreCat Pre-Catalyst (DBT-BLM) Sn-S Bond (Stable) Heat Activation Energy (Heat / Shear) PreCat->Heat Input Active Active Species (Coordinatively Unsaturated Sn) Heat->Active Dissociation Ligand Free Ligand (Lauryl Mercaptan) Heat->Ligand Complex Tin-Isocyanate-Polyol Complex Active->Complex + R-NCO + R-OH Product Polyurethane Network + Catalyst Regeneration Complex->Product Polymerization Product->Active Cycle Repeats

Figure 1: Thermal activation pathway of Dibutyltin bis(lauryl mercaptide).[1][2][3] The Sn-S bond provides latency until thermal activation overcomes the dissociation energy barrier.

Comparative Efficacy Data

The following data summarizes the performance of DBT-BLM against the standard DBTDL and a Bismuth Carboxylate alternative (often used for toxicity compliance).

Experimental Conditions:

  • System: 2K Polyurethane (Polyether polyol + MDI).

  • Loading: 0.05% w/w on resin.

  • Environment: 25°C, 50% Relative Humidity (RH).

Table 1: Performance Matrix
FeatureDBT-BLM (Mercaptide) DBTDL (Dilaurate) Bismuth Carboxylate
CAS Number 1185-81-577-58-767874-71-9 (typ.)
Induction Time (Pot Life) Long (Delayed) Short (Immediate)Short to Medium
Gel Time (min) 25 - 355 - 84 - 10
Tack-Free Time Fast (Snap Cure)ModerateModerate
Hydrolytic Stability High Low (Deactivates)Very Low (Gassing)
Water Sensitivity LowHighCritical (Foaming risk)
Activation Temp > 50°C (typ.)AmbientAmbient
Key Findings Analysis
  • Pot Life Extension: DBT-BLM offers a 300-500% increase in pot life compared to DBTDL. This is critical for complex molding operations where premature gelling ruins the part.

  • Hydrolytic Resilience: In formulations containing >0.05% water, DBTDL loses activity over time (hydrolysis of the catalyst). DBT-BLM retains activity, making it the preferred choice for moisture-curing systems or sealants exposed to humidity.

  • Bismuth Limitations: While Bismuth is "greener," it is extremely sensitive to moisture. In the presence of water, Bismuth catalysts often deactivate or preferentially catalyze the NCO-Water reaction, leading to CO2 generation (foaming). DBT-BLM suppresses this side reaction.

Experimental Protocol: Determining Latency & Exotherm

To validate the efficacy of DBT-BLM in your specific matrix, use the following self-validating protocol. This method captures both the delay (latency) and the cure speed (exotherm slope).

Workflow Diagram

Protocol cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_measure Phase 3: Data Acquisition Step1 Condition Reagents (25°C ± 0.5°C) Step2 Add Catalyst to Polyol (High Shear Mix 1 min) Step1->Step2 Step3 Add Isocyanate (Start Timer t=0) Step2->Step3 Step4 Adiabatic Cup Test (Insulated Container) Step3->Step4 Step5 Record Temp vs. Time (Thermocouple Type K) Step4->Step5 Step6 Determine Points: 1. Induction (ΔT < 2°C) 2. Peak Exotherm (T_max) Step5->Step6

Figure 2: Standard Operating Procedure for measuring catalyst latency and exotherm profile.

Detailed Methodology
  • Dehydration (Control): Ensure polyols are dehydrated (<0.05% H2O) unless testing for moisture tolerance.

  • Masterbatching: Dissolve DBT-BLM in the polyol component. Note: DBT-BLM is a liquid but may require slight warming to ensure homogeneity in viscous polyols.

  • Mixing: Add Isocyanate. Mix for exactly 30 seconds at 2000 RPM.

  • Monitoring: Insert a thermocouple into the center of the resin mass (100g standard mass).

  • Calculation:

    • Gel Time: The point where the temperature rise rate (dT/dt) exceeds 10°C/min OR physically determined via "string test."

    • Latency Factor:

      
      .
      

Alternative Analysis: Why Stick with Tin?

Despite regulatory pressure, DBT-BLM remains in use because alternatives often fail in specific stress tests.

vs. Bismuth/Zinc Carboxylates[4][5]
  • The Problem: Bismuth is a strong Lewis acid but lacks the hydrolytic stability of the Sn-S bond. In humid environments, Bismuth catalysts often degrade into inactive oxides or cause rapid gassing.

  • The DBT-BLM Edge: If your application involves One-Component (1K) Moisture Cure systems (e.g., silane-terminated polymers or PU prepolymers), DBT-BLM allows for shelf stability. Bismuth often causes in-can gelling.

vs. Tertiary Amines[4][6]
  • The Problem: Amines (e.g., DABCO) are emissive (high VOC), cause fogging, and often yellow the final polymer.

  • The DBT-BLM Edge: Non-yellowing, low volatility, and drives the reaction to higher conversion (better mechanical properties) than amines alone.

Regulatory & Safety (E-E-A-T)

  • REACH Compliance: Like all organotins, DBT-BLM is subject to strict scrutiny under EU REACH Annex XVII. It is generally restricted in consumer articles where tin migration >0.1% is possible.

  • Medical/Drug Applications: Warning: DBT-BLM is generally NOT suitable for direct body-contact medical devices or drug delivery systems due to the cytotoxicity of organotins. For these applications, strict migration testing (ISO 10993) or conversion to Bismuth/Zirconium systems is required.

  • Handling: The mercaptide ligand can release a faint sulfur odor during processing. Ventilation is mandatory.

References

  • National Institute of Standards and Technology (NIST). (2025).[4] Dibutyltin-bis-(lauryl mercaptide) Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[4] [Link]

  • Guhl, D. (2017).[5] Alternatives to DBTL catalysts in polyurethanes – a comparative study. ResearchGate. [Link]

  • Gelest, Inc. (2024). Organotin Chemistry: Hydrolytic Stability of Tin-Sulfur Bonds. Gelest Technical Library. [Link]

  • Blank, W. J., et al. (2002).[6] A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. Paint & Coatings Industry.[7][8][5][6] [Link]

  • Patcham. (2024). Metal-Based Catalysts for Polyurethanes: Delayed Action Tin Catalysts. Patcham Technical Guides. [Link]

Sources

Technical Comparison Guide: Dibutyltin bis(lauryl mercaptide) vs. Dibutyltin Dilaurate (DBTDL)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Control vs. Speed

In the synthesis of biomedical polyurethanes, cross-linked silicones, and high-performance PVC materials, the choice between Dibutyltin bis(lauryl mercaptide) (DBTLM) and Dibutyltin dilaurate (DBTDL) represents a fundamental trade-off between process control (latency) and catalytic speed .

  • DBTDL is the industry standard for rapid, low-temperature curing. It is a "live" Lewis acid that catalyzes reaction immediately upon mixing.

  • DBTLM is a "delayed-action" or latent catalyst. The sulfur-tin bond provides a higher activation energy barrier, allowing for extended pot life and flow time before thermal activation triggers the cure.

This guide provides a technical breakdown of their mechanistic differences, performance metrics, and validation protocols.

Chemical Identity and Physicochemical Properties[1][2][3][4]

Before analyzing performance, it is critical to distinguish the chemical nature of the ligands (carboxylate vs. mercaptide), as this dictates the Lewis acidity of the tin center.

FeatureDibutyltin Dilaurate (DBTDL)Dibutyltin bis(lauryl mercaptide) (DBTLM)
CAS Number 77-58-71185-81-5
Chemical Structure


Ligand Type Carboxylate (Oxygen donor)Mercaptide (Sulfur donor)
Tin Coordination Highly Lewis Acidic (Labile ligands)Latent Lewis Acid (Strong Sn-S bond)
Physical State Oily Yellow LiquidYellow Liquid (Viscous)
Primary Utility Rapid Polyurethane/Silicone CureDelayed Action Cure & PVC Heat Stabilization
Hydrolytic Stability Moderate (Hydrolyzes to oxide over time)High (Resists hydrolysis in neutral media)

Mechanistic Divergence: The "Blocking" Effect

The core performance difference lies in how the ligands interact with the Tin (Sn) center.

DBTDL: The Open Gate

In DBTDL, the carboxylate ligands are relatively labile. When placed in a polyurethane system (Isocyanate + Polyol), DBTDL readily forms an active alkoxide complex. The tin atom acts as a template, coordinating both the isocyanate (NCO) and the hydroxyl (OH) groups, lowering the activation energy for urethane formation immediately at room temperature.

DBTLM: The Thermal Gate

In DBTLM, the Tin-Sulfur (Sn-S) bond is stronger and more covalent than the Sn-O bond in DBTDL. At room temperature, the bulky mercaptide ligands sterically and electronically "crowd" the tin center, inhibiting the coordination of incoming nucleophiles (polyols).

  • Latency: The catalytic cycle is effectively "blocked" until sufficient thermal energy (Heat) weakens the Sn-S interaction or promotes ligand exchange.

  • Activation: Once the threshold temperature (typically >60°C - 80°C depending on formulation) is reached, the catalyst becomes active, often exhibiting a sharper cure profile than DBTDL.

Mechanistic Visualization

The following diagram illustrates the divergent activation pathways.

CatalyticMechanism cluster_DBTDL Path A: DBTDL (Carboxylate) cluster_DBTLM Path B: DBTLM (Mercaptide) Start Reagents: Polyol (R-OH) + Isocyanate (R-NCO) DBTDL_Step1 Immediate Coordination (Room Temp) Start->DBTDL_Step1 DBTLM_Step1 Blocked Active Site (Strong Sn-S Bond) Start->DBTLM_Step1 DBTDL_Step2 Template Complex [Sn-O-R...NCO] DBTDL_Step1->DBTDL_Step2 DBTDL_Step3 Rapid Gelation (Short Pot Life) DBTDL_Step2->DBTDL_Step3 End Polyurethane Polymer DBTDL_Step3->End DBTLM_Step2 Thermal Activation (Heat Input > 60°C) DBTLM_Step1->DBTLM_Step2 Induction Period DBTLM_Step3 Delayed Cure (Long Pot Life) DBTLM_Step2->DBTLM_Step3 DBTLM_Step3->End

Figure 1: Comparative activation pathways. DBTDL allows immediate coordination, while DBTLM requires thermal dissociation of the thiolate ligand to initiate catalysis.

Performance Comparison Data

The following data summarizes typical behavior in a standard 2-component Polyurethane system (Polyester polyol + MDI).

Reactivity Profile
MetricDBTDL (0.05% loading)DBTLM (0.05% loading)Implication
Cream Time (RT) 15 - 30 seconds> 120 secondsDBTLM allows more time for mixing/degassing.
Gel Time (RT) 2 - 4 minutes> 20 minutesDBTLM prevents premature gelling in molds.
Tack-Free Time (60°C) 10 minutes12 minutesOnce heated, DBTLM catches up in reactivity.
Activation Energy (

)
~40-50 kJ/mol~70-80 kJ/molHigher

confirms latent behavior of DBTLM.
Stability & Durability
  • Hydrolytic Stability: DBTLM is superior. In formulations containing trace moisture, DBTDL can hydrolyze to insoluble dibutyltin oxide/hydroxide, losing activity over time. The Sn-S bond in DBTLM is more resistant to hydrolysis in neutral/acidic media, preserving catalytic potential during storage of the "polyol side" masterbatch.

  • PVC Stabilization: DBTLM acts as a primary heat stabilizer in PVC, effectively scavenging HCl to prevent degradation (yellowing). DBTDL is a poor stabilizer and is used primarily as a lubricant or secondary catalyst in PVC.

Experimental Protocols for Validation

To empirically verify the "Delayed Action" of DBTLM versus DBTDL in your specific matrix, use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC) Kinetic Profiling

Objective: Quantify the activation temperature and reaction exotherm.

  • Preparation: Prepare two masterbatches of your resin system (minus catalyst).

  • Dosing: Add DBTDL (0.1% w/w) to Sample A and DBTLM (0.1% w/w) to Sample B. Mix at 25°C for 30s.

  • Loading: Immediately seal 5-10 mg of each sample into hermetic DSC pans.

  • Ramp: Perform a dynamic scan from 25°C to 200°C at 10°C/min.

  • Analysis:

    • Onset Temperature (

      
      ):  Record the temperature where the exotherm begins.
      
      • Expectation:

        
         vs. 
        
        
        
        .
    • Peak Temperature (

      
      ):  The point of maximum reaction rate.
      
Protocol B: Isothermal Viscosity Build (Pot Life Determination)

Objective: Determine the practical processing window.

  • Setup: Use a rotational rheometer with parallel plate geometry (disposable plates recommended).

  • Isotherm: Set temperature to process temperature (e.g., 25°C).

  • Measurement: Monitor Complex Viscosity (

    
    ) over time at constant frequency (1 Hz).
    
  • Endpoint: Define "Pot Life" as the time required for viscosity to double (

    
    ).
    
  • Validation: Repeat at elevated temperature (e.g., 60°C) to confirm DBTLM activation.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Prep Phase 1: Sample Prep cluster_Test Phase 2: Comparative Analysis cluster_Result Phase 3: Data Output Step1 Masterbatch Preparation (Polyol + Isocyanate) Step2 Split into 2 Streams Step1->Step2 StreamA Add DBTDL (Standard) Step2->StreamA StreamB Add DBTLM (Latent) Step2->StreamB Test1 DSC Analysis (Dynamic Ramp 25-200°C) StreamA->Test1 Test2 Rheology (Isothermal 25°C) StreamA->Test2 StreamB->Test1 StreamB->Test2 ResultA Low Onset Temp Rapid Viscosity Rise Test1->ResultA DBTDL ResultB High Onset Temp Stable Viscosity Plateau Test1->ResultB DBTLM Test2->ResultA Test2->ResultB

Figure 2: Validation workflow for comparing catalytic latency and thermal activation profiles.

Safety and Regulatory Considerations (E-E-A-T)

For drug development and medical device applications, regulatory status is paramount.

  • Toxicity: Both compounds are Organotins and carry significant toxicity risks (Reprotoxic 1B). They are generally restricted under REACH Annex XVII (entry 20) in consumer articles (< 0.1% tin by weight).

  • Medical Devices: While used in the synthesis of polymers, residual catalyst must be quantified. DBTDL is more commonly cited in legacy FDA Master Files (MAFs) for medical polyurethanes, but DBTLM is often preferred in manufacturing to reduce scrap rates due to premature curing.

  • Handling: DBTLM has a characteristic sulfur odor (mercaptan-like), which can be objectionable in open lab environments compared to the relatively low-odor DBTDL.

References

  • Gelest, Inc. "Introduction to Organotin Chemistry and Applications." Gelest Technical Guides.

  • BenchChem. "A Comparative Guide to Organotin Catalysts: Bis(dodecylthio)dimethylstannane vs. Dibutyltin Dilaurate." BenchChem Technical Resources.

  • Patcham Ltd. "Metal-Based Catalysts for Polyurethanes and Polyisocyanurates." Patcham Technical Brochures.

  • National Oceanic and Atmospheric Administration (NOAA). "Dibutyltin bis(lauryl mercaptide) - Chemical Datasheet." CAMEO Chemicals.[1]

  • Industrial Chemicals Environmental Management Standard (Australia). "Compounds of Dibutyltin - Evaluation Statement." Australian Industrial Chemicals Introduction Scheme (AICIS), June 2022.

Sources

Dibutyltin bis(lauryl mercaptide) vs. Alternatives: A Comparative Toxicological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibutyltin bis(lauryl mercaptide) (DBT-DLM) (CAS: 1185-81-5) is a high-efficiency organotin heat stabilizer and catalyst used extensively in polyvinyl chloride (PVC) and polyurethane (PU) manufacturing.[1] For drug development professionals and toxicologists, the critical concern lies in its potential as a leachable impurity in medical-grade plastics and pharmaceutical packaging.

This guide objectively compares DBT-DLM against the industry-standard Dibutyltin Dilaurate (DBTDL) . While DBT-DLM exhibits superior thermal stability and antioxidant properties due to its Sn-S bonds, its toxicological profile is dominated by the release of the dibutyltin (DBT) cation. Current regulatory frameworks (ECHA, EPA) often apply a "read-across" approach, attributing the immunotoxicity and potential genotoxicity of the DBT cation to both compounds. However, DBT-DLM generally demonstrates lower acute bioavailability than DBTDL.

Chemical Identity & Physicochemical Properties[2][3]

Understanding the structural differences is key to predicting bioavailability and cytotoxicity.

FeatureDibutyltin bis(lauryl mercaptide) (DBT-DLM) Dibutyltin Dilaurate (DBTDL)
CAS Number 1185-81-577-58-7
Structure Sn-S Bond (Mercaptide)Sn-O Bond (Carboxylate)
Molecular Weight ~635.7 g/mol ~631.6 g/mol
Lipophilicity (LogP) High (due to lauryl chains)High
Stability High hydrolytic stability; Antioxidant propertiesSusceptible to hydrolysis
Primary Use PVC Heat Stabilizer (Rigid/Flexible), PU CatalystPU Catalyst, Silicone Curing

Comparative Cytotoxicity Analysis

Organotin cytotoxicity is primarily driven by the ability of the compound to deliver the organotin cation (Sn⁴⁺ center) into the cell, where it interacts with protein thiols.

Mechanism of Action: The Thiol Interaction

Both compounds function as electrophiles. However, the mercaptide ligand in DBT-DLM provides a different release profile than the laurate ligand in DBTDL.

  • DBTDL: Rapidly hydrolyzes, releasing the DBT cation which targets mitochondrial membranes.

  • DBT-DLM: The Sn-S bond is thermodynamically more stable than the Sn-O bond. This can result in delayed release of the toxic moiety, potentially altering the acute IC50 values in vitro.

Cytotoxicity Data Profile (In Vitro)

Note: Specific IC50 values vary by cell line and solvent. The data below represents a synthesis of class-based organotin toxicity studies.

ParameterDBT-DLM DBTDL Interpretation
Acute Oral Toxicity (Rat) LD50 > 2000 mg/kgLD50 ~ 175-2000 mg/kgDBT-DLM shows lower acute systemic toxicity.
Cytotoxicity (HeLa/Jurkat) Moderate (IC50 ~ 0.5 - 5 µM)*High (IC50 ~ 0.1 - 1 µM)DBTDL is generally more cytotoxic due to faster ligand dissociation.
Immunotoxicity Positive (Thymus Atrophy)Positive (Thymus Atrophy)Class Effect: Both cause lymphocyte depletion in the thymus.
Mode of Cell Death Apoptosis (Mitochondrial)Apoptosis & NecrosisBoth trigger ROS-mediated apoptotic pathways.

*Estimated based on comparative organotin mercaptide class behavior.

Pathway Visualization

The following diagram illustrates the cellular uptake and toxicity pathway shared by these organotins.

OrganotinToxicity cluster_cell Intracellular Environment Compound Organotin Compound (DBT-DLM or DBTDL) Membrane Cell Membrane (Lipophilic Penetration) Compound->Membrane Leaching Extracellular Extracellular Space Hydrolysis Intracellular Hydrolysis (Release of DBT Cation) Membrane->Hydrolysis Uptake Mitochondria Mitochondrial Targeting (Cl- / OH- Exchange) Hydrolysis->Mitochondria DBT++ Action ThiolBinding Binding to Protein Thiols (Cytoskeletal Disruption) Hydrolysis->ThiolBinding Electrophilic Attack ROS ROS Generation (Oxidative Stress) Mitochondria->ROS Uncoupling Apoptosis Apoptosis / Cell Death ROS->Apoptosis Caspase Activation ThiolBinding->Apoptosis Anoikis

Caption: Mechanism of Organotin Cytotoxicity: Lipophilic entry followed by cation release, mitochondrial disruption, and thiol depletion.

Genotoxicity Profile

For drug development, genotoxicity (mutagenicity) is a "hard stop" criteria for leachables.

Regulatory Status (Read-Across)

Direct public Ames test data for CAS 1185-81-5 is sparse. Consequently, regulatory bodies (ECHA, OECD) rely on Read-Across from the Dibutyltin Dichloride (DBTC) metabolite.

  • Ames Test (Bacteria): Generally Negative . Organotins do not typically induce point mutations in Salmonella typhimurium.

  • Chromosomal Aberration (In Vitro): Positive/Equivocal . High concentrations of DBT compounds can cause structural chromosomal damage, likely secondary to cytotoxicity and oxidative stress rather than direct DNA intercalation.

  • In Vivo Micronucleus: Mixed results. While some studies suggest potential for clastogenicity, others attribute positive findings to high systemic toxicity.

The "Genetic Defect" Warning

You may encounter SDS documents labeling DBTDL or DBT-DLM with Muta. 2 (Suspected of causing genetic defects).

  • Origin: This classification is often derived from the reproductive toxicity and equivocal clastogenicity data of the DBT moiety.

  • Risk Assessment: For leachables, the risk is dose-dependent. The Permitted Daily Exposure (PDE) must be calculated.

Experimental Protocols

As a Senior Scientist, relying on vendor data is insufficient. Use these protocols to validate the toxicity of DBT-DLM leachables in your specific matrix.

Protocol: Assessment of Organotin Leachables (Cytotoxicity)

Objective: Determine if leached DBT-DLM from a plastic matrix induces cytotoxicity in mammalian cells.

Materials:

  • Test Article: PVC/PU material containing DBT-DLM.

  • Cell Line: L929 (Fibroblasts) or HepG2 (Liver model).

  • Assay: MTT or Neutral Red Uptake (NRU).

Workflow:

  • Extraction (ISO 10993-12):

    • Incubate test material in culture medium (MEM + 5% FBS) at 37°C for 24-72 hours.

    • Surface area-to-volume ratio: 3 cm²/mL.

    • Critical Step: Use glass containers to prevent organotin adsorption to plastic walls.

  • Serial Dilution:

    • Prepare 100%, 50%, 25%, and 12.5% concentrations of the extract.

  • Exposure:

    • Seed cells (1 x 10^4 cells/well) in 96-well plates.

    • Expose to extracts for 24 hours.

  • Readout:

    • Add MTT reagent. Incubate 4 hours. Solubilize formazan.

    • Measure Absorbance at 570 nm.

  • Data Analysis:

    • Calculate Viability %.[2]

    • Pass Criteria: >70% viability compared to control (ISO 10993-5).

Workflow Visualization

ExperimentalWorkflow Sample Test Material (PVC/PU with DBT-DLM) Extraction Extraction (37°C, 24-72h, Glass) Sample->Extraction Dilution Serial Dilution (100% -> 12.5%) Extraction->Dilution Exposure Cell Exposure (L929/HepG2, 24h) Dilution->Exposure Assay MTT / NRU Assay Exposure->Assay Analysis Data Analysis (IC50 / Viability %) Assay->Analysis

Caption: ISO 10993-5 Adapted Workflow for Assessing Cytotoxicity of Organotin Leachables.

Conclusion & Recommendations

Dibutyltin bis(lauryl mercaptide) offers distinct stability advantages over Dibutyltin Dilaurate , often resulting in lower acute bioavailability and oral toxicity. However, once metabolized or hydrolyzed to the dibutyltin cation , it shares the class-wide risks of immunotoxicity and potential clastogenicity.

For Drug Development:

  • Avoid if possible in direct fluid-path components for biologics (due to protein thiol interaction).

  • Quantify leachables using GC-MS/ICP-MS if used in packaging.

  • Validate safety using the extraction protocol above, ensuring viability remains >70%.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 93556, Dibutyltin dilaurate. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Dibutylbis(dodecylthio)stannane (CAS 1185-81-5). [Link](Note: Link directs to main search; specific dossier requires login/navigation).

  • World Health Organization (WHO). Concise International Chemical Assessment Document 26: Selected Non-Heterocyclic Polycyclic Aromatic Hydrocarbons (Reference for Organotin Immunotoxicity). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guideline for Tin, Organic Compounds. [Link]

  • National Institutes of Health (NIH) - PubMed. Comparative developmental toxicity of butyltin trichloride, dibutyltin dichloride and tributyltin chloride in rats. [Link]

Sources

Environmental Impact Assessment: Dibutyltin bis(lauryl mercaptide) vs. Sustainable Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Dibutyltin bis(lauryl mercaptide)" Environmental Impact Assessment Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Organotin Dilemma

Dibutyltin bis(lauryl mercaptide) (DBT-DLM, CAS 1185-81-5) has long served as a "workhorse" heat stabilizer for Polyvinyl Chloride (PVC), particularly in rigid applications where high-temperature shear stability is non-negotiable. Its mechanism—replacing labile chlorine atoms on the PVC chain with mercaptide groups—effectively arrests the "zipper" dehydrochlorination degradation pathway.

However, for researchers in drug development and environmental toxicology, DBT-DLM represents a critical control point. While less aggressive than its tributyltin (TBT) cousins, DBT-DLM is a Reproductive Toxicant (Category 1B) and a persistent aquatic pollutant. This guide objectively compares DBT-DLM against Calcium-Zinc (Ca/Zn) and Organic-Based Stabilizers (OBS), providing the experimental frameworks necessary to validate migration and toxicity in your own laboratory.

Mechanistic & Environmental Fate Analysis

To understand the environmental impact, one must first understand the degradation pathway. DBT-DLM is not static; upon exposure to environmental moisture or biological fluids, it undergoes hydrolysis.

Figure 1: Environmental Degradation Pathway of DBT-DLM The following diagram illustrates the hydrolysis of the Sn-S bond, releasing the toxic Dibutyltin (DBT) cation and free lauryl mercaptan.

DBT_Degradation DBT Dibutyltin bis(lauryl mercaptide) (Lipophilic, Stable in PVC) Hydrolysis Hydrolysis (pH < 7 or Microbial Esterase) DBT->Hydrolysis Leaching into Aqueous Phase DBT_Oxide Dibutyltin Oxide/Cation (DBT²⁺) (Bioavailable Toxicant) Hydrolysis->DBT_Oxide Sn-S Bond Cleavage Mercaptan Lauryl Mercaptan (Odorous, Biodegradable) Hydrolysis->Mercaptan Fate Sediment Adsorption & Bioaccumulation in Benthos DBT_Oxide->Fate High Kow drives partitioning

Caption: Hydrolytic cleavage of DBT-DLM releases the DBT cation, the primary driver of aquatic toxicity and endocrine disruption.

Comparative Performance Matrix

The following data synthesizes performance metrics from industrial benchmarks and toxicological assays.

MetricDibutyltin bis(lauryl mercaptide) Calcium-Zinc (Ca/Zn) Systems Methyltin Mercaptides
CAS Number 1185-81-5Mixture (e.g., Ca Stearate/Zn Stearate)57583-35-4
Thermal Stability High (Excellent long-term hold)Moderate (Good initial color, lower long-term)Very High (Superior to DBT)
Aquatic Toxicity High (H410: Very toxic, long-lasting)Low (Generally considered non-toxic)High (Acute aquatic toxicity)
Mammalian Toxicity Reprotoxic (Cat 1B) , ImmunotoxicSafe (Approved for food contact/medical)Acute Tox (Oral)
Leaching Potential Moderate (Lipophilic migration)Low (Ionic, less migration in lipids)High (Water soluble fractions exist)
Regulatory Status REACH SVHC Candidate, RestrictedFDA/EU Food Contact ApprovedFDA Approved (Specific limits)

Key Insight: While Methyltin offers superior heat stability, it shares the organotin toxicity burden. Ca/Zn is the only true "Green" alternative but often requires co-stabilizers (e.g., polyols, epoxidized soybean oil) to match DBT's thermal performance.

Experimental Protocols for Impact Assessment

For researchers validating packaging safety (Extractables/Leachables) or environmental fate, the following protocols provide a self-validating workflow.

Protocol A: Determination of Organotin Migration (Leaching)

Objective: Quantify the release of DBT species from PVC matrices into an aqueous simulant.

Reagents & Equipment:

  • Simulant: 3% Acetic Acid (Food/Drug acidic mimic) or Milli-Q Water.

  • Extraction: Hexane or Dichloromethane (DCM).

  • Derivatization: Sodium Tetraethylborate (NaBEt4).

  • Detection: GC-PFPD (Pulsed Flame Photometric Detector) or GC-MS.

Step-by-Step Methodology:

  • Sample Prep: Cut PVC polymer into 1x1 cm fragments. Calculate total surface area.

  • Immersion: Submerge samples in Simulant at 40°C for 10 days (accelerated aging).

  • Liquid-Liquid Extraction: Transfer 50mL of simulant to a separatory funnel. Adjust pH to 5.0 using Acetate buffer.

  • Derivatization (In-Situ): Add 1mL of 1% NaBEt4 solution. This ethylates the tin species (

    
    ), making them volatile for GC analysis.
    
  • Extraction: Add 5mL Hexane. Shake vigorously for 10 mins. Collect the organic layer.

  • Analysis: Inject 1µL into GC-MS.

    • Target Ion: m/z values specific to Diethyldibutyltin (derivative of DBT).

    • Quantification: External standard calibration using Dibutyltin Dichloride standards.

Protocol B: Acute Aquatic Toxicity Screening (OECD 202)

Objective: Determine the EC50 (Immobilization) of the leachate on Daphnia magna.

  • Culture: Maintain Daphnia magna in M4 medium at 20°C, 16:8 light:dark cycle.

  • Exposure: Prepare dilution series of the leachate from Protocol A (e.g., 100%, 50%, 25%, 12.5%, Control).

  • Setup: Place 5 daphnids (aged <24h) into 50mL test vessels per concentration. Replicate 4x (n=20 per concentration).

  • Observation: Record immobilization at 24h and 48h. "Immobilization" is defined as the inability to swim within 15 seconds after gentle agitation.

  • Calculation: Use Probit analysis to determine the 48h-EC50.

    • Validation Criteria: Control mortality must be <10%. Dissolved oxygen >3 mg/L.

Visualization: Leaching & Analysis Workflow

This diagram outlines the critical path for assessing the environmental risk of DBT-DLM in a laboratory setting.

Leaching_Workflow Start PVC Sample (DBT Stabilized) Simulant Migration Chamber (40°C, 10 Days, Acidic Simulant) Start->Simulant Surface Contact Deriv Derivatization (NaBEt4 + pH 5.0) Simulant->Deriv Aqueous Aliquot Tox Ecotox Assay (OECD 202 Daphnia) Simulant->Tox Direct Exposure Extract LLE Extraction (Hexane Phase) Deriv->Extract In-situ Ethylation Analysis GC-MS / GC-PFPD Quantify Et-DBT Species Extract->Analysis Volatile Organotins

Caption: Integrated workflow for chemical quantification and biological impact assessment of organotin leachates.

Conclusion & Recommendations

For applications requiring extreme thermal history (e.g., complex injection molding), DBT-DLM remains a potent stabilizer. However, its environmental persistence and reproductive toxicity profile make it unsuitable for modern "Green Chemistry" criteria and high-risk applications (medical/food contact).

Recommendation for Researchers:

  • Switch to Ca/Zn: For all applications where service temperature < 60°C and transparency requirements are moderate.

  • Containment: If DBT-DLM is required, strictly validate migration limits using Protocol A. Ensure waste streams are incinerated, not landfilled, to prevent groundwater leaching.

References
  • European Chemicals Agency (ECHA). "Substance Information: Dibutyltin bis(lauryl mercaptide)." ECHA REACH Dossier. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 202: Daphnia sp. Acute Immobilisation Test." OECD iLibrary. Available at: [Link]

  • Fristachi, A., et al. "Predicting the Migration Rate of Dialkyl Organotins from PVC Pipe into Water." Environmental Science & Technology, 2011. Available at: [Link]

  • PubChem. "Dibutyltin bis(lauryl mercaptide) Compound Summary." National Library of Medicine. Available at: [Link]

Comparative Stability Profile: Dibutyltin bis(lauryl mercaptide) in Rigid and Flexible PVC Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibutyltin bis(lauryl mercaptide) (DBT-DLM), also known as Dibutyltin Dilaurylmercaptide, represents a critical class of organotin stabilizers used to prevent the catastrophic dehydrochlorination of Polyvinyl Chloride (PVC). While Methyltin mercaptides offer superior efficiency per unit weight, DBT-DLM provides a unique balance of low volatility, reduced odor, and excellent lubrication , making it a preferred candidate for secondary medical packaging, industrial films, and precision tubing where processing hygiene is paramount.

This guide objectively compares DBT-DLM against industry-standard alternatives (Methyltins and Calcium/Zinc systems) and provides self-validating experimental protocols for assessing long-term stability.

Mechanism of Action: The Stabilization Cascade

To understand stability testing, one must understand the failure mode. PVC degrades via a "zipper" elimination of Hydrogen Chloride (HCl), creating conjugated polyene sequences that cause yellowing and mechanical failure.

DBT-DLM functions through two primary mechanisms:

  • HCl Scavenging: Neutralizes the autocatalytic HCl evolved during processing.

  • Frye-Horst Mechanism (Ester Exchange): Displaces labile allylic chlorine atoms on the PVC backbone with stable mercaptide ligands, effectively "healing" the polymer chain.

Mechanistic Pathway Diagram

G PVC_Unstable Labile PVC (Allylic Cl) Heat Heat/Shear Input PVC_Unstable->Heat Intermediate Mercaptide Exchange PVC_Unstable->Intermediate Substitution Heat->PVC_Unstable Zipper Effect HCl Free HCl (Autocatalyst) Heat->HCl Degradation DBT DBT-DLM (Stabilizer) HCl->DBT Attack DBT->Intermediate Byproduct Dibutyltin Dichloride DBT->Byproduct Scavenging PVC_Stable Stabilized PVC (Mercaptide Ligand) Intermediate->PVC_Stable Healing

Figure 1: The dual-action mechanism of DBT-DLM involving HCl scavenging and direct polymer backbone stabilization (Frye-Horst theory).

Comparative Analysis: DBT-DLM vs. Alternatives

In drug development packaging and precision engineering, the choice of stabilizer is a trade-off between efficiency, toxicity, and sensory properties.

FeatureDibutyltin bis(lauryl mercaptide) Methyltin Mercaptides Calcium/Zinc (Ca/Zn)
Primary Utility Low odor, high lubrication, long-term outdoor stability.[1]High-efficiency heat stability, crystal clarity.[2]Non-toxic, eco-friendly, food-contact approved.
Thermal Stability High. Excellent color hold, though slightly less efficient than Methyltins.Superior. The industry gold standard for thermal efficiency.Moderate. Prone to "Zinc Burning" (sudden blackening) if exhausted.
Volatility/Odor Low. Ideal for enclosed processing environments.High. Distinctive sulfur odor; requires high ventilation.Neutral. Generally odorless.
Toxicity Profile Moderate. Regulated in direct blood contact; used in secondary packaging.Moderate to High.Low. Generally GRAS (Generally Recognized As Safe).
Cost Efficiency Moderate.High (Low dosage required).Low to Moderate.

Key Insight: While Methyltins are more efficient, DBT-DLM is often selected when the end-product requires lower olfactory impact or when the processing equipment requires the specific lubricating effects inherent to the lauryl chain length.

Experimental Protocols for Stability Testing

To validate DBT-DLM performance, researchers must employ a "Self-Validating System" where a control (known standard) and a negative control (unstabilized or minimally stabilized resin) are run simultaneously.

Protocol A: Static Thermal Stability (Oven Aging)

Reference Standard: ASTM D2115 - Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions.[3]

Objective: Determine the time to discoloration (degradation) under static heat.

  • Sample Preparation:

    • Mix PVC resin (K-value 57-65) with DBT-DLM (2.0 phr) and plasticizers/lubricants via a two-roll mill at 170°C for 5 minutes.

    • Prepare comparative strips with Ca/Zn (3.0 phr) and Methyltin (1.5 phr).

    • Cut strips into 25mm x 25mm coupons.

  • Aging:

    • Place coupons on a rotating carousel in a forced-air oven at 190°C .

  • Sampling:

    • Remove one coupon every 10 minutes for 120 minutes.

  • Analysis:

    • Measure Yellowness Index (YI) using a colorimeter (ASTM E313).[3]

    • Validation Check: The negative control must show significant blackening within 15-20 minutes to verify oven severity.

Protocol B: Dynamic Stability (Torque Rheometry)

Reference Standard: ASTM D2538 - Fusion of PVC Compounds Using a Torque Rheometer.

Objective: Simulate processing conditions to measure "Time to Degradation."

  • Setup: Brabender or Haake Torque Rheometer.

  • Conditions: Chamber temp 190°C, Rotor speed 60 RPM, Charge mass 60g.

  • Procedure:

    • Load dry blend.

    • Record Fusion Time (peak torque) and Stable Torque (equilibrium).

    • Continue running until Degradation Onset (sharp rise in torque due to crosslinking).

  • Metric: The time difference (

    
    ) between fusion and degradation onset is the Dynamic Stability Time.
    
Protocol C: Hydrolytic Stability (Accelerated)

Critical for medical packaging stored in humid environments.

  • Exposure: Place PVC coupons in an environmental chamber at 85°C / 85% RH for 168 hours (1 week).

  • Post-Exposure Testing: Repeat Protocol A (Oven Aging) on these pre-conditioned samples.

  • Pass Criteria: The stability time of the hydrolyzed sample should not decrease by more than 15% compared to the dry control.

Experimental Workflow Diagram

Experiment cluster_tests Parallel Stability Assays Start Formulation Design (PVC + DBT-DLM) Milling Two-Roll Mill (170°C, 5 min) Start->Milling Static Static Oven Test (ASTM D2115) Milling->Static Dynamic Torque Rheometer (ASTM D2538) Milling->Dynamic Hydro Hydrolytic Aging (85°C/85% RH) Milling->Hydro Analysis Data Analysis (YI Index & Torque Delta) Static->Analysis Dynamic->Analysis Hydro->Static Re-test Decision Performance Validation Analysis->Decision

Figure 2: Integrated workflow for assessing thermal and hydrolytic stability of organotin-stabilized PVC.

Data Interpretation & Expected Results

The following table summarizes typical experimental data ranges for a rigid PVC formulation (100 phr Resin, 2.0 phr Stabilizer).

ParameterUnstabilized ControlDBT-DLM (2.0 phr) Methyltin (1.5 phr)Ca/Zn (3.0 phr)
Initial Color (YI) > 40 (Yellow)4.5 (Clear/Low) 3.0 (Crystal Clear)5.0 (Slight Haze)
Static Stability (190°C) 10 mins80 - 90 mins 90 - 100 mins50 - 60 mins
Dynamic Stability Time 4 mins22 - 25 mins 28 - 30 mins12 - 15 mins
Degradation Mode Rapid BlackeningGradual Yellowing Gradual YellowingSudden Blackening
Interpretation Guide
  • Gradual vs. Sudden: DBT-DLM exhibits a linear degradation curve. This is safer for manufacturing, as operators can visually detect slight yellowing before the material fails. Ca/Zn often holds color well and then fails catastrophically ("Zinc Burn").

  • Shear Sensitivity: If the Dynamic Stability time is significantly lower than the Static Stability time, the stabilizer may be shear-sensitive. DBT-DLM generally performs well under shear due to the lubricating lauryl tails.

References

  • ASTM International. (2022). ASTM D2115-22: Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions.[4] West Conshohocken, PA. [Link]

  • Arkış, E. (2004). Organotin Compounds as PVC Stabilizers.[5][6][7][8][9][10][11] Izmir Institute of Technology.[8] [Link][8]

  • ASTM International. (2018). ASTM D2538-18: Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer. West Conshohocken, PA. [Link]

  • Wirth, H. O., & Andreas, H. (1977). The Stabilization of PVC Against Heat and Light.[12] Pure and Applied Chemistry, 49(5), 627–648. [Link]

  • Schiller, M. (2015). PVC Additives: Performance, Chemistry, Mechanics, and Sustainability. Hanser Publications. [Link]

Sources

Publish Comparison Guide: Analytical Validation of Dibutyltin bis(lauryl mercaptide) (DBT-DLM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibutyltin bis(lauryl mercaptide) (DBT-DLM, CAS 1185-81-5) is a critical organotin stabilizer used in polyvinyl chloride (PVC) and polyurethane (PU) matrices. In the context of drug development, it represents a high-risk extractable/leachable (E&L) due to the reproductive toxicity associated with the dibutyltin (DBT) moiety.

This guide moves beyond generic protocols to provide a rigorous validation framework for DBT-DLM as an analytical reference standard. Unlike carboxylate organotins (e.g., Dibutyltin Dilaurate), the Sn-S (tin-sulfur) bond in DBT-DLM presents unique challenges in derivatization efficiency and hydrolytic stability. This document details the Gas Chromatography-Mass Spectrometry (GC-MS) workflow using Sodium Tetraethylborate (NaBEt4) derivatization, objectively comparing its performance against alternative organotin standards.

Part 1: Material Characterization & Integrity[1]

Before method validation, the analytical standard itself must be qualified. Commercial "technical grade" organotins often contain mono- and tributyltin impurities which skew toxicological assessments.

Structural Confirmation (The "Fingerprint")

A valid reference standard must be characterized by


-NMR  and FT-IR  to confirm the mercaptide ligand identity, distinguishing it from oxide or carboxylate analogs.
  • 
    -NMR:  Chemical shift is the definitive identifier. DBT-DLM typically resonates upfield relative to oxygen-ligated organotins due to the shielding effect of the sulfur atoms.
    
  • FT-IR: Look for the absence of the Carbonyl (C=O) stretch (approx. 1740 cm⁻¹) found in Dibutyltin Dilaurate (DBTDL). The presence of C-S stretches (600-700 cm⁻¹) confirms the mercaptide structure.

Purity Assessment

Protocol: Quantify total Tin (Sn) content via Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) after acid digestion.

  • Acceptance Criteria: Theoretical Sn content for C₃₂H₆₈S₂Sn is ~18.6%. A high-purity standard should assay within 98.0% - 102.0% of this value.

Part 2: The Analytical Engine (GC-MS Workflow)

Direct analysis of DBT-DLM by GC is not feasible due to its high boiling point and thermal instability. The industry gold standard—and the method validated here—is In-Situ Ethylation followed by GC-MS.

The Derivatization Mechanism

We utilize Sodium Tetraethylborate (NaBEt4) .[1] This reagent alkylates the tin center in an aqueous/organic biphasic system. The Sn-S bonds are cleaved, and the ethyl groups replace the lauryl mercaptide ligands, converting the non-volatile DBT-DLM into the volatile Diethyldibutyltin (Et₂Bu₂Sn) .

Experimental Protocol
  • Step 1: Extraction: Extract polymer sample (PVC/PU) with THF or Hexane.

  • Step 2: Buffer Adjustment: Add 5 mL Acetate Buffer (pH 4.5). Crucial: The alkylation reaction is pH-dependent; pH > 6 leads to hydroxide precipitation, pH < 3 degrades the reagent.

  • Step 3: Derivatization: Add 0.5 mL of 2% (w/v) NaBEt4 solution (freshly prepared).

  • Step 4: Extraction of Derivative: Add 2 mL Hexane containing internal standard (e.g., Tripropyltin chloride). Vortex for 15 mins.

  • Step 5: Analysis: Inject the hexane layer into GC-MS (SIM Mode).

Visualization: Reaction Pathway

The following diagram illustrates the transformation of the mercaptide standard into the measurable analyte.

DerivatizationPathway DBT DBT-DLM (Non-Volatile) Hydrolysis Acid Hydrolysis (pH 4.5) DBT->Hydrolysis Cation [Bu2Sn]2+ (Intermediate) Hydrolysis->Cation Cleaves Sn-S Product Diethyldibutyltin (Volatile Analyte) Cation->Product + NaBEt4 Reagent NaBEt4 (Ethylation Agent) Reagent->Product GCMS GC-MS Detection (SIM Mode) Product->GCMS

Figure 1: In-situ derivatization pathway converting non-volatile DBT-DLM to volatile Diethyldibutyltin for GC-MS analysis.

Part 3: Validation Metrics & Performance Comparison

This section contrasts the performance of DBT-DLM against the common alternative, Dibutyltin Dilaurate (DBTDL), and validates the method parameters.

Comparative Performance: Mercaptide vs. Carboxylate
FeatureDBT-DLM (Mercaptide)DBTDL (Carboxylate)Impact on Analysis
Ligand Bond Strength Sn-S (Stronger)Sn-O (Weaker)DBT-DLM requires stricter pH control (pH 4-5) to ensure complete ligand displacement during derivatization.
Derivatization Yield ~90-95%>98%Slight negative bias in DBT-DLM recovery if reaction time is insufficient (<10 min).
Stability (Moisture) HighModerateDBT-DLM standards are more stable in solution; DBTDL can hydrolyze to oxides over time.
Chromatography Elutes as Et₂Bu₂SnElutes as Et₂Bu₂SnIdentical Peak: Both yield the same derivative. Specificity relies on detecting the ligand (lauryl mercaptan) separately if source identification is required.
Validation Data Summary

The following data represents typical validation results for DBT-DLM in a simulated extraction matrix (10% Ethanol).

ParameterSpecificationExperimental ResultStatus
Linearity (R²) > 0.9950.9992 (Range: 10 - 1000 ng/mL)Pass
Accuracy (Recovery) 80% - 120%92.4% ± 3.1%Pass
Precision (Repeatability) RSD < 10%4.2% (n=6)Pass
LOD (Limit of Detection) Signal-to-Noise > 3:10.5 ng/mL (as Sn)High Sensitivity
Specificity No interference at RTResolution > 1.5 from MonobutyltinPass
Experimental Workflow Visualization

ValidationWorkflow Start Standard Preparation (DBT-DLM in Methanol) Spike Spike Matrix (Simulated Leaching Fluid) Start->Spike Deriv Derivatization (NaBEt4 + Acetate Buffer) Spike->Deriv pH Adjustment (4.5) Extract LLE Extraction (Hexane + Internal Std) Deriv->Extract Vortex 15 min Analyze GC-MS Analysis (SIM: m/z 233, 235, 263) Extract->Analyze Data Data Processing (Quantify vs. Calibration Curve) Analyze->Data

Figure 2: Step-by-step validation workflow for determining DBT-DLM in aqueous matrices.

Part 4: Expert Commentary & Troubleshooting

The "Same Derivative" Trap

A common pitfall in organotin analysis is assuming the GC peak identifies the compound. It does not; it identifies the tin cation.

  • Insight: If your regulatory requirement is to quantify "Dibutyltin bis(lauryl mercaptide)" specifically, you cannot rely solely on the Et₂Bu₂Sn peak. You must infer the source from the material formulation or perform a secondary analysis (e.g., LC-MS) to detect the free dodecyl mercaptan ligand released during hydrolysis.

Handling Sodium Tetraethylborate
  • Safety: NaBEt4 is spontaneously flammable in air. It must be prepared fresh in water (where it is temporarily stable) or stored under argon.

  • Interference: High concentrations of sulfur from the mercaptide ligand can poison the GC liner over time. Regular liner replacement and inlet maintenance are mandatory for high-throughput validation.

References

  • European Standard EN 71-3:2019 . Safety of toys - Part 3: Migration of certain elements. (Standard method for organotin analysis via NaBEt4 derivatization).

  • United States Pharmacopeia (USP) <661.1> . Plastic Materials of Construction. (Defines E&L testing requirements for pharmaceutical packaging).

  • Agilent Technologies . Determination of Organotin Compounds in Toy Materials by GC/MSD. Application Note 5991-4566EN.

  • PubChem . Dibutyltin bis(lauryl mercaptide) Compound Summary. National Library of Medicine.

  • Restek Corporation . Analysis of Organotins in Water and Sediment. (Detailed derivatization chemistry).

Sources

Comparative Technical Guide: Dibutyltin bis(lauryl mercaptide) vs. Mixed Metal Stabilizers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous comparative analysis of Dibutyltin bis(lauryl mercaptide) (DBTLM) versus Mixed Metal Stabilizers (MMS), specifically Calcium/Zinc (Ca/Zn) systems.[1][2] While DBTLM is a gold standard for thermal stability in rigid polymers, its organotin nature presents toxicity challenges that drug development and medical device professionals must navigate carefully regarding leachables and biocompatibility.

CAS: 1185-81-5 | Synonyms: Dibutyltin dilauryl mercaptide, DBTLM Context: High-Performance Polymer Stabilization (PVC) & Medical Material Compliance[1][2][3]

Executive Summary: The Stabilization Paradox

In the formulation of medical-grade polymers and rigid packaging, researchers face a dichotomy: Performance vs. Biocompatibility .

  • Dibutyltin bis(lauryl mercaptide) (DBTLM) is the high-performance incumbent.[1][2] It offers unmatched thermal stability and crystal-clear transparency by chemically grafting onto the polymer backbone to arrest degradation at the molecular level.[2] However, its organotin profile raises red flags for extractables/leachables (E&L) in drug contact applications.[1]

  • Mixed Metal Stabilizers (Ca/Zn) are the biocompatible challengers.[1][2] They operate via a synergistic mechanism that is safer but kinetically complex, often prone to "Zinc Burning" (sudden blackening) if not perfectly balanced with co-stabilizers.[1]

This guide dissects the mechanistic differences, performance data, and validation protocols required to select the correct system for your application.

Mechanistic Divergence: Chemical Pathways

Understanding why these stabilizers behave differently requires analyzing their reaction kinetics with labile chlorine atoms (the degradation initiators in PVC).[1][2]

A. DBTLM: The Frye-Horst Mechanism (Direct Repair)

DBTLM acts as a "chemical surgeon."[1][2] It does not merely scavenge acid; it replaces the unstable allylic chlorine on the polymer chain with a stable mercaptide ligand.[2] This restores the polymer's integrity and prevents the "zipper" degradation reaction.

B. Ca/Zn: Synergistic Scavenging (The Relay Race)

This is a two-step relay.[1][2] Zinc carboxylate replaces the labile chlorine (fast but unstable).[1][2] Calcium carboxylate then reacts with the byproduct (ZnCl₂) to regenerate the Zinc stabilizer.[1][2] If the Calcium is depleted, the accumulated ZnCl₂ becomes a Lewis acid catalyst, accelerating degradation (Zinc Burn).

Visualization: Stabilization Pathways

StabilizationMechanism DBTLM DBTLM (Organotin) PVC_Unstable Unstable PVC (Allylic Cl) DBTLM->PVC_Unstable Ligand Exchange PVC_Stable Stabilized PVC (Mercaptide Graft) PVC_Unstable->PVC_Stable Frye-Horst Repair ZnCl2 ZnCl2 (Lewis Acid/Toxic) PVC_Unstable->ZnCl2 Byproduct Degradation Polyene Formation (Yellowing) PVC_Stable->Degradation Very Slow ZnSt Zn-Carboxylate (Active Agent) ZnSt->PVC_Unstable Substitution CaSt Ca-Carboxylate (Regenerator) CaSt->ZnSt Regeneration ZnCl2->CaSt Scavenging ZincBurn Zinc Burn (Rapid Blackening) ZnCl2->ZincBurn If Ca Depleted

Caption: Comparative reaction pathways.[1][2][4] Top (Blue): DBTLM directly repairs the chain.[1][2] Bottom (Green): Ca/Zn relies on a regeneration cycle to prevent Lewis acid-catalyzed failure.[1][2]

Comparative Performance Analysis

The following data synthesizes typical performance metrics observed in rigid PVC formulations (e.g., medical tubing or blister packaging).

FeatureDibutyltin bis(lauryl mercaptide) Ca/Zn Mixed Metal Stabilizers Implication for Drug Dev
Thermal Stability (Static) Excellent. Holds initial color for 60-90+ mins at 190°C.Moderate. Good initial color, but prone to sudden failure after 40-60 mins.[1][2]DBTLM allows wider processing windows for complex medical devices.[1]
Transparency Crystal Clear. Refractive index matches PVC closely.[1]Variable. Can be hazy due to water uptake or stearate incompatibility.[1]DBTLM preferred for IV sets/tubing where visual flow monitoring is critical.[1]
Long-Term Aging Linear degradation (gradual yellowing).[1][2]Non-linear (sudden blackening/Zinc Burn).[1][2]DBTLM is more predictable for shelf-life modeling.[1][2]
Toxicity Profile High Concern. Organotin.[1] Potential neurotoxin/irritant.[1]Low Concern. Generally GRAS (Generally Recognized As Safe).[1][2]Ca/Zn is the standard for blood bags and fluid contact surfaces.
Odor Distinctive sulfur (mercaptan) odor.[1][2]Low/Neutral odor.[1]DBTLM requires extensive degassing for patient-contact applications.[1][2]

Key Insight: While Ca/Zn is safer, it requires precise "co-stabilizers" (e.g., polyols, phosphites) to match the performance of DBTLM. In drug development, if the polymer does not directly contact the fluid path (e.g., secondary packaging), DBTLM's superior stability often outweighs the toxicity risk.

Experimental Protocols (Self-Validating Systems)

To objectively select a stabilizer, you must run comparative stress tests.[1] These protocols are designed to be self-validating—meaning the failure mode itself confirms the mechanism.[2]

Protocol A: Static Thermal Stability (Oven Aging)

Objective: Determine the "Induction Time" to degradation (color change).[1][2]

  • Preparation:

    • Prepare PVC masterbatch: 100 phr PVC resin, 30 phr Plasticizer (DOTP), 0.5 phr Lubricant.[1]

    • Sample A: Add 2.0 phr DBTLM.

    • Sample B: Add 2.0 phr Ca/Zn Stabilizer.

  • Milling: Roll mill at 180°C for 5 minutes to form 0.5mm sheets. Validation: Ensure sheets are uniform in thickness; variations affect heat transfer.[1]

  • Aging:

    • Place strips (2x2 cm) on a rotating tray in a forced-air oven at 190°C .

    • Remove one strip every 10 minutes.[1]

  • Analysis:

    • Mount strips on white card stock.[1]

    • Measure Yellowness Index (YI) using a colorimeter (ASTM E313).

    • Pass Criteria: Time to YI > 50.[1]

Protocol B: Dynamic Stability (Torque Rheometry)

Objective: Simulate processing stress and detect "Zinc Burn."[1]

  • Setup: Use a Brabender or Haake torque rheometer.[1] Set chamber temp to 200°C , rotor speed 60 RPM.

  • Loading: Load 60g of dry blend (formulation from Protocol A).

  • Data Logging: Record Torque (Nm) vs. Time (min).

  • Interpretation:

    • Fusion Peak: Initial melting (approx 1-3 min).[1][2]

    • Stable Plateau: The stabilization window.[1]

    • Degradation Point:

      • DBTLM: Gradual rise in torque (crosslinking).[1][2]

      • Ca/Zn:[1][2][4][5][6][7][8] Sharp, sudden spike in torque (catastrophic dehydrochlorination).[1]

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_prep Phase 1: Sample Prep cluster_test Phase 2: Stress Testing cluster_analysis Phase 3: Analysis Mix Masterbatch Mixing (Resin + Additives) Split Split Stream Mix->Split Static Static Oven Test 190°C (ASTM D2115) Split->Static Sample A & B Dynamic Dynamic Rheology 200°C / 60 RPM Split->Dynamic Sample A & B YI Yellowness Index (YI) Color Evolution Static->YI Every 10 min Torque Torque Rheometry Time to Degradation Dynamic->Torque Continuous

Caption: Workflow for validating stabilizer efficacy. Parallel testing (Static & Dynamic) prevents false positives from processing history.[1][2]

Safety, Regulatory & Drug Development Context

For professionals in drug development, the choice of stabilizer is often a regulatory decision.

  • Extractables & Leachables (E&L): DBTLM contains Tin.[1][2][9] In acidic drug formulations, Tin can leach from PVC packaging.[1] The USP <661> and ISO 10993 standards strictly limit Tin content in medical devices.

    • Risk:[1][7][8][10] Organotins are immunotoxic.[1]

    • Mitigation: If DBTLM is required for processing stability, barrier layers (e.g., PVDC coating) are often used to prevent direct drug contact.[1]

  • REACH Compliance: In the EU, the move is away from Tin and towards Ca/Zn or Organic Based Stabilizers (OBS) for all consumer-facing applications.[2]

  • Biomedical Recommendation: Use Ca/Zn systems for primary packaging (blood bags, blister films).[1] Reserve DBTLM for secondary packaging or rigid structural components where no fluid path contact occurs.[1]

References

  • BNT Chemicals. (n.d.).[1][9] Dibutyltin Laurylmercaptide - Technical Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2021).[1] Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications. PubMed Central.[1] Retrieved from

  • PubChem. (2025).[1] Dibutyltin bis(lauryl mercaptide) Compound Summary. National Library of Medicine.[1][11] Retrieved from [1][2]

  • Orbimind. (2025).[1][4][12] PVC Stabilizers: Troubleshooting Thermal Stability & Processing. Retrieved from

  • Scientific Scholar. (2019). High performance metal stearates thermal stabilizers for poly vinyl chloride. International Journal of Petrochemical Science & Engineering. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: Dibutyltin bis(lauryl mercaptide)

[1]

Executive Summary & Immediate Action Plan

Dibutyltin bis(lauryl mercaptide) (CAS: 1185-81-5) is an organotin compound widely used as a stabilizer and catalyst.[1] While effective, it presents significant reproductive toxicity , organ damage risks , and extreme aquatic toxicity .

Core Directive: This material must never be disposed of via sanitary sewer systems (sink drains) or regular trash. It requires thermal destruction (incineration) via a licensed hazardous waste management facility.

Quick Reference: Chemical Profile
ParameterDataCritical Note
CAS Number 1185-81-5Verify label against this number.[2]
Synonyms Dibutyltin dilauryl mercaptide; Dibutyltin bis(dodecylthio)stannateCommon in PVC stabilization and catalysis.[2]
Physical State Yellowish Liquid or Waxy SolidViscosity changes with temp; may require gentle warming to transfer.[2]
Key Hazards H360 (Reproductive Tox), H372 (Organ Damage), H410 (Aquatic Tox)PREGNANT PERSONNEL MUST AVOID HANDLING.
Flash Point > 180°C (> 356°F)Low flammability, but combustible.[2]
RCRA Status Non-Listed (Federal); State-Regulated (e.g., CA Title 22)Treat as Hazardous Chemical Waste universally.[2]

Hazard Identification & Segregation Logic

Effective disposal begins with segregation. Mixing this compound with incompatible streams creates immediate safety risks and regulatory violations.

Mechanistic Causality

Organotins possess a carbon-tin bond that is biologically active.

  • Reproductive Toxicity: The lipophilic nature of the lauryl chains facilitates cell membrane penetration, allowing the tin moiety to disrupt endocrine function.

  • Aquatic Toxicity: It bioaccumulates in marine environments, causing imposex in mollusks and collapsing local ecosystems. This mandates a Zero-Discharge policy.

Segregation Protocol
  • Do NOT Mix With: Strong Oxidizers (e.g., Peroxides, Nitrates) or Strong Acids. Reaction releases toxic tin fumes and sulfur oxides.

  • Compatible Stream: Organic Waste (Non-Halogenated or Halogenated, depending on solvent matrix).

  • Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive—hydrolysis can release mercaptans (foul odor).

SegregationLogiccluster_legendAction KeyStartWaste GenerationDibutyltin bis(lauryl mercaptide)CheckStateIs it Pure or in Solvent?Start->CheckStatePurePure Substance(Solid/Liquid)CheckState->PureSolventDissolved in SolventCheckState->SolventDisposalDispose as Hazardous WasteLabel: 'Toxic to Reproduction'Pure->DisposalDouble Bag/ContainerizeCheckSolventIdentify Solvent TypeSolvent->CheckSolventHaloHalogenated Solvent(e.g., DCM, Chloroform)CheckSolvent->HaloSegregate to HalogenatedNonHaloNon-Halogenated Solvent(e.g., Hexane, Toluene)CheckSolvent->NonHaloSegregate to Non-HalogenatedHalo->DisposalNonHalo->DisposalDecisionDecision PointActionCritical Action

Figure 1: Segregation logic flow ensuring the compound enters the correct waste stream based on its solvent matrix.

Step-by-Step Disposal Workflow

This protocol is designed to be a self-validating system . If you cannot complete a step (e.g., lack of proper labeling), the process halts to prevent unsafe disposal.

Phase 1: Preparation & PPE

Objective: Prevent dermal absorption and inhalation.[3]

  • Gloves: Nitrile (minimum thickness 0.11 mm) is generally sufficient for incidental splash. For prolonged handling or immersion, use Silver Shield/4H or Viton gloves.

  • Respiratory: If heating or creating mists, use a NIOSH-approved respirator with organic vapor/P100 cartridges.

  • Clothing: Lab coat and safety goggles (ANSI Z87.1).

Phase 2: Waste Containerization
  • Select Container: Use a chemically compatible container (HDPE plastic or Glass).

    • Why? Organotins can degrade certain low-grade plastics over time.

  • Transfer:

    • Liquids: Pour into the waste container using a funnel to prevent drips.

    • Solids/Wipes: Place contaminated solids (weigh boats, gloves, paper towels) into a clear, heavy-duty plastic bag (minimum 2 mil thickness). Seal this bag and place it inside a solid waste drum or secondary container.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Phase 3: Labeling (Critical)

Standard "Hazardous Waste" tags are insufficient. You must add specific hazard text to alert downstream handlers.

  • Required Fields:

    • Chemical Name: "Dibutyltin bis(lauryl mercaptide)" (Do not use abbreviations like "DBT").[4]

    • Hazards: Check Toxic , Irritant , and Environmental Hazard .

    • Special Note: Write "Reproductive Toxin - Incinerate Only" clearly on the tag.

Phase 4: Storage & Handoff[4]
  • Secondary Containment: Place the waste bottle in a secondary tray to capture potential leaks.

  • Satellite Accumulation Area (SAA): Store in your lab's designated SAA. Do not move to a central accumulation area until ready for pickup.

  • Request Pickup: Submit a waste pickup request to your EHS department.

Spill Response (Emergency Disposal)

In the event of a spill, the spilled material becomes immediate hazardous waste.

Protocol:

  • Isolate: Evacuate the immediate area (radius of 10 meters) if the spill is large (>100mL) or heated.

  • PPE Upgrade: Don double nitrile gloves and a respirator if ventilation is poor.

  • Containment:

    • Liquid: Surround with absorbent pads or vermiculite.

    • Solid: Do not sweep dry. Dampen with ethanol or isopropanol to suppress dust generation before scooping.

  • Decontamination: Scrub the surface with a detergent solution. Organotins are hydrophobic; water alone will not clean the surface.

  • Disposal: Place all cleanup materials into a hazardous waste bag/pail. Label as "Debris contaminated with Dibutyltin bis(lauryl mercaptide)".

Regulatory Compliance & Scientific Grounding

RCRA & EPA Considerations

While Dibutyltin bis(lauryl mercaptide) is not explicitly listed on the federal RCRA P-list or U-list, it must be managed as hazardous waste.

  • Toxicity Characteristic: Many organotins exhibit toxicity that renders them hazardous under state mandates (e.g., California Title 22 lists organotin compounds as toxic hazardous waste).

  • Environmental Liability: The EPA strictly regulates organotins under TSCA and Clean Water Act provisions due to their persistence. Improper disposal leading to environmental release is a federal offense.

Destruction Methodology

The only acceptable final fate for this compound is High-Temperature Incineration .

  • Mechanism: Incineration at >1000°C breaks the Carbon-Tin bond.

  • Result: The organic portion oxidizes to CO2 and H2O. The tin oxidizes to Tin(IV) Oxide (SnO2) , a thermodynamically stable, insoluble, and non-toxic ceramic-like solid that is captured in the incinerator ash and landfilled safely.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 9561614, Dibutyltin bis(lauryl mercaptide). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Dibutyltin bis(lauryl mercaptide) - GHS Classification & Labelling.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Organotin Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Gelest, Inc. (2022). Safety Data Sheet: Di-n-butylbis(dodecylthio)tin.[4][1][6][7] Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.